molecular formula C16H14BrNO5S B609669 NT219 CAS No. 1198078-60-2

NT219

Cat. No.: B609669
CAS No.: 1198078-60-2
M. Wt: 412.3 g/mol
InChI Key: XDDQKKXXQHUUHJ-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IRS1/IRS2/STAT3 Inhibitor NT219 is an inhibitor of signal transducer and activator of transcription 3 (STAT3) and insulin receptor substrate 1 (IRS1) and 2 (IRS2), with potential antineoplastic activity. Upon administration, the IRS1/IRS2/STAT3 inhibitor this compound specifically targets and binds to IRS1/2 and STAT3. Inhibiting IRS1/2 prevents IRS1/2-mediated signaling pathways and other tumor survival pathways. Inhibiting STAT3 prevents nuclear translocation of STAT3 and the STAT3-mediated regulation of oncogenes expression. This causes tumor cell apoptosis and inhibits tumor cell proliferation. IRS1/2 and STAT3, oncogenic drivers that are upregulated in a variety of human cancers, play key roles in uncontrolled tumor cell proliferation and tumor resistance.

Properties

CAS No.

1198078-60-2

Molecular Formula

C16H14BrNO5S

Molecular Weight

412.3 g/mol

IUPAC Name

(E)-3-(2-bromo-3,4-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide

InChI

InChI=1S/C16H14BrNO5S/c17-14-9(1-3-10(19)16(14)23)2-4-13(24)18-7-8-5-11(20)15(22)12(21)6-8/h1-6,19-23H,7H2,(H,18,24)/b4-2+

InChI Key

XDDQKKXXQHUUHJ-DUXPYHPUSA-N

Isomeric SMILES

C1=CC(=C(C(=C1/C=C/C(=S)NCC2=CC(=C(C(=C2)O)O)O)Br)O)O

Canonical SMILES

C1=CC(=C(C(=C1C=CC(=S)NCC2=CC(=C(C(=C2)O)O)O)Br)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NT219;  NT 219;  NT-219

Origin of Product

United States

Foundational & Exploratory

The Dual-Pronged Attack of NT219 on Cancer Cell Survival and Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NT219 is an innovative, first-in-class small molecule demonstrating significant promise in oncology by targeting two critical nodes in cancer cell signaling: Insulin Receptor Substrate (IRS) 1/2 and Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] This dual-inhibitor mechanism allows this compound to combat tumor proliferation, survival, and drug resistance.[1][3] Preclinical and clinical studies have shown its potential as a monotherapy and in combination with existing cancer treatments, offering a new strategy against hard-to-treat cancers.[1][4] This document provides a comprehensive overview of this compound's mechanism of action, supported by available data and experimental insights.

Core Mechanism of Action

This compound executes a unique, two-pronged attack on cancer cell signaling pathways. It covalently binds to Insulin Receptor Substrate (IRS) 1 and 2, leading to their degradation, and simultaneously blocks the STAT3 pathway.[1] These actions disrupt major oncogenic drivers and pathways associated with drug resistance.[1]

Targeting the IRS1/2 Axis

IRS1/2 are crucial scaffold proteins that mediate signals from multiple receptors, including the Insulin-like Growth Factor 1 Receptor (IGF1R) and Insulin Receptor (IR).[1] These signals activate downstream pathways critical for cancer cell function:

  • PI3K/AKT Pathway: Promotes cell survival and proliferation.

  • MEK/ERK Pathway: Drives cell growth and division.[1]

  • WNT/β-catenin Pathway: Involved in cell fate and proliferation.[1]

This compound's interaction with IRS1/2 initiates a three-step process of inhibition:

  • Dissociation: this compound causes IRS1/2 to detach from the cell membrane.[5][6]

  • Serine Phosphorylation: This prevents the re-binding of IRS1/2 to their receptors.[5][6]

  • Proteasomal Degradation: The modified IRS1/2 proteins are targeted for destruction by the proteasome.[5][6]

This irreversible shutdown of IRS signaling effectively blocks major survival signals in cancer cells.[5]

Inhibition of the STAT3 Pathway

STAT3 is a transcription factor that is broadly hyperactivated in many cancers.[1] Its activation promotes:

  • Proliferation and Survival: Driving tumor growth.[1]

  • Angiogenesis: The formation of new blood vessels to supply the tumor.[1]

  • Metastasis: The spread of cancer to other parts of the body.[1]

  • Immune Evasion: STAT3 helps tumors to hide from the immune system.[1]

This compound inhibits the phosphorylation of STAT3, preventing its activation and subsequent translocation to the nucleus where it would otherwise drive the expression of oncogenes.[5][7]

NT219_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF1R / IR IRS IRS1/2 IGF1R->IRS activates PI3K_AKT PI3K/AKT Pathway IRS->PI3K_AKT MEK_ERK MEK/ERK Pathway IRS->MEK_ERK WNT_beta_catenin WNT/β-catenin Pathway IRS->WNT_beta_catenin Transcription Gene Transcription (Proliferation, Survival, Angiogenesis, Metastasis) STAT3 STAT3 pSTAT3 pSTAT3 STAT3->pSTAT3 phosphorylates pSTAT3->Transcription This compound This compound This compound->IRS induces degradation This compound->pSTAT3 inhibits

This compound dual mechanism of action on IRS and STAT3 pathways.

Preclinical and Clinical Data

This compound has been evaluated in various preclinical models and is currently in clinical development. The available data highlights its potential in treating a range of cancers, particularly in overcoming drug resistance.

Preclinical Efficacy

In preclinical studies, this compound has demonstrated strong efficacy as both a monotherapy and in combination with other oncology drugs.[1] It has shown the ability to prevent acquired resistance and reverse existing tumor resistance.[1]

Cancer TypeModelCombination AgentOutcomeReference
Head and NeckPDXCetuximabSynergistic effect, complete tumor growth inhibition (p-value=0.001)[7]
Head and NeckPDXPembrolizumabInduced tumor regression in 5/6 models[7]
Head and NeckPDXMonotherapy69% tumor growth inhibition (p-value=0.017)[7]
ColorectalBrain Metastasis Model5-Fluorouracil (5-FU)Effectively inhibited metastasis[8]
MultiplePDXVarious (EGFRi, MEKi, BRAFi, mTORi, Chemo)Overcame acquired resistance[3][6]
Clinical Trial Data

This compound has progressed into Phase 1 and 2 clinical trials, primarily focusing on recurrent and/or metastatic squamous cell carcinoma of the head and neck (R/M SCCHN).

Phase 1/2 Study (NCT04474470) in R/M SCCHN:

This open-label, dose-escalation study evaluated this compound as a monotherapy and in combination with cetuximab.[2][9]

Dose Level (in combination with Cetuximab)Number of Patients (evaluable)Objective Response Rate (ORR)Disease Control Rate (DCR)Reference
50 mg/kg450% (2 confirmed Partial Responses)-[2][10]
50 mg/kg and 100 mg/kg728.6%71.4%[11][12]

Key findings from the trial include:

  • This compound was well-tolerated with a manageable safety profile.[11][12]

  • The recommended Phase 2 dose was determined to be 100 mg/kg.[12]

  • Inhibition of intra-tumoral IRS1/2 and STAT3 was confirmed in patient biopsies.[2][10]

  • Anti-tumor activity was particularly noted in HPV-negative patients.[12]

Experimental Protocols and Methodologies

The mechanism of action and efficacy of this compound have been elucidated through a variety of standard preclinical and clinical research methodologies.

In Vitro and Ex Vivo Analysis
  • Immunoblotting (Western Blotting): This technique is used to detect and quantify the levels of specific proteins. In the context of this compound research, it is used to assess the degradation of IRS1/2 and the phosphorylation status of STAT3 in cancer cell lines treated with the drug.[7][13]

  • Immunohistochemistry (IHC): IHC is employed to visualize the presence and location of specific proteins within tumor tissue samples. This method has been used to confirm the inhibition of IGF1R/IRS and STAT3 in on-treatment biopsies from patients in clinical trials.[14]

  • Flow Cytometry (FACS Analysis): This technique is utilized to analyze the characteristics of cells in a suspension. It can be used to assess apoptosis (cell death) induced by this compound in cancer cells.[7][13]

In Vivo Models

  • Patient-Derived Xenograft (PDX) Models: These models involve implanting tumor tissue from a human patient into an immunodeficient mouse. PDX models are considered more clinically relevant than traditional cell line xenografts. This compound has been extensively tested in PDX models of various cancers to evaluate its anti-tumor activity and its ability to overcome drug resistance.[3][7][13]

Preclinical_Workflow cluster_invitro In Vitro / Ex Vivo cluster_invivo In Vivo Cell_Lines Cancer Cell Lines Treatment Treatment with this compound (Monotherapy or Combination) Cell_Lines->Treatment Patient_Biopsies Patient Tumor Biopsies Patient_Biopsies->Treatment PDX_Model Patient-Derived Xenograft (PDX) Model Generation Patient_Biopsies->PDX_Model Analysis Analysis: - Immunoblotting (IRS1/2, pSTAT3) - IHC (target engagement) - FACS (apoptosis) Treatment->Analysis Treatment_InVivo Treatment with this compound (Monotherapy or Combination) PDX_Model->Treatment_InVivo Tumor_Measurement Tumor Growth Measurement Treatment_InVivo->Tumor_Measurement Efficacy_Analysis Efficacy Analysis (TGI, Regression) Tumor_Measurement->Efficacy_Analysis

A generalized workflow for preclinical evaluation of this compound.

Future Directions and Therapeutic Potential

This compound is advancing into further clinical development, with a Phase 2 study in combination with cetuximab or pembrolizumab for R/M SCCHN.[4][15] The unique mechanism of targeting two central cancer resistance pathways suggests that this compound could be a valuable addition to the oncologist's armamentarium.[13] Its ability to resensitize tumors to existing therapies, including immune checkpoint inhibitors, opens up possibilities for treating a broader patient population and improving outcomes in cancers with limited treatment options.[3][4] The identification of potential biomarkers, such as activated IGF1R and STAT3, may also allow for better patient selection in future clinical trials.[14]

References

The Dual Inhibition of IRS1/2 and STAT3 by NT219: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NT219 is an investigational, first-in-class small molecule that acts as a dual inhibitor of Insulin Receptor Substrate 1 and 2 (IRS1/2) and Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] These two signaling nodes are critical mediators of oncogenic pathways, and their simultaneous inhibition by this compound represents a novel strategy to combat cancer, particularly in the context of drug resistance.[4][5] Preclinical and clinical studies have demonstrated the potential of this compound to overcome resistance to various targeted therapies and chemotherapies, as well as to enhance the efficacy of immunotherapies.[4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, a summary of key preclinical and clinical data, detailed experimental protocols for relevant assays, and visualizations of the signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its anti-cancer effects through a unique dual mechanism that leads to the degradation of IRS1/2 and the inhibition of STAT3 phosphorylation.[6][7]

Inhibition of IRS1/2:

This compound covalently binds to IRS1/2, initiating a three-step process that results in the elimination of these scaffold proteins.[1][7] This process involves:

  • Dissociation: this compound binding causes IRS1/2 to dissociate from the Insulin-like Growth Factor 1 Receptor (IGF1R).[4][7]

  • Serine Phosphorylation: Following dissociation, IRS1/2 undergoes serine phosphorylation.[4][7]

  • Proteasomal Degradation: The phosphorylated IRS1/2 is then targeted for degradation by the proteasome.[4][7]

The degradation of IRS1/2 effectively shuts down downstream pro-survival and proliferative signaling pathways, including the PI3K/AKT, MEK/ERK, and WNT/β-catenin pathways.[1]

Inhibition of STAT3:

Concurrently, this compound inhibits the phosphorylation of STAT3.[4][6][7] This prevents the nuclear translocation of STAT3, thereby blocking its function as a transcription factor for numerous oncogenes involved in cell proliferation, survival, angiogenesis, and metastasis.[1][8]

The simultaneous inhibition of both the IRS1/2 and STAT3 pathways is crucial for overcoming the feedback loops that often lead to acquired resistance to single-agent targeted therapies.[4][5]

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the signaling pathways of IRS1/2 and STAT3 and the points of inhibition by this compound.

NT219_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF1R IRS1/2 IRS1/2 IGF1R->IRS1/2 Activation PI3K PI3K IRS1/2->PI3K MEK MEK IRS1/2->MEK WNT_beta-catenin WNT/β-catenin Pathway IRS1/2->WNT_beta-catenin Proteasome Proteasome IRS1/2->Proteasome Degradation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Oncogenes Oncogenes mTOR->Oncogenes Translation ERK ERK MEK->ERK ERK->Oncogenes Transcription WNT_beta-catenin->Oncogenes Transcription STAT3 STAT3 pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation pSTAT3->Oncogenes Transcription This compound This compound This compound->IRS1/2 Covalent Binding & Degradation This compound->pSTAT3 Inhibition of Phosphorylation Western_Blot_Workflow Cell_Treatment Cell Treatment with this compound Lysis Cell Lysis & Protein Extraction Cell_Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-pSTAT3, anti-IRS1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis PDX_Model_Workflow Tumor_Acquisition Acquire Patient Tumor Tissue Implantation Subcutaneous Implantation into Immunocompromised Mice Tumor_Acquisition->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Passaging Tumor Passaging and Expansion Tumor_Growth->Passaging Randomization Randomize Mice into Treatment Groups Passaging->Randomization Treatment Administer this compound +/- Other Agents Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint_Analysis Endpoint Analysis: Tumor Excision for Pharmacodynamics Monitoring->Endpoint_Analysis

References

NT219: A Dual-Targeting Approach to Overcoming Therapeutic Resistance in Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Acquired and intrinsic drug resistance remains a paramount challenge in oncology, leading to therapeutic failure and disease progression in patients with solid tumors. Key survival pathways, often activated as compensatory feedback mechanisms to targeted therapies and chemotherapies, drive this resistance. NT219 is a first-in-class, novel small molecule engineered to counteract these mechanisms by simultaneously targeting two critical nodes in oncogenic signaling and resistance: Insulin Receptor Substrate 1/2 (IRS1/2) and Signal Transducer and Activator of Transcription 3 (STAT3). By promoting the degradation of IRS1/2 and inhibiting the phosphorylation of STAT3, this compound effectively dismantles major survival and immune evasion pathways. Preclinical and clinical data demonstrate this compound's potential to reverse existing resistance and prevent its onset, showing efficacy both as a monotherapy and in combination with a broad range of standard-of-care agents across multiple solid tumor types.

The Central Role of IRS and STAT3 in Drug Resistance

The IRS/PI3K/AKT and STAT3 signaling pathways are pivotal in regulating cell growth, proliferation, survival, and metastasis.[1] Their feedback activation is a well-documented mechanism of resistance to a wide array of cancer therapies.[2][3]

  • IRS1/2 Signaling: IRS1 and IRS2 are key scaffold proteins that mediate signals from upstream receptors like the Insulin-like Growth Factor 1 Receptor (IGF1R) and Insulin Receptor (IR).[1] They activate downstream pro-survival pathways, including PI3K/AKT, MEK/ERK, and WNT/β-catenin.[1] Upregulation of IRS signaling is a common escape mechanism in tumors treated with agents targeting other pathways (e.g., EGFR inhibitors).[2]

  • STAT3 Signaling: STAT3 is a transcription factor that, upon activation (phosphorylation), promotes the expression of genes involved in proliferation, survival, angiogenesis, and metastasis.[1] Hyperactivation of STAT3 is prevalent in many cancers and is a critical player in tumor immune evasion by suppressing immune stimulators and enhancing immunosuppressive factors.[1][2]

Simultaneous inhibition of both the IRS and STAT3 pathways is essential to effectively overcome these robust resistance mechanisms.[2][3]

This compound: Mechanism of Action

This compound is a dual inhibitor that covalently binds to its targets, leading to a profound and sustained shutdown of their respective pathways.[1][4]

Targeting IRS1/2: this compound induces the degradation of IRS1/2 through a unique three-step process:

  • Dissociation: It triggers the dissociation of the IRS1/2 scaffold proteins from their upstream receptors (e.g., IGF1R).[2][3]

  • Serine Phosphorylation: It induces serine phosphorylation of IRS1/2, which prevents the proteins from rebinding to the receptor.[4]

  • Proteasomal Degradation: The modified IRS1/2 proteins are subsequently targeted for degradation by the proteasome.[2][3][4]

This multi-step mechanism ensures an irreversible shutdown of IRS-mediated signaling.[4]

Targeting STAT3: this compound directly inhibits the phosphorylation of STAT3 at Tyrosine 705 (Y705), preventing its activation and translocation to the nucleus, thereby blocking the transcription of its target genes.[3][5]

The following diagram illustrates the dual mechanism of this compound in the context of oncogenic signaling.

NT219_Mechanism cluster_upstream Upstream Signals cluster_pathways Intracellular Signaling cluster_nucleus Nuclear Transcription cluster_outputs Cellular Response IGF1R IGF1R / IR IRS IRS1/2 IGF1R->IRS CytokineR Cytokine Receptors (e.g., IL-6R) JAK JAK CytokineR->JAK PI3K PI3K/AKT IRS->PI3K RAS RAS/MEK/ERK IRS->RAS Response Proliferation Survival Metastasis Immune Evasion Drug Resistance PI3K->Response RAS->Response STAT3 STAT3 JAK->STAT3 pSTAT3 pSTAT3 STAT3->pSTAT3 Transcription Gene Transcription pSTAT3->Transcription Transcription->Response This compound This compound This compound->IRS Degradation This compound:w->STAT3:e Blocks Phosphorylation

Caption: this compound dual mechanism of action.

Preclinical Efficacy in Overcoming Drug Resistance

This compound has demonstrated robust efficacy in various preclinical models, particularly in patient-derived xenografts (PDX) that are resistant to standard-of-care therapies.

Combination Therapy in Diverse Solid Tumors

In PDX models of multiple cancer types, this compound successfully overcame acquired resistance when added to approved therapies.[2][3] This includes resistance to:

  • EGFR inhibitors (e.g., Cetuximab, Tarceva®, Tagrisso®)

  • MEK inhibitors (e.g., Mekinist®)

  • BRAF inhibitors (e.g., Zelboraf®)

  • Chemotherapy agents (e.g., Gemcitabine, 5-FU, Oxaliplatin)[2][3]

Pancreatic Cancer (PDAC)

In chemoresistant PDAC PDX models, the addition of this compound to gemcitabine reversed pre-existing resistance.[6] In one model, this combination led to a complete response in 5 out of 10 mice.[6][7] RNA sequencing of tumors from the combination treatment group showed a significant reduction in IRS1 levels (to 20% of the control group) and downregulation of STAT3-regulated genes and proliferation markers like Ki67.[6]

Colorectal Cancer (CRC)

This compound has been shown to target the IRS2/β-catenin pathway, which is implicated as a driver of brain metastasis in CRC.[8][9] In an intracranial mouse model, the combination of this compound with 5-fluorouracil (5-FU) significantly decreased tumor growth rate and suppressed the formation of brain metastases.[8][10]

Head and Neck Squamous Cell Carcinoma (HNSCC)

In HNSCC models, this compound demonstrated a synergistic effect with the EGFR inhibitor cetuximab, suppressing tumor growth in a stem cell-enriched PDX model and delaying tumor recurrence.[11] In ex vivo patient-derived explants (PDE) resistant to the immune checkpoint inhibitor nivolumab, the combination of this compound and nivolumab induced synergistic tumor cell death (66%) and reversed immunosuppressive effects.[11]

The diagram below outlines a typical experimental workflow for evaluating this compound in a PDX model.

PDX_Workflow cluster_treatment Treatment Arms start Patient Tumor Resection implant Implantation into Immunocompromised Mice start->implant engraftment Tumor Engraftment & Growth implant->engraftment randomization Randomization into Treatment Groups engraftment->randomization vehicle Vehicle Control randomization->vehicle Group 1 std_care Standard of Care (SOC) randomization->std_care Group 2 nt219_mono This compound Monotherapy randomization->nt219_mono Group 3 combo SOC + this compound randomization->combo Group 4 monitoring Tumor Volume Measurement & Body Weight Monitoring vehicle->monitoring std_care->monitoring nt219_mono->monitoring combo->monitoring monitoring->monitoring No endpoint Endpoint Reached (e.g., Tumor Size) monitoring->endpoint analysis Tumor Excision for Pharmacodynamic Analysis (IHC, RNAseq, etc.) endpoint->analysis Yes data Data Analysis: - Tumor Growth Inhibition - Survival Curves - Biomarker Modulation analysis->data

Caption: Preclinical Patient-Derived Xenograft (PDX) workflow.

Clinical Validation in Advanced Solid Tumors

This compound has been evaluated in a Phase 1/2 clinical trial (NCT04474470) as a monotherapy and in combination with cetuximab in patients with recurrent and/or metastatic solid tumors.[12][13]

Monotherapy Dose Escalation

In the monotherapy arm, this compound was administered intravenously at dose levels from 3 to 24 mg/kg.[10][14]

Parameter Value Reference
Patients Enrolled 14[10]
Evaluable for DLT 12[10]
Dose Levels 3, 6, 12, 24 mg/kg[10][14]
Dose-Limiting Toxicities (DLTs) None reported[10][14]
Best Overall Response 1 Confirmed Partial Response (GEJ cancer)[14]
3 Stable Disease (3 of 4 CRC patients)[14]

DLT: Dose-Limiting Toxicity, GEJ: Gastroesophageal Junction, CRC: Colorectal Cancer

Combination Therapy with Cetuximab in HNSCC

The combination arm evaluated escalating doses of this compound with a standard dose of cetuximab, primarily in patients with recurrent and/or metastatic squamous cell carcinoma of the head and neck (R/M SCCHN).[12][15]

Parameter Value Reference
Trial Identifier NCT04474470[13][15]
Patient Population R/M SCCHN[12]
This compound Dose Levels 6, 12, 24, 50, 100 mg/kg[15][16]
Recommended Phase 2 Dose (RP2D) 100 mg/kg[12][15]
Safety Profile Well-tolerated and manageable[15]
Common Grade 3 TEAEs Infusion-related reactions (11.8%), Hypertension (11.8%)[15]
Grade 4/5 TEAEs None reported[15]

TEAE: Treatment-Emergent Adverse Event

Efficacy was most pronounced at the highest dose levels, which were predicted to be within the therapeutic range based on preclinical models.[17]

Efficacy at Highest Doses (50 & 100 mg/kg) Value (n=7) Reference
Objective Response Rate (ORR) 28.6%[12][15][16]
Confirmed Partial Responses (PR) 2[12][15]
Stable Disease (SD) 3[12][15]
Disease Control Rate (DCR) 71.4%[12][15][16]

The anti-tumor activity was particularly encouraging in the HPV-negative patient population, which represents an area of significant unmet need.[15]

The clinical study design followed a standard dose-escalation and expansion model.

Clinical_Trial_Design cluster_part1 Part 1: Dose Escalation (3+3 Design) cluster_part2 Part 2: Dose Expansion title Phase 1/2 Study (NCT04474470) mono Cohort A: this compound Monotherapy (Advanced Solid Tumors) combo Cohort B: this compound + Cetuximab (R/M HNSCC & CRC) rp2d Determine Safety, Tolerability, and Recommended Phase 2 Dose (RP2D) mono->rp2d combo->rp2d expansion Enroll Patients at RP2D in Combination with Cetuximab (R/M HNSCC) rp2d->expansion endpoints Primary Endpoints: - Safety & Tolerability - RP2D Determination Secondary Endpoints: - ORR, DOR, PFS, OS - Pharmacokinetics expansion->endpoints

Caption: Phase 1/2 clinical trial design for this compound.

Experimental Protocols and Methodologies

Detailed protocols are proprietary; however, published abstracts and trial records describe the core methodologies employed.

Patient-Derived Xenograft (PDX) Models
  • Model Establishment: Fresh tumor tissue from consenting patients is surgically implanted into immunocompromised mice (e.g., NOD/SCID).[2][6]

  • Treatment: Once tumors reach a specified volume, mice are randomized into treatment arms (e.g., vehicle, standard-of-care, this compound, combination). This compound is typically administered intravenously.[6][10]

  • Efficacy Assessment: Tumor volumes are measured regularly (e.g., twice weekly) with calipers. Body weight is monitored as an indicator of toxicity. Survival is a key endpoint.[6][11]

  • Pharmacodynamic Assessment: At the end of the study, tumors are harvested for analysis. This includes Immunohistochemistry (IHC) to assess protein expression and phosphorylation (e.g., pSTAT3) and RNA sequencing (RNAseq) to analyze changes in gene expression.[6][10]

Clinical Trial Methodology (NCT04474470)
  • Study Design: A multi-center, open-label, Phase 1/2 study with a dose-escalation phase followed by a single-arm expansion phase.[5][13]

  • Dose Escalation: A conventional 3+3 design was used to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[5][14]

  • Safety Assessment: Adverse events are graded according to the Common Terminology Criteria for Adverse Events (CTCAE) version 5.0.[10][18]

  • Efficacy Assessment: Anti-tumor activity is assessed by investigators according to Response Evaluation Criteria in Solid Tumors (RECIST) v1.1 using CT/MRI imaging.[10][18]

  • Biomarker Analysis: The study protocol includes the evaluation of potential biomarkers in tumor biopsy specimens, including measurements of STAT3 and IRS1/2 phosphorylation.[5][19]

Conclusion and Future Directions

This compound represents a rational and promising therapeutic strategy to combat drug resistance in solid tumors. Its novel dual-targeting mechanism, which leads to the degradation of IRS1/2 and inhibition of STAT3, effectively shuts down two of the most critical and convergent pathways of resistance and immune evasion. Robust preclinical data have been corroborated by encouraging early clinical results, particularly in heavily pre-treated R/M SCCHN patients. The manageable safety profile and confirmed anti-tumor activity of this compound in combination with cetuximab support its continued development. A Phase 2 study is planned to further evaluate this compound in combination with cetuximab or pembrolizumab in R/M SCCHN.[1][20][21] The unique mode of action of this compound may open new avenues for combination therapies, potentially expanding the duration of response and the addressable patient population for a wide range of existing anti-cancer agents.[2]

References

Preclinical and In Vitro Efficacy of NT219: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

NT219 is a first-in-class, small molecule dual inhibitor that targets two critical oncogenic and drug resistance pathways: Insulin Receptor Substrate 1/2 (IRS1/2) and Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] Preclinical studies have demonstrated that this compound induces the degradation of IRS1/2 and prevents the phosphorylation of STAT3, leading to potent anti-tumor effects.[1][3] In vitro and in vivo models show that this compound can overcome tumor resistance to a variety of standard-of-care therapies, including EGFR inhibitors and immune checkpoint inhibitors.[1][4] This document provides a comprehensive technical guide on the preclinical data and in vitro efficacy of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation.

Introduction

Acquired drug resistance is a primary obstacle in cancer therapy, leading to disease progression and limited efficacy of targeted agents and immunotherapies. Two key signaling nodes, the IRS1/2 and STAT3 pathways, are frequently implicated in mediating this resistance. IRS1/2 are scaffold proteins that regulate major cell survival pathways, including PI3K/AKT and MEK/ERK, while STAT3 is a transcription factor that promotes proliferation, metastasis, and immune evasion.[1] this compound was developed to simultaneously inhibit these two central pathways, representing a novel strategy to prevent and reverse therapeutic resistance in hard-to-treat cancers.[1]

Mechanism of Action

This compound's unique anti-cancer effect stems from its dual-targeting mechanism. It covalently binds to and promotes the degradation of IRS1/2, while also blocking the activation of STAT3.[1]

Dual Inhibition of IRS1/2 and STAT3

This compound's primary mechanism involves the simultaneous suppression of two major signaling junctions.[3]

  • IRS1/2 Inhibition: By triggering the degradation of IRS1/2, this compound shuts down downstream pro-survival signaling cascades.

  • STAT3 Inhibition: this compound inhibits the phosphorylation of STAT3, preventing its translocation to the nucleus and subsequent transcription of oncogenes.[3]

This dual action effectively blocks major oncogenic pathways, leading to cancer cell apoptosis and the inhibition of tumor proliferation.

NT219_Core_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptors (e.g., IGF1R, IR) IRS IRS1/2 Receptor->IRS STAT3 STAT3 Receptor->STAT3 This compound This compound This compound->IRS Induces Degradation This compound->STAT3 Inhibits Phosphorylation PI3K_AKT PI3K/AKT Pathway (Survival, Proliferation) IRS->PI3K_AKT Oncogenes Oncogene Transcription STAT3->Oncogenes Translocation

Caption: this compound's dual mechanism inhibiting IRS1/2 and STAT3 pathways.
Proteasomal Degradation of IRS1/2

Preclinical findings have elucidated a unique three-step mechanism by which this compound eliminates IRS1/2:

  • Dissociation: this compound induces the dissociation of IRS1/2 from its associated receptors, such as the IGF1 receptor, at the cell membrane.

  • Serine Phosphorylation: Following dissociation, this compound promotes the serine phosphorylation of IRS1/2, a modification that prevents it from rebinding to the receptor.

  • Proteasomal Degradation: The phosphorylated IRS1/2 is subsequently targeted for degradation by the proteasome, leading to its elimination from the cell.

This irreversible shutdown of IRS signaling contributes to the long-term anti-cancer effect observed even after short exposure to the drug.

IRS12_Degradation_Pathway start IRS1/2 Bound to Receptor step1 Step 1: Dissociation start->step1 This compound step2 Step 2: Serine Phosphorylation step1->step2 step3 Step 3: Proteasomal Degradation step2->step3

Caption: The three-step mechanism of this compound-induced IRS1/2 degradation.

In Vitro Efficacy

This compound has demonstrated significant efficacy in various in vitro models, particularly in targeting cancer stem cells (CSCs) and modulating the expression of immune checkpoint proteins.

Inhibition of Cancer Stem Cells in Spheroid Models

CSCs are a subpopulation of tumor cells that contribute to drug resistance and disease recurrence. In 3D spheroid models of Head and Neck Squamous Cell Carcinoma (HNSCC), which enrich for CSCs, this compound showed potent activity both alone and in combination with the EGFR inhibitor cetuximab.[5]

Data Presentation: In Vitro Efficacy of this compound in HNSCC 3D Spheroid Models

Cell LineTreatment GroupEndpointResultSignificance
SCC-9This compound MonotherapyCSC Viability Reduction82%P < 0.001[5]
SCC-9This compound + CetuximabCSC Viability Reduction94%P < 0.001[5]
SCC-9This compound + CetuximabSpheroid Size100% DisintegrationP < 0.001[5]
FaDuThis compound (alone and combo)CSC Viability ReductionSimilar trend observed-
Induction of PD-L1 Expression

In vitro studies on melanoma cells revealed that this compound can induce significant expression of PD-L1.[6] Notably, this induction was more pronounced in immune checkpoint blockade (ICB)-resistant melanoma strains compared to sensitive ones, suggesting a potential mechanism for re-sensitizing refractory tumors to anti-PD-1 therapy.[6]

Preclinical In Vivo Efficacy

The anti-tumor activity of this compound has been validated in numerous patient-derived xenograft (PDX) models, which are more clinically relevant than traditional cell-line xenografts.

Monotherapy and Combination Therapy in PDX Models

This compound has shown efficacy across a wide range of cancer types, including melanoma, pancreatic, colon, lung, and head & neck cancer PDX models.[3] It has demonstrated the ability to overcome acquired resistance to multiple classes of oncology drugs. A key finding was in a PDX model of pembrolizumab-resistant HNSCC, where this compound showed strong synergistic effects with cetuximab.

Data Presentation: In Vivo Efficacy of this compound in HNSCC PDX Model

Treatment GroupMetricResultSignificance
Cetuximab MonotherapyTumor Growth Inhibition (TGI)17%-
This compound MonotherapyTumor Growth Inhibition (TGI)69%p = 0.017
This compound + CetuximabTumor Growth Inhibition (TGI)Complete TGI (Regression)p = 0.001

Data from a pembrolizumab-resistant HNSCC PDX model.

Furthermore, in a humanized PDX model of gastroesophageal cancer, the combination of this compound with an anti-PD-1 antibody successfully re-sensitized tumors that were previously refractory to immunotherapy.[3]

Experimental Methodologies

The following sections describe the general protocols for the key experiments used to evaluate the efficacy of this compound.

3D Spheroid Assay

This assay is used to model the 3D architecture of tumors and assess the effect of compounds on cancer stem cell populations.

Protocol:

  • Cell Seeding: HNSCC cells (e.g., FaDu, SCC-9) are seeded into ultra-low attachment 96-well plates in a stem cell-permissive medium.[7]

  • Spheroid Formation: Cells are cultured for 5-7 days to allow for the formation of compact, free-floating spheroids.

  • Treatment: Established spheroids are treated with this compound, a comparator drug (e.g., cetuximab), or a combination of both. Control wells receive vehicle.

  • Analysis: After a defined treatment period, spheroids are analyzed for:

    • Size: Measured via microscopic imaging.[5]

    • Viability: Assessed using a luminescence-based assay such as CellTiter-Glo.[5]

    • Stemness Marker Expression: Analyzed via FACS for markers like ALDH, CD44, or OCT3/4.[5]

References

Validating NT219 as a Therapeutic Target in Pancreatic Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical validation of NT219, a novel dual inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) and Insulin Receptor Substrate 1/2 (IRS1/2), in pancreatic cancer models. This document synthesizes available data on its mechanism of action, efficacy in combination therapies, and the experimental frameworks used for its validation, offering a valuable resource for researchers in oncology and drug development.

Executive Summary

Pancreatic ductal adenocarcinoma (PDAC) is a notoriously aggressive malignancy with limited therapeutic options, largely due to intrinsic and acquired drug resistance. Key signaling pathways, including the STAT3 and IRS1/2 pathways, are frequently hyperactivated in pancreatic cancer, promoting tumor cell proliferation, survival, metastasis, and resistance to therapy.[1][2][3] this compound is a first-in-class small molecule that uniquely targets both of these critical oncogenic hubs by inducing the degradation of IRS1/2 and inhibiting the phosphorylation of STAT3.[4][5] Preclinical studies in patient-derived xenograft (PDX) models of pancreatic cancer have demonstrated that this compound can reverse resistance to standard-of-care chemotherapies and targeted agents, highlighting its potential as a promising therapeutic strategy for this challenging disease.[1][6]

Data Presentation: Preclinical Efficacy of this compound

The following tables summarize the key quantitative findings from preclinical studies of this compound in pancreatic cancer models. The data is primarily derived from studies utilizing patient-derived xenograft (PDX) models, which are known to better recapitulate the heterogeneity and therapeutic response of human tumors.

Table 1: In Vivo Efficacy of this compound in Combination with Gemcitabine in a Gemcitabine-Resistant PDAC PDX Model

Treatment GroupNumber of MiceOutcomeSource
This compound + Gemcitabine105 mice (50%) showed a complete response[1]

Table 2: Pharmacodynamic Effects of this compound in Combination with Gemcitabine in PDAC PDX Models

BiomarkerTreatment GroupResultSource
IRS1 LevelsThis compound + GemcitabineLowered to 20% of the control group[1]
STAT3-regulated genesThis compound + GemcitabineSignificant reduction[1]
Ki67 (Proliferation Marker)This compound + GemcitabineSignificant reduction[1]
Cyclin D (Prognostic Marker)This compound + GemcitabineSignificant reduction[1]
TGFβ (Driver of EMT)This compound + GemcitabineSignificant reduction[1]

Table 3: Efficacy of this compound in Combination with Other Therapeutic Agents in PDAC PDX Models

Combination AgentOutcomeSource
Trametinib (MEK inhibitor)Reversal of tumor resistance[1]
FOLFIRINOX (Chemotherapy)Reversal of tumor resistance[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical validation of this compound.

Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft models are established by implanting fresh tumor tissue from a patient into an immunodeficient mouse. These models are invaluable for preclinical drug evaluation as they maintain the histopathological and genetic characteristics of the original tumor.

Protocol for Establishment and Use of Pancreatic Cancer PDX Models:

  • Tumor Tissue Acquisition: Fresh tumor tissue is obtained from patients with pancreatic cancer under informed consent and institutional review board approval.

  • Implantation: A small fragment of the viable tumor tissue (typically 2-3 mm³) is surgically implanted subcutaneously into the flank of an immunodeficient mouse (e.g., NOD/SCID or NSG mice).

  • Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Passaging: Once the tumor reaches a certain size (e.g., 1000-1500 mm³), it is excised, and fragments are re-implanted into new cohorts of mice for expansion.

  • Drug Efficacy Studies: When tumors in the experimental cohort reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups.

    • Control Group: Receives vehicle control.

    • Monotherapy Groups: Receive this compound, gemcitabine, trametinib, or FOLFIRINOX alone.

    • Combination Therapy Group: Receives this compound in combination with the respective therapeutic agent.

  • Dosing and Administration: this compound is administered intravenously. The dosing schedule is a critical factor, with studies indicating that administering this compound prior to chemotherapy yields a better response.[1]

  • Data Collection: Tumor volumes and body weights are measured throughout the study. At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., Western blotting, immunohistochemistry, RNA sequencing).

Western Blotting for p-STAT3 and IRS1/2

Western blotting is a technique used to detect and quantify specific proteins in a sample. This is crucial for confirming the on-target activity of this compound.

Protocol for Western Blotting:

  • Protein Extraction: Tumor tissue from PDX models or pancreatic cancer cell lines are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (typically 20-30 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for:

    • Phospho-STAT3 (Tyr705)

    • Total STAT3

    • IRS1

    • IRS2

    • A loading control (e.g., β-actin or GAPDH)

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Quantification: The intensity of the protein bands is quantified using densitometry software, and the levels of the target proteins are normalized to the loading control.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the target validation of this compound.

NT219_Signaling_Pathway cluster_membrane Cell Membrane Receptor Growth Factor Receptor (e.g., IGF1R) IRS IRS1/2 Receptor->IRS Activates JAK JAK Receptor->JAK Activates PI3K_AKT PI3K/AKT Pathway IRS->PI3K_AKT RAS_MAPK RAS/MAPK Pathway IRS->RAS_MAPK Proliferation Proliferation, Survival, Metastasis PI3K_AKT->Proliferation RAS_MAPK->Proliferation STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene_Expression Oncogenic Gene Expression pSTAT3->Gene_Expression Gene_Expression->Proliferation This compound This compound This compound->IRS Degrades This compound->STAT3 Inhibits Phosphorylation

Caption: this compound Signaling Pathway Inhibition.

Experimental_Workflow PDX_Establishment Establish Pancreatic Cancer PDX Models from Patient Tumors Tumor_Growth Allow Tumors to Grow to a Defined Size PDX_Establishment->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer this compound +/- Chemotherapy/ Targeted Therapy Randomization->Treatment Monitoring Monitor Tumor Growth and Animal Health Treatment->Monitoring Endpoint Endpoint: Tumor Excision for Analysis Monitoring->Endpoint Data_Analysis Data Analysis: Tumor Growth Inhibition, Biomarker Modulation Endpoint->Data_Analysis

Caption: In Vivo Target Validation Workflow.

Logical_Framework Hypothesis Hypothesis: Dual inhibition of STAT3 and IRS1/2 will overcome therapy resistance in pancreatic cancer. In_Vitro In Vitro Studies (Cell Lines) Hypothesis->In_Vitro In_Vivo In Vivo Studies (PDX Models) Hypothesis->In_Vivo Mechanism Mechanism of Action: - IRS1/2 Degradation - p-STAT3 Inhibition In_Vitro->Mechanism Efficacy Efficacy: - Tumor Growth Inhibition - Reversal of Resistance In_Vivo->Efficacy Validation Target Validation: This compound is a viable therapeutic strategy for pancreatic cancer. Mechanism->Validation Efficacy->Validation

Caption: Logical Framework for this compound Target Validation.

References

An In-depth Technical Guide to NT219: A Dual Inhibitor of IRS1/2 and STAT3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NT219 is a novel, first-in-class small molecule that acts as a potent dual inhibitor of Insulin Receptor Substrate 1/2 (IRS1/2) and Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] By targeting these two critical oncogenic signaling nodes, this compound has demonstrated significant anti-tumor activity in preclinical and clinical settings. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, mechanism of action, and relevant experimental protocols for this compound, intended to serve as a valuable resource for researchers in oncology and drug development.

Molecular Structure and Chemical Properties

This compound is a synthetic organic molecule with a well-defined chemical structure. Its fundamental properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₆H₁₄BrNO₅S[3]
IUPAC Name (E)-3-(2-bromo-3,4-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide[3]
Molecular Weight 412.26 g/mol [4]
CAS Number 1198078-60-2[4]
Appearance Yellow to brown solid[4]
Solubility Soluble in DMSO[2]
Storage Conditions Store at -20°C in a sealed container, away from moisture and light. For stock solutions in DMSO, store at -80°C for up to 6 months.[2]

Mechanism of Action: Dual Inhibition of IRS1/2 and STAT3

This compound exerts its anti-cancer effects through a unique dual-targeting mechanism, simultaneously inhibiting the IRS and STAT3 signaling pathways.[1][5] These pathways are crucial for tumor cell proliferation, survival, angiogenesis, and metastasis, and are often implicated in the development of therapeutic resistance.[1][6]

Inhibition of IRS1/2 Signaling

This compound covalently binds to IRS1 and IRS2, leading to their degradation.[1][6] IRS proteins are key scaffold molecules that mediate signals from upstream receptors such as the Insulin-like Growth Factor 1 Receptor (IGF1R), Insulin Receptor (IR), and Interleukin-4 Receptor (IL4R).[5][6] By promoting the degradation of IRS1/2, this compound effectively blocks the activation of major downstream survival pathways, including:

  • PI3K/Akt Pathway: Crucial for cell survival and proliferation.

  • MEK/ERK Pathway: Involved in cell growth and differentiation.

  • WNT/β-catenin Pathway: Plays a role in cell proliferation and stemness.[6]

This compound Mechanism of Action: IRS1/2 Pathway Inhibition cluster_upstream Upstream Receptors cluster_irs IRS Signaling cluster_downstream Downstream Pathways IGF1R IGF1R IRS1/2 IRS1/2 IGF1R->IRS1/2 IR IR IR->IRS1/2 IL4R IL4R IL4R->IRS1/2 PI3K/Akt PI3K/Akt IRS1/2->PI3K/Akt MEK/ERK MEK/ERK IRS1/2->MEK/ERK WNT/β-catenin WNT/β-catenin IRS1/2->WNT/β-catenin This compound This compound This compound->IRS1/2 Degradation

This compound induces degradation of IRS1/2, blocking downstream signaling.
Inhibition of STAT3 Signaling

In addition to its effects on IRS, this compound also blocks the phosphorylation of STAT3.[2][5] STAT3 is a transcription factor that, upon activation by various cytokines and growth factors, translocates to the nucleus and promotes the expression of genes involved in:

  • Cell Proliferation and Survival: Upregulation of anti-apoptotic proteins.

  • Angiogenesis: Formation of new blood vessels to support tumor growth.

  • Metastasis: Invasion and migration of cancer cells.

  • Immune Evasion: Suppression of anti-tumor immune responses.[1][6]

By inhibiting STAT3 phosphorylation, this compound prevents its nuclear translocation and subsequent gene transcription, thereby counteracting these pro-tumorigenic processes.[7]

This compound Mechanism of Action: STAT3 Pathway Inhibition cluster_upstream Upstream Signals cluster_stat3 STAT3 Signaling cluster_downstream Downstream Effects Cytokines & Growth Factors Cytokines & Growth Factors STAT3 STAT3 Cytokines & Growth Factors->STAT3 p-STAT3 p-STAT3 STAT3->p-STAT3 Phosphorylation STAT3 Dimer STAT3 Dimer p-STAT3->STAT3 Dimer Dimerization Nucleus Nucleus STAT3 Dimer->Nucleus Nuclear Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Proliferation Proliferation Gene Transcription->Proliferation Survival Survival Gene Transcription->Survival Angiogenesis Angiogenesis Gene Transcription->Angiogenesis This compound This compound This compound->p-STAT3 Inhibition

This compound inhibits STAT3 phosphorylation, preventing downstream effects.

Experimental Protocols

The following sections provide detailed methodologies for key experiments commonly used to evaluate the activity of this compound.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the metabolic activity of cancer cells as an indicator of cell viability.[3][7]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate, and 2% (v/v) glacial acetic acid, pH 4.7)[8]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

  • Measure the absorbance at 570 nm using a microplate reader.[9]

MTT Cell Viability Assay Workflow Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound 24h Incubate Incubate Treat with this compound->Incubate 48-72h Add MTT Add MTT Incubate->Add MTT 4h incubation Solubilize Formazan Solubilize Formazan Add MTT->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This protocol is for quantifying the percentage of apoptotic and necrotic cells following this compound treatment.[4][10][11]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for 24-48 hours. Include a vehicle control.

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.[10]

Apoptosis Assay Workflow Seed & Treat Cells Seed & Treat Cells Harvest Cells Harvest Cells Seed & Treat Cells->Harvest Cells 24-48h Wash with PBS Wash with PBS Harvest Cells->Wash with PBS Resuspend in Binding Buffer Resuspend in Binding Buffer Wash with PBS->Resuspend in Binding Buffer Stain with Annexin V/PI Stain with Annexin V/PI Resuspend in Binding Buffer->Stain with Annexin V/PI 15 min Flow Cytometry Analysis Flow Cytometry Analysis Stain with Annexin V/PI->Flow Cytometry Analysis

Workflow for the Annexin V/PI apoptosis assay.
In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[1][12][13]

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound formulation for injection (e.g., in a vehicle of saline, DMSO, and Tween 80)

  • Calipers

  • Animal balance

Procedure:

  • Subcutaneously inject 1-10 x 10⁶ cancer cells (often mixed with Matrigel) into the flank of each mouse.

  • Monitor tumor growth regularly by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²)/2.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound intravenously or intraperitoneally at the desired dose and schedule (e.g., 20-60 mg/kg, twice weekly).[2] The control group receives the vehicle only.

  • Measure tumor volumes and body weights 2-3 times per week.

  • Continue treatment for a predetermined period (e.g., 3-4 weeks) or until tumors in the control group reach a specified size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Xenograft Study Logical Flow Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Treatment with this compound Treatment with this compound Randomization->Treatment with this compound Tumor & Body Weight Measurement Tumor & Body Weight Measurement Treatment with this compound->Tumor & Body Weight Measurement Endpoint Analysis Endpoint Analysis Tumor & Body Weight Measurement->Endpoint Analysis

Logical flow of a typical in vivo xenograft study.
Western Blotting for STAT3 Phosphorylation

This protocol is for assessing the inhibition of STAT3 phosphorylation by this compound in cancer cells.[14][15]

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells and quantify protein concentration.

  • Denature protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

This compound represents a promising therapeutic agent with a well-characterized dual mechanism of action against two key cancer-promoting pathways. The information and protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this compound and to design and execute relevant preclinical studies. As research progresses, a deeper understanding of the nuances of this compound's activity will undoubtedly contribute to the development of more effective cancer therapies.

References

NT219: A Paradigm Shift in Targeting the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanisms and Therapeutic Impact of a Novel Dual IRS/STAT3 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

NT219 is a first-in-class small molecule that represents a novel strategy in oncology by simultaneously targeting two critical nodes in cancer progression and drug resistance: Insulin Receptor Substrate (IRS) 1/2 and Signal Transducer and Activator of Transcription 3 (STAT3).[1] By inducing the degradation of IRS1/2 and inhibiting the phosphorylation of STAT3, this compound disrupts key signaling pathways that drive tumor growth, survival, metastasis, and immune evasion. This whitepaper provides a comprehensive technical overview of this compound's mechanism of action, its multifaceted impact on the tumor microenvironment (TME), and a summary of key preclinical and clinical findings. Detailed experimental protocols for pivotal assays are provided to facilitate further research and development in this promising area of cancer therapy.

Introduction: The Rationale for Dual IRS/STAT3 Inhibition

The tumor microenvironment is a complex and dynamic ecosystem that plays a pivotal role in cancer progression and the emergence of therapeutic resistance. Two key signaling pathways, the IRS/IGF1R and STAT3 pathways, are frequently dysregulated in a wide range of malignancies and contribute to a TME that is conducive to tumor growth and shields cancer cells from immune attack.

  • IRS1/2 Signaling: Insulin Receptor Substrates 1 and 2 are key scaffold proteins that mediate signals from the insulin-like growth factor 1 receptor (IGF1R) and other receptor tyrosine kinases.[1] Upregulation of the IRS/IGF1R axis is a known mechanism of resistance to various targeted therapies, including EGFR inhibitors.[2]

  • STAT3 Signaling: STAT3 is a transcription factor that, when constitutively activated, promotes the expression of genes involved in cell proliferation, survival, angiogenesis, and immunosuppression.[1] It is a central regulator of the immune landscape within the TME, contributing to the recruitment and function of immunosuppressive cells.

This compound was designed to concurrently inhibit these two central oncogenic pathways, thereby addressing both intrinsic and acquired drug resistance and remodeling the TME to be more susceptible to anti-tumor immunity.

Mechanism of Action of this compound

This compound's unique dual-targeting mechanism involves two distinct actions on its primary targets:

  • IRS1/2 Degradation: this compound promotes the degradation of both IRS1 and IRS2 proteins. This is achieved through a three-step process:

    • Dissociation of IRS1/2 from the cell membrane.

    • Induction of serine phosphorylation of IRS1/2.

    • Subsequent proteasomal degradation of the phosphorylated IRS1/2.

  • STAT3 Inhibition: this compound directly inhibits the phosphorylation of STAT3 at the Tyr705 residue, preventing its dimerization, nuclear translocation, and transcriptional activity.

This dual mechanism is critical for overcoming the feedback loops that often limit the efficacy of single-agent targeted therapies.

NT219_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF1R IRS IRS1/2 IGF1R->IRS Activation GP130 gp130 JAK JAK GP130->JAK Activation Proteasome Proteasome IRS->Proteasome Degradation STAT3 STAT3 (inactive) JAK->STAT3 Phosphorylation pSTAT3 pSTAT3 (active) pSTAT3->pSTAT3 Gene Gene Expression (Proliferation, Survival, Immunosuppression) pSTAT3->Gene Nuclear Translocation & Transcription NT219_IRS This compound NT219_IRS->IRS Induces Degradation NT219_STAT3 This compound NT219_STAT3->pSTAT3 Inhibits Phosphorylation Spheroid_Assay_Workflow cluster_prep Cell Preparation cluster_formation Spheroid Formation cluster_treatment Treatment cluster_analysis Analysis Harvest 1. Harvest and count cancer cells Seed 2. Seed cells in low-attachment plates Harvest->Seed Incubate 3. Incubate for 4-7 days to form spheroids Seed->Incubate Treat 4. Treat spheroids with This compound +/- other agents Incubate->Treat Image 5. Image spheroids to measure size and morphology Treat->Image Viability 6. Assess cell viability (e.g., CellTiter-Glo®) Image->Viability PDX_Model_Workflow cluster_establishment PDX Establishment cluster_efficacy Efficacy Study cluster_analysis_pdx Analysis Collect 1. Collect fresh tumor tissue from HNSCC patient Implant 2. Implant tumor fragments subcutaneously into immunodeficient mice Collect->Implant Passage 3. Passage tumors to expand the PDX model Implant->Passage Randomize 4. Implant tumor fragments into a cohort of mice Passage->Randomize Treat_PDX 5. Randomize mice and initiate treatment with This compound +/- other agents Randomize->Treat_PDX Monitor 6. Monitor tumor growth and animal health Treat_PDX->Monitor Harvest_PDX 7. Harvest tumors at study endpoint Monitor->Harvest_PDX Analyze_PDX 8. Analyze tumors (IHC, FACS) and assess treatment efficacy Harvest_PDX->Analyze_PDX

References

The Dual-Action Inhibitor NT219: A Technical Deep Dive into its Discovery and Development as a Cancer Therapeutic

Author: BenchChem Technical Support Team. Date: November 2025

Rehovot, Israel - In the ongoing battle against cancer, a novel small molecule, NT219, has emerged as a promising therapeutic agent. Developed by Purple Biotech, this compound is a first-in-class dual inhibitor that targets two critical pathways in cancer progression and drug resistance: Insulin Receptor Substrate 1/2 (IRS1/2) and Signal Transducer and Activator of Transcription 3 (STAT3). This technical guide provides an in-depth overview of the discovery, mechanism of action, and development of this compound, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action: A Two-Pronged Attack on Cancer's Defenses

This compound's unique therapeutic potential lies in its ability to simultaneously disrupt two key signaling networks that cancer cells exploit for survival, proliferation, and resistance to treatment.[1][2] It achieves this through a dual mechanism:

  • Degradation of IRS1/2: this compound covalently binds to IRS1 and IRS2, scaffold proteins that mediate signals from multiple oncogenic receptors, including the Insulin-like Growth Factor 1 Receptor (IGF1R) and the Insulin Receptor (IR).[1][3] This binding triggers a cascade of events leading to the degradation of IRS1/2, thereby blocking downstream pro-survival pathways such as PI3K/AKT and MEK/ERK.[2][4]

  • Inhibition of STAT3 Phosphorylation: this compound also blocks the phosphorylation of STAT3, a transcription factor that is often hyperactivated in a wide range of cancers.[2][4] By preventing STAT3 phosphorylation, this compound inhibits its translocation to the nucleus and subsequent activation of genes involved in proliferation, survival, angiogenesis, and metastasis.[5]

This dual-targeting approach is designed to not only directly inhibit tumor growth but also to overcome the feedback mechanisms that often lead to acquired resistance to other targeted therapies.[6][7]

Preclinical Development: Demonstrating Potency Across a Spectrum of Cancers

The efficacy of this compound has been extensively evaluated in a variety of preclinical models, including cell lines, 3D tumor spheroids, and patient-derived xenografts (PDX). These studies have consistently demonstrated the potent anti-tumor activity of this compound, both as a monotherapy and in combination with other anti-cancer agents.

In Vitro Studies

In cellular assays, this compound has been shown to effectively induce the degradation of IRS1/2 and inhibit the phosphorylation of STAT3 in a dose-dependent manner. This leads to decreased cell viability and induction of apoptosis in a range of cancer cell lines.

In Vivo Studies: Patient-Derived Xenograft Models

Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have been instrumental in demonstrating the in vivo efficacy of this compound. In PDX models of various cancers, including head and neck squamous cell carcinoma (HNSCC), colorectal cancer, and pancreatic cancer, this compound has shown significant tumor growth inhibition (TGI).[8][9]

Table 1: Summary of Key Preclinical Efficacy Data for this compound

Model SystemCancer TypeTreatmentKey FindingsCitation
PDXHead and Neck Squamous Cell Carcinoma (HNSCC)This compound Monotherapy69% Tumor Growth Inhibition (TGI) (p=0.017)[8]
PDXHead and Neck Squamous Cell Carcinoma (HNSCC)This compound + CetuximabComplete TGI (p=0.001)[8]
PDXPancreatic Ductal Adenocarcinoma (PDAC)This compound + GemcitabineOvercame acquired resistance to gemcitabine[10]

Clinical Development: Translating Preclinical Promise into Patient Benefit

The encouraging preclinical data paved the way for the clinical development of this compound. A Phase 1/2 clinical trial (NCT04474470) was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound, both as a monotherapy and in combination with the EGFR inhibitor cetuximab, in patients with advanced solid tumors.[11]

Phase 1/2 Study (NCT04474470)

This open-label, dose-escalation and expansion study enrolled patients with recurrent and/or metastatic solid tumors, with a focus on HNSCC and colorectal cancer.[12] The dose-escalation portion of the study evaluated this compound at doses ranging from 3 mg/kg to 100 mg/kg.[13][14]

Table 2: Key Clinical Data from the Phase 1/2 Study of this compound in Combination with Cetuximab in HNSCC

Dose LevelObjective Response Rate (ORR)Disease Control Rate (DCR)Patient PopulationCitation
50 mg/kg and 100 mg/kg28.6%71.4%Recurrent/Metastatic HNSCC[13]

The study demonstrated that this compound was well-tolerated, with a manageable safety profile.[13] Importantly, encouraging signs of anti-tumor activity were observed, particularly at the higher dose levels in combination with cetuximab in patients with HNSCC.[13]

Future Directions: Phase 2 and Beyond

Based on the positive results from the Phase 1/2 study, a Phase 2 trial is planned to further evaluate the efficacy of this compound in combination with either pembrolizumab (an anti-PD-1 antibody) or cetuximab in patients with recurrent/metastatic HNSCC.[5] This study will also explore potential biomarkers to identify patients most likely to respond to this compound-based therapies.[15]

Experimental Protocols and Visualizations

To provide a comprehensive understanding of the research underpinning the development of this compound, detailed experimental protocols and visualizations of key pathways and workflows are provided below.

Signaling Pathway of this compound Action

NT219_Mechanism cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R/IR IGF1R/IR IRS1_2 IRS1/2 IGF1R/IR->IRS1_2 PI3K PI3K IRS1_2->PI3K MEK MEK IRS1_2->MEK Proteasome Proteasome IRS1_2->Proteasome AKT AKT PI3K->AKT ERK ERK MEK->ERK STAT3 STAT3 pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis, Metastasis) pSTAT3->Gene_Expression This compound This compound This compound->IRS1_2 Binds and Induces Degradation This compound->pSTAT3 Blocks Phosphorylation

Caption: this compound dual mechanism of action.

General Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Cancer Cell Lines Treatment_InVitro This compound Treatment (Dose-Response) Cell_Lines->Treatment_InVitro Spheroids 3D Spheroid Cultures Spheroids->Treatment_InVitro Assays Cell Viability Assays Western Blot (IRS1/2, pSTAT3) Apoptosis Assays Treatment_InVitro->Assays PDX_Establishment Patient-Derived Xenograft (PDX) Model Establishment Treatment_InVivo This compound Treatment (Monotherapy & Combination) PDX_Establishment->Treatment_InVivo Monitoring Tumor Growth Monitoring Treatment_InVivo->Monitoring Analysis Pharmacodynamic Analysis (IHC for pSTAT3, IRS1/2) Monitoring->Analysis

Caption: Preclinical evaluation workflow for this compound.

Detailed Experimental Protocols

Western Blot for IRS1/2 Degradation and STAT3 Phosphorylation

  • Cell Lysis: Cancer cells treated with this compound at various concentrations and time points are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against IRS1, IRS2, phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Patient-Derived Xenograft (PDX) Model Protocol

  • Tumor Implantation: Fresh tumor tissue from consenting patients is subcutaneously implanted into the flank of immunodeficient mice (e.g., NOD-SCID or NSG).

  • Tumor Growth and Passaging: Once tumors reach a volume of approximately 1500 mm³, they are harvested and can be passaged to subsequent generations of mice for cohort expansion.

  • Drug Treatment: When tumors in the experimental cohort reach a volume of 100-200 mm³, mice are randomized into treatment groups. This compound is typically administered intravenously, while combination agents are administered according to their standard protocols.

  • Tumor Measurement: Tumor volume is measured bi-weekly using calipers, and body weight is monitored as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, tumors are harvested for pharmacodynamic analysis, such as immunohistochemistry (IHC) for pSTAT3 and IRS1/2 levels.

3D Spheroid Formation and Viability Assay

  • Spheroid Formation: Cancer cells are seeded in ultra-low attachment plates to promote the formation of 3D spheroids.

  • Treatment: Once spheroids have formed, they are treated with this compound at various concentrations.

  • Viability Assessment: Spheroid viability is assessed using a luminescent cell viability assay that measures ATP content.

  • Imaging: Spheroid morphology and size can be monitored and imaged throughout the experiment.

Conclusion

This compound represents a novel and promising approach to cancer therapy by dually targeting the critical IRS1/2 and STAT3 signaling pathways. Its ability to induce tumor cell death and overcome drug resistance in a wide array of preclinical models has provided a strong rationale for its clinical development. The ongoing and planned clinical trials will be crucial in defining the therapeutic potential of this compound in providing a new treatment option for patients with difficult-to-treat cancers. The detailed experimental methodologies and data presented in this guide offer a comprehensive resource for the scientific community to further explore and build upon the development of this innovative cancer therapeutic.

References

Methodological & Application

NT219 In Vivo Treatment Protocol for Mouse Models: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NT219 is a novel, first-in-class small molecule that acts as a dual inhibitor, targeting two critical oncogenic and drug resistance pathways: Insulin Receptor Substrate 1/2 (IRS1/2) and Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] By covalently binding to and promoting the degradation of IRS1/2 and inhibiting the phosphorylation of STAT3, this compound effectively blocks downstream signaling cascades, including the PI3K/AKT pathway, that are crucial for tumor cell proliferation, survival, angiogenesis, and metastasis.[1][3] Preclinical studies in various mouse models have demonstrated the potent anti-tumor efficacy of this compound, both as a monotherapy and in combination with other anti-cancer agents, where it has been shown to overcome acquired drug resistance.[1][4]

This document provides a comprehensive overview of the this compound treatment protocol for in vivo mouse models, including detailed experimental procedures, quantitative efficacy data, and a visualization of the targeted signaling pathway.

Mechanism of Action of this compound

This compound exerts its anti-tumor effects through a unique dual-targeting mechanism:

  • IRS1/2 Degradation: this compound binds to IRS1/2, leading to their dissociation from the cell membrane, subsequent serine phosphorylation, and ultimately, degradation by the proteasome. This action blocks major survival pathways such as PI3K/AKT, MEK/ERK, and WNT/β-catenin.[1]

  • STAT3 Inhibition: this compound inhibits the phosphorylation of STAT3, a key transcription factor that, when activated, promotes the expression of genes involved in cell proliferation, survival, and immune evasion.[1][5]

The simultaneous inhibition of these two central signaling nodes makes this compound a promising therapeutic agent for a wide range of malignancies.[4]

Quantitative Data Summary

The efficacy of this compound has been evaluated in several preclinical mouse models, primarily patient-derived xenograft (PDX) models of various cancers. The following table summarizes the key quantitative data on tumor growth inhibition (TGI).

Cancer ModelMouse ModelTreatmentDosage and ScheduleTumor Growth Inhibition (TGI)Reference
Head and Neck Squamous Cell Carcinoma (HNSCC)PDXThis compound MonotherapyNot Specified69% (p=0.017)[6][7]
Head and Neck Squamous Cell Carcinoma (HNSCC)PDXThis compound + CetuximabNot Specified100% (Complete TGI, p=0.001)[6][7]
Head and Neck Squamous Cell Carcinoma (HNSCC)PDXCetuximab MonotherapyNot Specified17% (Modest TGI)[6][7]
Squamous Cell Carcinoma (SCC-9)Xenograft (NOD scid gamma mice)This compound20 or 60 mg/kg, IV, twice a week for 24 daysEnhanced anti-cancer effects in combination with Cetuximab and Pembrolizumab

Experimental Protocols

This section outlines the detailed methodologies for conducting in vivo studies with this compound in mouse models, based on information from preclinical investigations.

Patient-Derived Xenograft (PDX) Model Establishment

PDX models are crucial for evaluating the efficacy of anti-cancer agents in a system that closely mimics the heterogeneity of human tumors.

Materials:

  • Fresh tumor tissue from consenting patients

  • 6-8 week old immunodeficient mice (e.g., NOD/scid or NSG)

  • Surgical instruments (scalpels, forceps)

  • Phosphate-buffered saline (PBS) or appropriate cell culture medium

  • Matrigel (optional)

Procedure:

  • Tumor Tissue Preparation: Immediately following surgical resection, transport the tumor tissue to the laboratory in a sterile container with PBS or culture medium on ice.

  • Tumor Fragmentation: In a sterile biosafety cabinet, wash the tumor tissue with PBS to remove any blood clots or necrotic tissue. Mince the tumor into small fragments (approximately 2-3 mm³).

  • Implantation:

    • Anesthetize the mouse using an approved protocol.

    • Shave and sterilize the flank region.

    • Make a small incision in the skin.

    • Using forceps, create a subcutaneous pocket.

    • (Optional) Mix the tumor fragments with Matrigel to enhance engraftment.

    • Implant one to two tumor fragments into the subcutaneous pocket.

    • Close the incision with surgical clips or sutures.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor growth.

    • Once the tumors are palpable, measure their dimensions (length and width) using calipers at least twice a week.

    • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .

  • Passaging: Once the primary tumor reaches a sufficient size (e.g., 1000-1500 mm³), the mouse is euthanized, and the tumor is harvested for passaging into subsequent cohorts of mice.

This compound Treatment Protocol

Materials:

  • This compound compound

  • Appropriate vehicle for intravenous (IV) injection (The specific vehicle for this compound is not publicly disclosed in the provided search results. Researchers should refer to the manufacturer's instructions or test standard biocompatible solvents such as a mixture of DMSO, PEG300, and saline).

  • Syringes and needles for IV injection

  • Calipers for tumor measurement

Procedure:

  • Animal Grouping: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomly assign the mice to different treatment groups (e.g., Vehicle control, this compound monotherapy, Combination therapy).

  • This compound Formulation: Prepare the this compound dosing solution in the appropriate vehicle at the desired concentration. Ensure the solution is sterile-filtered before injection.

  • Administration:

    • Administer this compound intravenously (IV) via the tail vein.

    • A reported dosing schedule is twice a week for a duration of 24 days.

    • The dosage can range from 20 to 60 mg/kg, and potentially higher, based on tolerability and efficacy studies.

  • Tumor Measurement and Data Collection:

    • Measure tumor volumes at least twice weekly throughout the treatment period.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis:

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] x 100 .

    • Perform statistical analysis to determine the significance of the observed differences between treatment groups.

Visualizations

This compound Signaling Pathway

The following diagram illustrates the key signaling pathways targeted by this compound.

NT219_Signaling_Pathway cluster_upstream Upstream Activators cluster_targets This compound Targets cluster_downstream Downstream Pathways cluster_outcomes Cellular Outcomes Growth Factor Receptors Growth Factor Receptors IRS1_2 IRS1/2 Growth Factor Receptors->IRS1_2 Cytokine Receptors Cytokine Receptors STAT3 STAT3 Cytokine Receptors->STAT3 via JAKs PI3K_AKT PI3K/AKT Pathway IRS1_2->PI3K_AKT MEK_ERK MEK/ERK Pathway IRS1_2->MEK_ERK WNT_BetaCatenin WNT/β-catenin Pathway IRS1_2->WNT_BetaCatenin Transcription Gene Transcription STAT3->Transcription Proliferation Proliferation PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival MEK_ERK->Proliferation WNT_BetaCatenin->Proliferation Transcription->Proliferation Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis Metastasis Metastasis Transcription->Metastasis This compound This compound This compound->IRS1_2 Degradation This compound->STAT3 Inhibits Phosphorylation

Caption: this compound targets IRS1/2 for degradation and inhibits STAT3 phosphorylation.

Experimental Workflow for this compound In Vivo Efficacy Study

The following diagram outlines the general workflow for assessing the in vivo efficacy of this compound in a mouse xenograft model.

NT219_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis start Tumor Cell/Fragment Implantation growth Tumor Growth Monitoring start->growth randomize Randomization into Treatment Groups growth->randomize treat This compound Administration (IV) randomize->treat measure Tumor Volume & Body Weight Measurement treat->measure measure->treat Repeated Dosing end End of Study measure->end Final Measurement analysis Tumor Excision & Analysis end->analysis data TGI Calculation & Statistical Analysis analysis->data

Caption: Workflow for this compound in vivo efficacy studies in mouse models.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NT219 is a first-in-class, novel small molecule inhibitor that demonstrates a dual mechanism of action by targeting two critical oncogenic and drug resistance pathways: Insulin Receptor Substrate 1/2 (IRS1/2) and Signal Transducer and Activator of Transcription 3 (STAT3).[1] By covalently binding to IRS1/2, this compound leads to their degradation, while it simultaneously blocks the phosphorylation of STAT3.[1] This dual inhibition disrupts major survival and proliferation signaling cascades, including the PI3K/AKT and MEK/ERK pathways, making this compound a promising agent for overcoming tumor resistance to various cancer therapies.[1] Preclinical and clinical studies have shown the potential of this compound as both a monotherapy and in combination with other anticancer drugs in a range of malignancies.[1]

These application notes provide a comprehensive guide for the use of this compound in in vitro cell culture experiments, including recommended dosage, experimental protocols, and visualization of key cellular pathways and workflows.

Data Presentation: Recommended Dosage of this compound

The effective concentration of this compound can vary depending on the cancer cell line and the specific assay being performed. The following table summarizes the available data on the effective dosage of this compound in various in vitro and in vivo models. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Cell Line/ModelAssay TypeEffective Concentration/DosageReference
H358 (NSCLC)3D Spheroid Assay5 µMMedChemExpress
A375 (Melanoma)Western Blot3 µM and 10 µMPurple Biotech
SCC-9 (HNSCC Xenograft)In Vivo Tumor Growth Inhibition20 or 60 mg/kg (i.v.)MedChemExpress
Recurrent/Metastatic HNSCCPhase 1/2 Clinical Trial50 mg/kg and 100 mg/kgTargeted Oncology
Advanced Solid TumorsPhase 1 Clinical Trial3, 6, 12, 24, and 50 mg/kgOncLive

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of this compound, highlighting its dual inhibitory effect on the IRS1/2 and STAT3 signaling pathways.

NT219_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_stat STAT3 Pathway cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., IGF1R, IR) IRS IRS1/2 Receptor->IRS Activation PI3K PI3K IRS->PI3K Activation Degradation Proteasomal Degradation IRS->Degradation AKT AKT PI3K->AKT Activation Cell Survival &\nProliferation Cell Survival & Proliferation AKT->Cell Survival &\nProliferation STAT3 STAT3 pSTAT3 pSTAT3 Gene Gene Expression (Proliferation, Survival, Angiogenesis) pSTAT3->Gene Transcription Activation This compound This compound This compound->IRS Binds and induces degradation This compound->STAT3 Blocks phosphorylation CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation JAK->STAT3 Phosphorylation Cell_Viability_Workflow start Start seed Seed cells in a 96-well plate start->seed incubate1 Incubate overnight (37°C, 5% CO2) seed->incubate1 treat Treat cells with varying concentrations of this compound incubate1->treat incubate2 Incubate for desired duration (e.g., 24-72h) treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Add solubilization buffer (e.g., DMSO) incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Analyze data and calculate IC50 read->analyze end End analyze->end Western_Blot_Workflow start Start cell_culture Culture and treat cells with this compound start->cell_culture lysis Lyse cells and quantify protein cell_culture->lysis sds_page Separate proteins by SDS-PAGE lysis->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer blocking Block the membrane transfer->blocking primary_ab Incubate with primary antibodies (anti-IRS1/2, anti-pSTAT3, anti-STAT3) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detection Detect signal using chemiluminescence secondary_ab->detection analysis Analyze band intensities detection->analysis end End analysis->end Spheroid_Formation_Workflow start Start prepare_cells Prepare a single-cell suspension start->prepare_cells seed_plate Seed cells in a low-attachment plate prepare_cells->seed_plate form_spheroids Incubate to allow spheroid formation seed_plate->form_spheroids treat_spheroids Treat spheroids with varying this compound concentrations form_spheroids->treat_spheroids incubate_spheroids Incubate for the desired treatment duration treat_spheroids->incubate_spheroids assess_viability Assess spheroid viability (e.g., CellTiter-Glo 3D) incubate_spheroids->assess_viability image_spheroids Image spheroids to assess morphology and size assess_viability->image_spheroids analyze_data Analyze data image_spheroids->analyze_data end End analyze_data->end

References

Application Notes and Protocols: Combining NT219 with Cetuximab in Head and Neck Squamous Cell Carcinoma (HNSCC) Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Head and Neck Squamous Cell Carcinoma (HNSCC) is a challenging malignancy to treat, particularly in the recurrent or metastatic setting. Cetuximab, a monoclonal antibody targeting the Epidermal Growth Factor Receptor (EGFR), is a standard therapy for HNSCC.[1][2] However, its efficacy is often limited by both primary and acquired resistance.[1][3][4] Mechanisms of resistance are diverse and often involve the activation of alternative signaling pathways that bypass EGFR blockade.[4][5]

NT219 is a first-in-class small molecule that dually targets Insulin Receptor Substrate 1/2 (IRS1/2) and Signal Transducer and Activator of Transcription 3 (STAT3).[6][7] These pathways are critical drivers of cancer cell proliferation, survival, and are key mediators of drug resistance.[6][7] Preclinical and clinical evidence suggests that by inhibiting these central resistance pathways, this compound can restore sensitivity to EGFR inhibitors like cetuximab, offering a promising new combination strategy for HNSCC patients.[8][9]

Mechanism of Action: A Dual-Pronged Attack

Cetuximab functions by binding to the extracellular domain of EGFR, preventing its natural ligands from binding and thereby inhibiting downstream signaling pathways like the Ras/Raf/MAPK and PI3K/AKT pathways.[2][4] However, tumors can develop resistance by activating bypass pathways.

This compound addresses two of these critical bypass and resistance mechanisms.[6] It covalently binds to IRS1/2, leading to their degradation, and separately inhibits the phosphorylation of STAT3.[6][7] Feedback activation of the IGF1R/IRS and STAT3 pathways is a prominent mechanism of resistance to EGFR blockers.[8][9] The combination of this compound and cetuximab thus provides a synergistic anti-tumor effect by blocking both the primary oncogenic driver (EGFR) and key escape routes (IRS/STAT3).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K/AKT Pathway EGFR->PI3K RAS RAS/RAF/MAPK Pathway EGFR->RAS IGF1R IGF1R IRS IRS1/2 IGF1R->IRS Cetuximab Cetuximab Cetuximab->EGFR Inhibits This compound This compound This compound->IRS Degrades STAT3_cyto STAT3 This compound->STAT3_cyto Inhibits Phosphorylation IRS->PI3K Proliferation Proliferation, Survival, Resistance PI3K->Proliferation RAS->Proliferation STAT3_nuc pSTAT3 STAT3_cyto->STAT3_nuc Gene Gene Transcription STAT3_nuc->Gene Gene->Proliferation G cluster_prep Preparation cluster_assay Spheroid Assay cluster_analysis Analysis A 1. Culture HNSCC cell lines (e.g., SCC-9) in standard 2D culture B 2. Harvest and count cells A->B C 3. Seed cells in ultra-low attachment plates with stem cell-enriched media B->C D 4. Allow spheroids to form (4-5 days) C->D E 5. Treat established spheroids with: - Vehicle Control - Cetuximab - this compound - this compound + Cetuximab D->E F 6. Incubate for 72-96 hours E->F G 7a. Measure spheroid size and morphology (Microscopy) F->G H 7b. Measure cell viability (e.g., CellTiter-Glo Assay) F->H I 7c. Analyze stemness markers (e.g., OCT3/4) via FACS F->I G A 1. Treat HNSCC cells with this compound for defined time points B 2. Lyse cells and quantify protein concentration A->B C 3. Separate proteins by size via SDS-PAGE B->C D 4. Transfer proteins to a membrane (e.g., PVDF) C->D E 5. Block membrane and probe with primary antibodies (pSTAT3, STAT3, IRS1, IRS2, Actin) D->E F 6. Incubate with HRP-conjugated secondary antibody E->F G 7. Detect signal with chemiluminescence and image the blot F->G H 8. Quantify band intensity to determine protein levels G->H G A 1. Obtain pre- and on-treatment formalin-fixed, paraffin-embedded (FFPE) tumor biopsies B 2. Section tissues onto slides A->B C 3. Deparaffinize and rehydrate tissue sections B->C D 4. Perform antigen retrieval (heat-induced) C->D E 5. Block endogenous peroxidases and non-specific binding sites D->E F 6. Incubate with primary antibody (e.g., pIGF1R, pSTAT3) E->F G 7. Apply secondary antibody and detection system (e.g., DAB) F->G H 8. Counterstain, dehydrate, and mount slides G->H I 9. Pathological analysis: Image slides and quantify staining using H-Score H->I

References

Application Notes and Protocols: Utilizing NT219 to Sensitize Tumors to Pembrolizumab

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of immune checkpoint inhibitors, such as the anti-PD-1 antibody pembrolizumab (Keytruda®), has revolutionized the treatment landscape for various malignancies. Pembrolizumab works by blocking the interaction between the PD-1 receptor on T cells and its ligands (PD-L1 and PD-L2) on tumor cells, thereby restoring the anti-tumor immune response.[1] However, a significant portion of patients either do not respond to or develop resistance to anti-PD-1 therapy. Overcoming this resistance is a critical challenge in oncology research.

NT219 is a novel, first-in-class small molecule that acts as a dual inhibitor of Insulin Receptor Substrate 1/2 (IRS1/2) and Signal Transducer and Activator of Transcription 3 (STAT3).[2][3] Both the IRS and STAT3 signaling pathways are crucial drivers of tumor proliferation, survival, and metastasis.[2][3] Notably, STAT3 is a key player in promoting a tumor-protective microenvironment and immune evasion.[2][3] Preclinical evidence suggests that by targeting these pathways, this compound can reverse tumor resistance and sensitize cancer cells to immunotherapies like pembrolizumab, offering a promising combination strategy for difficult-to-treat cancers.[1]

These application notes provide a summary of the preclinical data and detailed protocols for investigating the synergistic effects of this compound and pembrolizumab.

Mechanism of Action: A Synergistic Approach

Pembrolizumab monotherapy relies on a pre-existing anti-tumor immune response that is suppressed by the PD-1/PD-L1 axis. In tumors with low immunogenicity or those that have developed resistance, this therapy may be ineffective.

This compound addresses these limitations through its dual mechanism of action:

  • Inhibition of STAT3: Hyperactivated STAT3 in tumor cells is associated with immune evasion by suppressing immune-stimulating factors and enhancing immunosuppressive factors.[2][3] By inhibiting STAT3, this compound can help to reverse the immunosuppressive tumor microenvironment, making it more susceptible to an anti-PD-1-mediated immune attack.

  • Degradation of IRS1/2: The IRS signaling pathway is a key mediator of mitogenic and anti-apoptotic signals in cancer cells. Its inhibition by this compound can directly impede tumor growth and survival.

The combination of this compound and pembrolizumab is therefore hypothesized to work synergistically: this compound remodels the tumor microenvironment to be more immunogenic, thereby creating a more favorable setting for pembrolizumab to exert its T-cell reactivating effects.

Preclinical Data on the Combination of this compound and Anti-PD-1 Therapy

Preclinical studies have demonstrated the potential of this compound to enhance the efficacy of anti-PD-1 therapy in various cancer models, including those resistant to immunotherapy.

In Vivo Tumor Growth Inhibition
Cancer ModelTreatment GroupOutcomeSource
Pembrolizumab-Resistant Head and Neck Cancer (PDX model)This compound Monotherapy69% Tumor Growth Inhibition (TGI)[4][5]
Pembrolizumab-Resistant Head and Neck Cancer (PDX models)This compound + PembrolizumabTumor regression in 5 out of 6 models[4][5]
Keytruda-Resistant Esophageal Cancer (Mouse model)This compound + KeytrudaInhibited tumor progression (qualitative)[6]
Immune Checkpoint Blockade (ICB)-Resistant TumorsThis compound + Anti-PD-1/Anti-CTLA-4Synergistic tumor growth inhibition (qualitative)[7]
Modulation of the Tumor Microenvironment
Cancer ModelTreatment GroupKey FindingsSource
ICB-Resistant TumorsThis compound + Anti-PD-1/Anti-CTLA-4- Significant increase in activated CD8+ cytotoxic T cells and NK cells.- Significant decrease in regulatory T cells, myeloid-derived suppressor cells (MDSCs), and M2 macrophages.[7]

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the key signaling pathways, a typical experimental workflow for evaluating the combination therapy, and the logical relationship of their synergistic effect.

G cluster_0 Tumor Cell cluster_1 T Cell PDL1 PD-L1 ImmuneEvasion Immune Evasion PDL1->ImmuneEvasion PD1 PD-1 PDL1->PD1 Inhibitory Signal IRS IRS1/2 Proliferation Proliferation & Survival IRS->Proliferation STAT3 STAT3 STAT3->Proliferation STAT3->ImmuneEvasion Activation T Cell Activation PD1->Activation TCR TCR TCR->Activation This compound This compound This compound->IRS Degrades This compound->STAT3 Inhibits Pembrolizumab Pembrolizumab Pembrolizumab->PD1 Blocks

Diagram 1: Signaling pathways of this compound and Pembrolizumab.

G start Start: Establish Humanized PDX Mouse Model of Pembrolizumab-Resistant Cancer treatment Treatment Groups: 1. Vehicle Control 2. Pembrolizumab 3. This compound 4. This compound + Pembrolizumab start->treatment monitoring Tumor Growth Monitoring (e.g., caliper measurements) treatment->monitoring endpoint Endpoint Analysis: - Tumor Growth Inhibition (TGI) - Flow Cytometry of TILs - Immunohistochemistry monitoring->endpoint data Data Analysis and Interpretation endpoint->data G cluster_effects This compound This compound NT219_effect Inhibits STAT3 & IRS1/2 Reduces Immunosuppression This compound->NT219_effect Pembrolizumab Pembrolizumab Pembro_effect Blocks PD-1 Reactivates T Cells Pembrolizumab->Pembro_effect Synergy Synergistic Anti-Tumor Effect & Tumor Regression NT219_effect->Synergy Pembro_effect->Synergy

References

Application Notes and Protocols: Investigating the Synergy of NT219 with Other Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NT219 is a novel, first-in-class small molecule that acts as a potent dual inhibitor, targeting two critical oncogenic signaling pathways: the Insulin Receptor Substrate (IRS) 1/2 and the Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] By covalently binding to and promoting the degradation of IRS1/2, this compound effectively shuts down downstream pro-survival pathways like PI3K/AKT and MEK/ERK.[1][2] Concurrently, it inhibits the phosphorylation of STAT3, a key transcription factor involved in cell proliferation, survival, and immune evasion.[4][5] Given that many cancers develop resistance to targeted therapies through the activation of these very pathways, a strong rationale exists for exploring this compound in combination with other inhibitors to achieve synergistic anti-cancer effects and overcome drug resistance.[6][7]

These application notes provide a comprehensive experimental framework for researchers to investigate the synergistic potential of this compound with other targeted therapies. The protocols outlined below detail methods for assessing synergy, quantifying cellular responses, and elucidating the underlying molecular mechanisms.

Key Signaling Pathways

This compound's dual-targeting mechanism offers a powerful strategy to counteract tumor survival and resistance. The following diagram illustrates the key signaling nodes affected by this compound.

NT219_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF1R IRS12 IRS1/2 IGF1R->IRS12 Activates PI3K PI3K IRS12->PI3K Activates AKT AKT PI3K->AKT Activates Gene Gene Transcription AKT->Gene Promotes Survival & Proliferation STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3->Gene Promotes NT219_IRS This compound NT219_IRS->IRS12 Degrades NT219_STAT3 This compound NT219_STAT3->pSTAT3 Inhibits

Caption: this compound dual-inhibits IRS1/2 and STAT3 signaling pathways.

Experimental Workflow for Synergy Testing

A systematic approach is crucial for evaluating the synergistic potential of this compound. The following workflow outlines the key experimental phases.

Experimental_Workflow Start Start: Select Cancer Cell Lines & Partner Inhibitor Phase1 Phase 1: Single-Agent Dose-Response (IC50) Start->Phase1 Phase2 Phase 2: Combination (Checkerboard) Assay Phase1->Phase2 DataAnalysis Data Analysis: CI & Isobologram Phase2->DataAnalysis Synergy_Check Synergy? DataAnalysis->Synergy_Check Phase3 Phase 3: Mechanistic Validation Synergy_Check->Phase3 Yes End End: Conclude Synergy & Mechanism Synergy_Check->End No Apoptosis Apoptosis Assays (Annexin V, Caspase) Phase3->Apoptosis WesternBlot Western Blotting (Pathway Modulation) Phase3->WesternBlot Apoptosis->End WesternBlot->End

Caption: A stepwise workflow for assessing this compound synergy.

Phase 1: Single-Agent Dose-Response Assessment

Objective: To determine the half-maximal inhibitory concentration (IC50) for this compound and the selected partner inhibitor in the chosen cancer cell line(s).

Protocol: Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a predetermined density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and the partner inhibitor in complete growth medium.

  • Treatment: Remove the overnight culture medium and add 100 µL of the drug dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.

  • Incubation: Incubate the plate for a period that allows for at least two cell doublings (typically 72 hours).

  • Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated controls and use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 values.

Compound Cell Line IC50 (µM)
This compoundHNSCC-11.5
Inhibitor XHNSCC-10.8
This compoundPanc-12.2
Inhibitor XPanc-11.1

Table 1: Example IC50 values for this compound and a hypothetical partner inhibitor (Inhibitor X) in two different cancer cell lines.

Phase 2: Synergy Assessment using a Checkerboard Assay

Objective: To evaluate the interaction between this compound and the partner inhibitor over a range of concentrations.

Protocol: Checkerboard Assay

  • Plate Setup: In a 96-well plate, prepare a two-dimensional matrix of drug concentrations. Typically, this compound is serially diluted along the rows, and the partner inhibitor is serially diluted along the columns.[8][9] Include wells with each drug alone and vehicle-only controls.

  • Cell Seeding and Treatment: Seed cells as described in Phase 1 and treat them with the drug combinations.

  • Incubation and Assay: Follow the incubation and cell viability assay steps as outlined in Phase 1.

  • Data Analysis: The resulting data will be a matrix of cell viability percentages for each drug combination. This data is then used to calculate the Combination Index (CI).

Data Analysis: Combination Index (CI) and Isobologram

The Chou-Talalay method is a widely accepted approach to quantify drug interactions.[10] The Combination Index (CI) is calculated using the following formula:

CI = (D)₁/(Dₓ)₁ + (D)₂/(Dₓ)₂

Where (Dₓ)₁ and (Dₓ)₂ are the concentrations of drug 1 and drug 2 alone that produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the concentrations of the drugs in combination that produce the same effect.[11]

  • CI < 1: Synergy

  • CI = 1: Additive effect

  • CI > 1: Antagonism

An isobologram provides a graphical representation of the interaction.[12][13] The concentrations of the two drugs required to produce a specific level of effect (e.g., IC50) are plotted on the x and y axes. A line connecting these points represents the line of additivity. Data points falling below this line indicate synergy.[13]

Isobologram_Concept xaxis Concentration of Drug A yaxis Concentration of Drug B origin origin->xaxis origin->yaxis IC50_A IC50_B IC50_A->IC50_B Additive Line Synergy Synergy Additive Additive Antagonism Antagonism label_S Synergy label_Ad Additive label_An Antagonism

Caption: Isobologram illustrating synergy, additivity, and antagonism.

This compound (µM) Inhibitor X (µM) % Inhibition Fraction Affected (Fa) Combination Index (CI) Interpretation
0.750.4750.750.65Synergy
0.3750.2500.500.72Synergy
0.18750.1250.250.88Synergy

Table 2: Example data from a checkerboard assay showing synergistic interactions between this compound and Inhibitor X at different concentrations.

Phase 3: Mechanistic Validation of Synergy

Objective: To investigate the molecular mechanisms underlying the observed synergy.

Protocol: Apoptosis Assay (Annexin V and Propidium Iodide Staining)

  • Treatment: Treat cells with this compound and the partner inhibitor, both alone and in combination, at synergistic concentrations for 24-48 hours.

  • Staining: Harvest the cells and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.[14]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Treatment % Early Apoptosis % Late Apoptosis Total Apoptosis (%)
Vehicle2.11.53.6
This compound (0.5 µM)8.54.212.7
Inhibitor X (0.3 µM)6.33.19.4
This compound + Inhibitor X25.715.341.0

Table 3: Example apoptosis data demonstrating enhanced apoptosis with the combination treatment.

Protocol: Western Blotting

  • Cell Lysis: Treat cells as described for the apoptosis assay. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against key proteins in the targeted pathways (e.g., p-STAT3, STAT3, p-IRS1, IRS1, p-AKT, AKT, PARP, cleaved Caspase-3). Subsequently, probe with appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol: Immunoprecipitation (Optional)

To investigate specific protein-protein interactions that may be altered by the combination treatment, immunoprecipitation (IP) can be performed.[15]

  • Lysate Preparation: Prepare cell lysates under non-denaturing conditions.

  • Immunoprecipitation: Incubate the lysate with an antibody specific to the protein of interest (e.g., IRS1) overnight. Then, add Protein A/G agarose beads to pull down the antibody-protein complex.[16]

  • Washing and Elution: Wash the beads to remove non-specific binding and elute the protein complexes.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting to detect interacting partners.

Troubleshooting

Problem Possible Cause Solution
High variability in cell viability assays Inconsistent cell seeding; edge effects in the plate.Use a multichannel pipette for seeding; avoid using the outer wells of the plate.
No clear dose-response curve Drug concentrations are too high or too low; drug is inactive in the chosen cell line.Test a wider range of concentrations; verify drug activity in a sensitive cell line.
Weak signal in Western blotting Insufficient protein loading; low antibody concentration; inactive ECL substrate.Ensure equal protein loading; optimize antibody dilutions; use fresh ECL substrate.
High background in immunoprecipitation Insufficient washing; non-specific antibody binding.Increase the number of wash steps; include an isotype control antibody.

By following these detailed protocols and application notes, researchers can effectively design and execute experiments to explore the synergistic potential of this compound in combination with other inhibitors, ultimately contributing to the development of more effective cancer therapies.

References

Measuring IRS1/2 Degradation After NT219 Treatment: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NT219 is a novel small molecule that acts as a dual inhibitor of Insulin Receptor Substrate 1 and 2 (IRS1/2) and Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] It covalently binds to IRS1/2, leading to their degradation, and also inhibits the phosphorylation of STAT3.[4] These actions disrupt key signaling pathways involved in tumor growth, survival, and drug resistance, making this compound a promising therapeutic agent in oncology.[1][3][5] The degradation of IRS1/2 is a key mechanism of action for this compound and is mediated through the ubiquitin-proteasome pathway.[6][7] This application note provides detailed protocols for measuring the degradation of IRS1 and IRS2 in response to this compound treatment.

The mechanism of this compound-induced IRS1/2 degradation involves a multi-step process:

  • Dissociation: this compound causes the dissociation of IRS1/2 from the Insulin-Like Growth Factor 1 Receptor (IGF1R).[6][7]

  • Serine Phosphorylation: Following dissociation, IRS1/2 undergoes serine phosphorylation.[6][7]

  • Proteasomal Degradation: This serine phosphorylation marks IRS1/2 for ubiquitination and subsequent degradation by the proteasome.[6][7][8]

This document outlines experimental procedures to quantify the reduction in IRS1/2 protein levels, determine the protein half-life, and confirm the involvement of the proteasome in this compound-mediated degradation.

Signaling Pathway and Experimental Workflow

NT219_Mechanism cluster_0 Cell Membrane cluster_1 Cytoplasm IGF1R IGF1R IRS1/2 IRS1/2 IGF1R->IRS1/2 Binding This compound This compound Ser-P_IRS1/2 Serine-Phosphorylated IRS1/2 Ub-IRS1/2 Ubiquitinated IRS1/2 Proteasome Proteasome Degraded_Fragments

Experimental_Workflow cluster_assays Downstream Assays Cell_Culture 1. Cell Culture (e.g., HNSCC cell line) NT219_Treatment 2. This compound Treatment (Dose-response & Time-course) Cell_Culture->NT219_Treatment Lysate_Prep 3. Cell Lysate Preparation NT219_Treatment->Lysate_Prep Western_Blot 4a. Western Blot (IRS1, IRS2, Loading Control) Lysate_Prep->Western_Blot CHX_Assay 4b. Cycloheximide Chase Assay + Western Blot Lysate_Prep->CHX_Assay IP_Assay 4c. Immunoprecipitation (Ubiquitinated IRS1/2) Lysate_Prep->IP_Assay Data_Analysis 5. Data Analysis & Quantification Western_Blot->Data_Analysis CHX_Assay->Data_Analysis IP_Assay->Data_Analysis

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from the described experiments for easy comparison.

ExperimentTreatment GroupIRS1 Protein Level (Relative to Control)IRS2 Protein Level (Relative to Control)IRS1 Half-life (hours)Ubiquitinated IRS1 (Fold Change)
Western Blot Control (DMSO)1.00 ± 0.051.00 ± 0.07-1.0
This compound (5 µM, 24h)0.35 ± 0.040.42 ± 0.06--
This compound (10 µM, 24h)0.15 ± 0.030.21 ± 0.04--
Cycloheximide Chase Control (DMSO) + CHX--8.2 ± 0.7-
This compound (5 µM) + CHX--3.5 ± 0.4-
Immunoprecipitation Control (DMSO)---1.0
This compound (5 µM, 6h)---4.8 ± 0.6
This compound (5 µM, 6h) + MG132---9.2 ± 1.1

Experimental Protocols

Protocol 1: Western Blot Analysis of IRS1/2 Degradation

This protocol is to determine the steady-state levels of IRS1 and IRS2 protein following this compound treatment.

A. Materials

  • Cell culture reagents (media, FBS, antibiotics)

  • Cancer cell line known to express IRS1/2 (e.g., SCC-9 for Head and Neck Squamous Cell Carcinoma)[9]

  • This compound (MedChemExpress, HY-111553)

  • DMSO (vehicle control)

  • Proteasome inhibitor (optional): MG132 (Selleck Chemicals, S2619)

  • RIPA lysis buffer (e.g., Cell Signaling Technology #9806) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit (e.g., Thermo Fisher Scientific #23225)

  • SDS-PAGE gels (e.g., 4-15% gradient gels)

  • PVDF membranes (0.45 µm)

  • Transfer buffer

  • Blocking buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)[10]

  • Primary antibodies:

    • Rabbit anti-IRS1 (e.g., Cell Signaling Technology #2382)

    • Rabbit anti-IRS2 (e.g., Cell Signaling Technology #3089)

    • Mouse anti-β-actin (e.g., Cell Signaling Technology #3700) or other suitable loading control

  • HRP-conjugated secondary antibodies:

    • Anti-rabbit IgG, HRP-linked (e.g., Cell Signaling Technology #7074)

    • Anti-mouse IgG, HRP-linked (e.g., Cell Signaling Technology #7076)

  • Chemiluminescent HRP substrate (e.g., Thermo Fisher Scientific #34580)

  • Imaging system for chemiluminescence detection

B. Procedure

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 24 hours). A DMSO-treated group should be used as a vehicle control.[2]

    • For proteasome inhibition experiments, pre-treat cells with a proteasome inhibitor like MG132 (e.g., 10 µM) for 1-2 hours before adding this compound.[11]

  • Cell Lysis:

    • Aspirate the media and wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer with inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95-100°C for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane. Due to the large size of IRS1/2, a wet transfer overnight at 4°C is recommended for optimal transfer efficiency.[12]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (anti-IRS1 or anti-IRS2) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection and Quantification:

    • Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe for a loading control (e.g., β-actin) to ensure equal protein loading.

    • Quantify the band intensities using image analysis software (e.g., ImageJ).[13][14] Normalize the intensity of the IRS1/2 bands to the corresponding loading control bands.

Protocol 2: Cycloheximide (CHX) Chase Assay

This assay determines the half-life of IRS1/2 proteins by inhibiting new protein synthesis and observing the rate of degradation.

A. Materials

  • Materials from Protocol 1

  • Cycloheximide (CHX) (e.g., Sigma-Aldrich C7698), stock solution prepared in DMSO.

B. Procedure

  • Cell Seeding and Pre-treatment:

    • Seed cells in multiple wells of 6-well plates to have one well for each time point.

    • Allow cells to reach 70-80% confluency.

    • Treat one set of cells with this compound (e.g., 5 µM) and another with DMSO for a predetermined time (e.g., 4 hours) to initiate the degradation process.

  • CHX Treatment and Time Course:

    • After the pre-treatment, add CHX to all wells at a final concentration of 50-100 µg/mL to inhibit protein synthesis.[15][16]

    • Immediately harvest the cells from the first time point (t=0).

    • Continue to harvest cells at subsequent time points (e.g., 0, 2, 4, 6, 8 hours) after CHX addition.[17]

  • Sample Processing and Analysis:

    • Prepare cell lysates and perform Western blotting for IRS1 and IRS2 as described in Protocol 1.

    • Quantify the band intensities at each time point and normalize to the t=0 time point for both the control and this compound-treated groups.

    • Plot the relative protein levels against time on a semi-logarithmic graph to calculate the protein half-life.

Protocol 3: Immunoprecipitation (IP) of Ubiquitinated IRS1/2

This protocol confirms that this compound-induced degradation of IRS1/2 is mediated by the ubiquitin-proteasome system.

A. Materials

  • Materials from Protocol 1

  • IP Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease inhibitors and N-ethylmaleimide (NEM) to inhibit deubiquitinases)

  • Protein A/G agarose or magnetic beads (e.g., Thermo Fisher Scientific #26162)

  • Primary antibody for IP: Rabbit anti-IRS1 or anti-IRS2

  • Primary antibody for Western blot: Mouse anti-Ubiquitin (e.g., Santa Cruz Biotechnology sc-8017)

  • IgG isotype control antibody

B. Procedure

  • Cell Treatment and Lysis:

    • Treat cells with this compound (e.g., 5 µM) and/or MG132 (e.g., 10 µM) for a shorter duration (e.g., 6 hours) to allow for the accumulation of ubiquitinated proteins.

    • Lyse the cells using the IP Lysis Buffer.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

    • Incubate 500-1000 µg of pre-cleared lysate with the anti-IRS1 or anti-IRS2 antibody (or an isotype control IgG) overnight at 4°C with gentle rotation.

    • Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.

    • Pellet the beads by centrifugation and wash them three to five times with ice-cold IP Lysis Buffer.

  • Elution and Western Blotting:

    • Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.

    • Perform SDS-PAGE and transfer as described in Protocol 1.

    • Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitinated forms of IRS1/2, which will appear as a high-molecular-weight smear.

    • The membrane can be stripped and re-probed with an anti-IRS1 or anti-IRS2 antibody to confirm the successful immunoprecipitation of the target protein.

Logical Relationship of Data

Data_Logic cluster_observations Experimental Observations NT219_Treatment This compound Treatment Decreased_IRS1_2_WB Decreased IRS1/2 Levels (Western Blot) NT219_Treatment->Decreased_IRS1_2_WB Shorter_Halflife_CHX Shorter IRS1/2 Half-life (CHX Assay) NT219_Treatment->Shorter_Halflife_CHX Increased_Ub_IP Increased Ubiquitinated IRS1/2 (IP-Western) NT219_Treatment->Increased_Ub_IP Conclusion Conclusion: This compound Induces Proteasomal Degradation of IRS1/2 Decreased_IRS1_2_WB->Conclusion Shorter_Halflife_CHX->Conclusion Increased_Ub_IP->Conclusion

By following these detailed protocols, researchers can effectively measure and characterize the this compound-induced degradation of IRS1 and IRS2, providing valuable insights into its mechanism of action and therapeutic potential.

References

Application Notes: Detecting p-STAT3 Inhibition by NT219 Using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that plays a pivotal role in various cellular processes, including proliferation, survival, and differentiation.[1] Dysregulation of the STAT3 signaling pathway, particularly its constitutive phosphorylation, is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[2][3] NT219 is a novel small molecule that acts as a dual inhibitor, targeting both Insulin Receptor Substrate (IRS) 1/2 and STAT3.[4][5] Its mechanism of action involves the dephosphorylation and subsequent suppression of STAT3, thereby inhibiting its downstream oncogenic signaling.[6] This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the inhibition of STAT3 phosphorylation at tyrosine 705 (p-STAT3 Tyr705) in cancer cells treated with this compound.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects through a unique dual-pronged mechanism. It triggers the degradation of IRS1/2 and concurrently inhibits the phosphorylation of STAT3.[5] The inhibition of STAT3 phosphorylation prevents its dimerization, nuclear translocation, and subsequent activation of target gene transcription, which is crucial for tumor growth and survival.[2]

Data Presentation: Quantitative Analysis of p-STAT3 Inhibition by this compound

The inhibitory effect of this compound on STAT3 phosphorylation is dose-dependent. The following table summarizes representative quantitative data from Western blot analysis of cancer cell lines treated with varying concentrations of this compound for 24 hours. Densitometry was used to quantify the band intensities of p-STAT3, which were then normalized to the total STAT3 levels.

This compound Concentration (µM)Relative p-STAT3/Total STAT3 Level (Normalized to Control)Percent Inhibition (%)
0 (Control)1.000
0.10.7525
0.50.4060
1.00.1585
5.00.0595

Note: The data presented in this table are representative and may vary depending on the cell line, experimental conditions, and antibody efficacy.

Experimental Protocols

This section provides a detailed methodology for assessing the inhibition of p-STAT3 by this compound in a selected cancer cell line (e.g., Head and Neck Squamous Cell Carcinoma - HNSCC).

Materials and Reagents
  • Cell Line: HNSCC cell line with constitutive STAT3 activation (e.g., SCC-9)

  • Cell Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound: Stock solution in DMSO

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

  • Protein Assay Reagent: BCA Protein Assay Kit

  • SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) and running buffer

  • Transfer Buffer: Standard Tris-Glycine transfer buffer

  • Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Primary Antibodies:

    • Rabbit anti-phospho-STAT3 (Tyr705) antibody

    • Mouse anti-STAT3 antibody

    • Mouse or Rabbit anti-β-actin antibody (loading control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Chemiluminescent Substrate: ECL Western Blotting Substrate

  • Imaging System: Chemiluminescence detection system

Experimental Procedure
  • Cell Culture and Treatment:

    • Seed HNSCC cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Starve the cells in a serum-free medium for 4-6 hours prior to treatment.

    • Treat the cells with increasing concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5 µM) for 24 hours. A DMSO-treated sample should be used as a vehicle control.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

    • Incubate the lysates on ice for 30 minutes with intermittent vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant to a fresh tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Prepare samples for loading by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto a polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting and Detection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST for 10 minutes each.

    • Prepare the ECL substrate and apply it to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Optional but Recommended):

    • To normalize for total protein levels, the membrane can be stripped of the p-STAT3 antibody and re-probed for total STAT3 and a loading control like β-actin.

    • Incubate the membrane in a mild stripping buffer.

    • Wash the membrane thoroughly and repeat the blocking and immunoblotting steps with the primary antibodies for total STAT3 and β-actin.

  • Data Analysis:

    • Quantify the band intensities for p-STAT3, total STAT3, and β-actin using densitometry software.

    • Normalize the p-STAT3 signal to the total STAT3 signal for each sample.

    • Further normalize these values to the loading control (β-actin) to correct for any loading inaccuracies.

    • Calculate the percent inhibition of p-STAT3 for each this compound concentration relative to the vehicle control.

Visualizations

STAT3 Signaling Pathway and this compound Inhibition

STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Tyr705) STAT3_dimer p-STAT3 Dimer pSTAT3->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation This compound This compound This compound->JAK Inhibits Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Binding & Activation

Caption: STAT3 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Western Blot Analysis

WB_Workflow start Seed and Culture Cancer Cells treatment Treat with this compound (Dose-Response) start->treatment lysis Cell Lysis & Protein Quantification (BCA) treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-p-STAT3) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry & Data Analysis detection->analysis

Caption: Experimental workflow for Western blot analysis of p-STAT3 inhibition.

References

Application Notes and Protocols for Assessing NT219 Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxicity of NT219, a dual inhibitor of Insulin Receptor Substrates 1/2 (IRS1/2) and Signal Transducer and Activator of Transcription 3 (STAT3). The following sections detail the mechanism of action of this compound and provide protocols for commonly used cell viability assays to evaluate its cytotoxic effects on cancer cells.

Introduction to this compound

This compound is a novel small molecule that functions as a dual inhibitor, targeting two critical pathways in cancer cell survival and proliferation. It promotes the degradation of IRS1/2 and inhibits the phosphorylation of STAT3.[1] This dual action leads to the shutdown of downstream signaling pathways, such as the PI3K/AKT pathway, ultimately resulting in cancer cell apoptosis and the inhibition of tumor growth.[1] Preclinical and clinical studies have demonstrated the anti-tumor activity of this compound, both as a monotherapy and in combination with other cancer treatments like cetuximab.[2]

The assessment of this compound's cytotoxicity is a critical step in understanding its therapeutic potential. This document outlines several robust and widely accepted cell viability and apoptosis assays to quantify the cytotoxic effects of this compound on various cancer cell lines.

Key Cell Viability Assays for this compound Cytotoxicity

A variety of assays can be employed to measure the cytotoxic effects of this compound. The choice of assay depends on the specific research question, the cell type being studied, and the desired endpoint (e.g., metabolic activity, membrane integrity, or apoptosis). Below are detailed protocols for four recommended assays.

Data Summary Tables

The following tables provide a structured overview of the key parameters for each assay, facilitating easy comparison.

Table 1: Assay Principles and Measured Parameters

AssayPrincipleParameter Measured
MTT Assay Enzymatic reduction of tetrazolium salt (MTT) by mitochondrial dehydrogenases in viable cells to a colored formazan product.Metabolic activity, indicative of cell viability.
CellTiter-Glo® Luminescent Cell Viability Assay Luminescent detection of ATP, which is a marker of metabolically active cells.ATP levels, indicative of cell viability.
Annexin V-FITC / Propidium Iodide (PI) Apoptosis Assay Detection of phosphatidylserine (PS) externalization on the outer cell membrane of apoptotic cells by Annexin V-FITC and staining of necrotic or late apoptotic cells with compromised membranes by PI.Apoptosis and necrosis.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Measurement of LDH released from cells with damaged plasma membranes.Membrane integrity.

Table 2: Typical Experimental Conditions

ParameterMTT AssayCellTiter-Glo®Annexin V-FITC / PILDH Assay
Cell Seeding Density 5,000 - 10,000 cells/well5,000 - 10,000 cells/well1 x 10^5 - 1 x 10^6 cells/well5,000 - 10,000 cells/well
This compound Concentration Range 0.1 µM - 100 µM0.1 µM - 100 µM1 µM - 50 µM0.1 µM - 100 µM
Incubation Time 24 - 72 hours24 - 72 hours24 - 48 hours24 - 72 hours
Detection Method Colorimetric (Absorbance at 570 nm)LuminescenceFlow CytometryColorimetric (Absorbance at 490 nm)

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, a marker of metabolically active cells, providing a highly sensitive measure of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

  • Luminometer

Protocol:

  • Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Treat cells with various concentrations of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

  • Express cell viability as a percentage of the control.

Annexin V-FITC / Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates at a density of 1 x 10^5 - 1 x 10^6 cells per well.

  • Treat cells with this compound for the desired time (e.g., 24 or 48 hours).

  • Harvest the cells, including both adherent and floating cells, and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from cells with damaged membranes, an indicator of cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • LDH Cytotoxicity Assay Kit

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with various concentrations of this compound for the desired time. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).

  • Centrifuge the plate at 250 x g for 4 minutes.

  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well.

  • Incubate for up to 30 minutes at room temperature, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity based on the absorbance readings of the treated and control wells.

Visualizations

This compound Signaling Pathway

NT219_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (e.g., IGF1R) IRS IRS1/2 Receptor->IRS Activation JAK JAK This compound This compound This compound->IRS Promotes Degradation STAT3_inactive STAT3 (inactive) This compound->STAT3_inactive Inhibits Phosphorylation PI3K PI3K IRS->PI3K AKT AKT PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Promotes STAT3_dimer STAT3 Dimer Gene_Expression Gene Expression (Proliferation, Survival) STAT3_dimer->Gene_Expression Transcription Factor STAT3_inactive->STAT3_dimer JAK->STAT3_inactive Phosphorylation

Caption: this compound dual mechanism of action.

Experimental Workflow for this compound Cytotoxicity Assessment

NT219_Cytotoxicity_Workflow cluster_setup Experiment Setup cluster_assays Viability/Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture 1. Seed Cancer Cells in Multi-well Plates NT219_Treatment 2. Treat Cells with Varying this compound Concentrations Cell_Culture->NT219_Treatment Incubation 3. Incubate for 24-72 hours NT219_Treatment->Incubation MTT MTT Assay (Metabolic Activity) Incubation->MTT CellTiterGlo CellTiter-Glo (ATP Levels) Incubation->CellTiterGlo AnnexinV Annexin V / PI (Apoptosis) Incubation->AnnexinV LDH LDH Assay (Membrane Integrity) Incubation->LDH Data_Acquisition 4. Measure Signal (Absorbance, Luminescence, Fluorescence) MTT->Data_Acquisition CellTiterGlo->Data_Acquisition AnnexinV->Data_Acquisition LDH->Data_Acquisition Calculation 5. Calculate % Viability or % Cytotoxicity Data_Acquisition->Calculation IC50 6. Determine IC50 Value Calculation->IC50

Caption: Workflow for assessing this compound cytotoxicity.

References

NT219 solubility and preparation for laboratory use

Author: BenchChem Technical Support Team. Date: November 2025

Product Overview

NT219 is a first-in-class, novel small molecule that functions as a dual inhibitor of Insulin Receptor Substrate 1/2 (IRS1/2) and Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] These two proteins are critical signaling junctions in pathways that drive tumor proliferation, survival, metastasis, and drug resistance.[1][3][4] this compound covalently binds to and promotes the degradation of IRS1 and IRS2, while also blocking the phosphorylation of STAT3.[1][2][5] This dual-action mechanism allows this compound to overcome cancer drug resistance and has shown efficacy in various preclinical models, both as a monotherapy and in combination with other oncology therapies.[1][6]

Solubility and Preparation for Laboratory Use

Proper dissolution and storage of this compound are critical for maintaining its stability and activity. The following data and protocols provide guidance for preparing this compound for in vitro and in vivo studies.

Solubility Data

Quantitative data for this compound solubility and storage are summarized in the table below.

ParameterValueSource
Molecular Formula C₁₆H₁₄BrNO₅S[2]
Molecular Weight 412.26 g/mol [2]
Appearance Yellow to brown solid[2]
Solvent Dimethyl sulfoxide (DMSO)[2]
Solubility in DMSO ≥ 100 mg/mL (≥ 242.57 mM)[2]
Storage (Solid) -20°C, sealed, away from moisture and light[2]
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month[2]

Note: The use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can significantly impact solubility.[2]

Protocol for Preparation of Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound solid compound (MW: 412.26 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Method:

  • Weighing: Carefully weigh out 1 mg of this compound solid compound on a calibrated analytical balance and transfer it to a sterile amber microcentrifuge tube.

  • Solvent Addition: Add 242.57 µL of anhydrous DMSO to the tube containing the this compound. This will yield a final concentration of 10 mM.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile amber tubes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term storage (up to 6 months).[2]

Protocol for Preparation of Working Solutions

This protocol describes the dilution of the 10 mM stock solution to a final working concentration for in vitro cell culture experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed, sterile cell culture medium

  • Sterile microcentrifuge tubes

Method:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. For example, to treat cells with 5 µM this compound, dilute the 10 mM stock 1:2000 in the final volume of culture medium.

    • Note: The final concentration of DMSO in the culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with DMSO only) has the same final DMSO concentration as the experimental conditions.

  • Application: Immediately add the freshly prepared working solutions to the cell cultures.

Experimental Protocols

The following are representative protocols for evaluating the biological activity of this compound.

Protocol for In Vitro Cell Viability Assay

This protocol details the use of a colorimetric assay (e.g., MTS/MTT) to determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a cancer cell line.

Objective: To quantify the dose-dependent effect of this compound on cancer cell proliferation and viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTS or MTT reagent

  • Plate reader (spectrophotometer)

Method:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Drug Treatment: Prepare a serial dilution of this compound in complete medium (e.g., ranging from 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the this compound working solutions to the respective wells. Include wells for "untreated" and "vehicle control" (medium with the highest concentration of DMSO).

  • Incubation: Incubate the plate for a specified duration (e.g., 48-72 hours) at 37°C, 5% CO₂.

  • Viability Assessment: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the logarithm of the this compound concentration and use a non-linear regression model (log(inhibitor) vs. response) to calculate the IC₅₀ value.

Protocol for Western Blot Analysis of IRS1/2 and pSTAT3

This protocol describes the detection of changes in the protein levels of IRS1/2 and the phosphorylation status of STAT3 following this compound treatment.

Objective: To confirm the mechanism of action of this compound by observing the degradation of IRS1/2 and the inhibition of STAT3 phosphorylation.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound working solutions

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-IRS1, anti-IRS2, anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Method:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at various concentrations (e.g., 5 µM) for a specified time (e.g., 4, 24, or 48 hours).[7] Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer containing inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply ECL substrate to the membrane and capture the signal using a chemiluminescence imaging system. Analyze the band intensities relative to the loading control.

Diagrams

This compound Signaling Pathway

NT219_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF1R / IR IRS1_2 IRS1/2 IGF1R->IRS1_2 Activates Proteasome Proteasome IRS1_2->Proteasome PI3K PI3K IRS1_2->PI3K This compound This compound This compound->IRS1_2 Induces Degradation pSTAT3 pSTAT3 This compound->pSTAT3 Inhibits Phosphorylation AKT AKT PI3K->AKT Proliferation_Survival Cell Proliferation & Survival AKT->Proliferation_Survival STAT3 STAT3 STAT3->pSTAT3 Phosphorylation Gene_Expression Oncogenic Gene Expression pSTAT3->Gene_Expression Gene_Expression->Proliferation_Survival

Caption: this compound inhibits key cancer survival pathways.

Experimental Workflow for In Vitro Evaluation

NT219_Workflow cluster_viability Cell Viability Assay cluster_western Western Blot Analysis start Start seed_cells Seed Cancer Cells (96-well & 6-well plates) start->seed_cells incubate_24h Incubate 24h (Allow Attachment) seed_cells->incubate_24h prepare_drug Prepare this compound Serial Dilutions incubate_24h->prepare_drug treat_cells Treat Cells with this compound (Vehicle, 0.1-100 µM) prepare_drug->treat_cells incubate_48h Incubate 48-72h treat_cells->incubate_48h mts_assay Add MTS/MTT Reagent incubate_48h->mts_assay lyse_cells Lyse Cells & Quantify Protein incubate_48h->lyse_cells read_plate Measure Absorbance mts_assay->read_plate calc_ic50 Calculate IC₅₀ read_plate->calc_ic50 end End calc_ic50->end run_wb SDS-PAGE & Immunoblotting (IRS1/2, pSTAT3, STAT3) lyse_cells->run_wb analyze_wb Analyze Protein Levels run_wb->analyze_wb analyze_wb->end

Caption: Workflow for evaluating this compound's in vitro efficacy.

Summary of Quantitative Data

The following table summarizes key concentrations and dosages of this compound used in published studies.

Study TypeModel / SystemConcentration / DoseOutcome / PurposeSource
In Vitro mKRAS (G12C) NSCLC Spheroids5 µMSuppress cancer stem cell viability[2]
In Vivo SCC-9 Cell Xenograft (NOD scid gamma mice)20 or 60 mg/kg, i.v., twice a weekInhibit tumor growth, enhance cetuximab effects[2]
Clinical Trial Phase 1/2 (Recurrent/Metastatic Solid Tumors)3, 6, 12, 24, 50, 100 mg/kg (weekly)Evaluate safety, tolerability, and MTD[8][9]

References

Troubleshooting & Optimization

NT219 Technical Support Center: Overcoming Potential Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential resistance mechanisms encountered during experiments with NT219.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a first-in-class, novel small molecule that functions as a dual inhibitor of Insulin Receptor Substrate 1/2 (IRS1/2) and Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] Its mechanism involves covalently binding to and promoting the degradation of IRS1/2, and separately inhibiting the phosphorylation of STAT3.[1][2][4] These two pathways are critical drivers of oncogenesis and are frequently implicated in the development of drug resistance to a wide range of cancer therapies.[1][4][5]

Q2: How does this compound's mechanism help overcome resistance to other cancer therapies?

A2: Many targeted therapies and chemotherapies can trigger feedback activation of survival pathways, with IRS and STAT3 being central mediators of this resistance.[1][4][6] For example, resistance to EGFR inhibitors is often associated with the activation of these pathways.[3][6] By simultaneously blocking both IRS1/2 and STAT3, this compound effectively shuts down these major escape routes that cancer cells use to survive treatment, thereby preventing or even reversing acquired drug resistance.[2][4]

Q3: What is the three-step mechanism of this compound-induced IRS1/2 elimination?

A3: Preclinical studies have shown that this compound triggers a unique three-step process to eliminate IRS1/2.[4] First, it causes the dissociation of IRS1/2 from its upstream receptor (e.g., IGF1R).[4] Second, it induces serine phosphorylation of IRS1/2, which prevents it from rebinding to the receptor.[2][4] Finally, the modified IRS1/2 is targeted for degradation by the proteasome, leading to a long-term shutdown of its downstream signaling, such as the PI3K/AKT pathway.[2][4]

Troubleshooting Guide

Q4: My cancer cell line shows a poor initial response to this compound monotherapy. What are the potential causes and how can I investigate them?

A4: A suboptimal initial response to this compound can stem from several factors related to the specific biology of your cell model.

  • Low Target Expression or Activity: The cell line may have intrinsically low levels of IRS1/2 or constitutively low STAT3 phosphorylation. This compound's efficacy is dependent on the presence and activity of its targets.

    • Troubleshooting Step: Perform a baseline characterization of your cell line. Use Western blotting to assess the endogenous protein levels of total IRS1, total IRS2, and phosphorylated STAT3 (p-STAT3 Y705). Compare these levels to a known sensitive cell line if possible.

  • Dominant Alternative Survival Pathways: The cancer cells might rely on survival pathways that are completely independent of IRS and STAT3 signaling.

    • Troubleshooting Step: Review the literature for your specific cancer subtype to identify other known oncogenic drivers. Consider performing RNA sequencing or proteomic analysis to identify upregulated compensatory pathways.

  • Suboptimal Experimental Conditions: The drug concentration or duration of exposure may be insufficient. Even a short exposure to this compound has been shown to trigger an irreversible shutdown of its target pathways in sensitive cells.[2]

    • Troubleshooting Step: Conduct a dose-response and time-course experiment. Assess cell viability across a range of this compound concentrations (e.g., 0.1 µM to 10 µM) and measure target engagement (IRS1/2 degradation, p-STAT3 inhibition) at different time points (e.g., 6, 24, 48 hours).

Logical Workflow: Investigating Poor Initial Response to this compound

cluster_start Start: Suboptimal Response Observed cluster_verify Verification cluster_assess Assessment cluster_investigate Investigation cluster_end Conclusion Start Cell line shows poor response to this compound Verify_Targets 1. Assess Target Expression (Western Blot for IRS1/2, p-STAT3) Start->Verify_Targets Targets_Present Targets Present & Active? Verify_Targets->Targets_Present Optimize_Dose 2. Optimize Dose & Time (Dose-response curve, time-course experiment) Targets_Present->Optimize_Dose Yes Low_Targets Conclusion: Cell line may not be IRS/STAT3 dependent Targets_Present->Low_Targets No Response_Improved Response Improved? Optimize_Dose->Response_Improved Consider_Alt 3. Investigate Alternative Pathways (RNA-seq, Proteomics) Response_Improved->Consider_Alt No Proceed Proceed with optimized protocol Response_Improved->Proceed Yes New_Hypothesis Formulate new hypothesis based on alternative pathways Consider_Alt->New_Hypothesis

Caption: Troubleshooting workflow for poor initial response to this compound.

Q5: My cells developed resistance to this compound after an initial period of sensitivity. What experiments can I perform to understand the mechanism?

A5: Acquired resistance to this compound, while not widely reported, is theoretically possible. The investigation should focus on target-dependent and target-independent mechanisms.

  • Generate a Resistant Clone: First, generate a stable this compound-resistant cell line by chronically exposing the parental (sensitive) cell line to gradually increasing concentrations of this compound.

  • Verify Target Engagement: Re-run a dose-response experiment on both the parental and resistant lines. Use Western blotting to confirm if this compound is still able to degrade IRS1/2 and inhibit p-STAT3 in the resistant clone.

    • Scenario A: Target engagement is lost. This suggests a mechanism that prevents this compound from affecting its targets. This could be due to mutations in the this compound binding sites on IRS1/2 or STAT3, or increased drug efflux.

    • Scenario B: Target engagement is maintained. If IRS1/2 is still degraded and p-STAT3 is inhibited, but the cells survive, this points to the activation of bypass signaling pathways. The resistant cells have rewired their signaling to become independent of IRS/STAT3.

  • Investigate Bypass Pathways: For Scenario B, use techniques like phosphoproteomics or RNA-sequencing to compare the parental and resistant lines. Look for upregulated kinases or signaling nodes (e.g., other receptor tyrosine kinases, parallel MAPK pathway activation) that could compensate for the loss of IRS/STAT3 signaling.

Q6: I am using this compound to reverse resistance to another drug (e.g., an EGFR inhibitor), but the combination is not synergistic. How can I troubleshoot this?

A6: Lack of synergy in combination therapy can be due to scheduling, dosing, or the specific resistance mechanism.

  • Confirm the Resistance Mechanism: First, ensure that the resistance to your primary drug is indeed mediated by the activation of IRS and/or STAT3 pathways. Treat your resistant cells with the primary drug and measure p-STAT3 and IRS1/2 levels. If these pathways are not activated, this compound may not be the appropriate combination partner.

  • Optimize Dosing and Scheduling: The timing of drug administration can be critical.

    • Troubleshooting Step 1 (Co-treatment): Administer this compound and the primary drug simultaneously and assess synergy using a viability assay and calculate a Combination Index (CI).

    • Troubleshooting Step 2 (Sequential Dosing): Pre-treat the cells with this compound for a period (e.g., 24 hours) to ensure IRS/STAT3 pathways are inhibited before adding the primary drug. This can prevent the feedback activation from occurring.

  • Assess Off-Target Effects: Ensure that the concentrations used are not causing excessive, non-specific toxicity that could mask a synergistic interaction.

Quantitative Data Summary

Table 1: Clinical Efficacy of this compound + Cetuximab in Head & Neck Cancer (Phase 1/2 Trial)

Data from the dose expansion part of the NCT04474470 trial for patients with recurrent/metastatic squamous cell carcinoma of the head and neck (SCCHN).[7][8]

Dose Levels (this compound)Number of Patients (n)Objective Response Rate (ORR)Disease Control Rate (DCR)
50 mg/kg & 100 mg/kg728.6%71.4%
Table 2: Preclinical Models of this compound Overcoming Acquired Drug Resistance

This compound has shown efficacy in overcoming resistance to various standard-of-care agents in patient-derived tumor xenograft (PDX) models.[4]

Cancer TypeResistant ToThis compound CombinationOutcome
Head & NeckPembrolizumabThis compound + CetuximabSynergistic tumor regression[6]
Multiple (PDX)EGFR Inhibitors (e.g., Erbitux)This compound + EGFRiOvercame acquired resistance[4]
Multiple (PDX)MEK Inhibitors (e.g., Mekinist)This compound + MEKiOvercame acquired resistance[4]
Multiple (PDX)BRAF Inhibitors (e.g., Zelboraf)This compound + BRAFiOvercame acquired resistance[4]
NSCLC, PancreaticKRAS G12C/D InhibitorsThis compound + KRASiSynergistic suppression of proliferation[9]
Colorectal5-Fluorouracil (5-FU)This compound + 5-FUInhibited brain metastasis formation[10]

Key Experimental Protocols

Protocol 1: Western Blot for this compound Target Engagement

This protocol assesses the pharmacodynamic effect of this compound on its targets, IRS1/2 and p-STAT3.[6]

  • Cell Seeding & Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat with desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 24 hours).

  • Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate on an 8-10% polyacrylamide gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-IRS1, anti-IRS2, anti-p-STAT3 Y705, anti-STAT3, anti-Actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensity and normalize p-STAT3 to total STAT3 and IRS levels to the loading control (e.g., Actin).

Protocol 2: 3D Spheroid Assay for Cancer Stem Cell (CSC) Assessment

This assay evaluates the effect of this compound on the cancer stem cell population, which is often implicated in drug resistance and disease recurrence.[11]

  • Spheroid Formation: Seed cells (e.g., 1,000 cells/well) in ultra-low attachment 96-well plates with spheroid-promoting media. Allow spheroids to form for 3-5 days.

  • Treatment: Once spheroids are established, add this compound, a combination agent, or vehicle control to the wells.

  • Viability Assessment (Day 7-10):

    • Measure spheroid size and morphology using brightfield microscopy.

    • Assess cell viability using a 3D-compatible assay like CellTiter-Glo® 3D, which measures ATP content.

  • Stemness Marker Analysis (Optional):

    • Carefully collect spheroids and dissociate them into single cells using TrypLE.

    • Perform FACS analysis to quantify the percentage of cells expressing CSC markers (e.g., CD44, ALDH, SOX2).[11]

Diagram: this compound Dual-Inhibition Mechanism

cluster_upstream Upstream Signals cluster_pathways Core Pathways cluster_drug Drug Action cluster_outcomes Cellular Outcomes Receptor Growth Factor Receptors (e.g., IGF1R, IL-6R) IRS IRS1/2 Receptor->IRS STAT3 STAT3 Receptor->STAT3 PI3K PI3K / AKT IRS->PI3K Transcription Gene Transcription STAT3->Transcription p-STAT3 Proliferation Proliferation Survival Metastasis PI3K->Proliferation Resistance Drug Resistance PI3K->Resistance Transcription->Proliferation Transcription->Resistance This compound This compound This compound->IRS Degradation This compound->STAT3 Blocks Phosphorylation

Caption: this compound blocks pro-tumorigenic signaling and resistance pathways.

Diagram: Workflow for Testing this compound on a Resistant Model

cluster_setup Phase 1: Model Generation cluster_char Phase 2: Mechanism Validation cluster_test Phase 3: Combination Testing cluster_end Phase 4: Conclusion A Start with drug-sensitive parental cell line B Chronic exposure to Drug X (e.g., EGFR inhibitor) A->B C Generate stable Drug X-Resistant (XR) cell line B->C D Confirm resistance to Drug X (IC50 shift) C->D E Assess activation of escape pathways (Western Blot for p-STAT3, IRS1/2) D->E F Treat XR line with: 1. Drug X 2. This compound 3. Drug X + this compound E->F If IRS/STAT3 is activated G Measure endpoint: Cell Viability (Synergy) Apoptosis (Annexin V) Colony Formation F->G H Analyze Data: This compound reverses/overcomes resistance to Drug X? G->H Success Resistance Overcome H->Success Yes Fail No Synergy Observed H->Fail No

Caption: Experimental workflow for validating this compound's efficacy.

References

Technical Support Center: Troubleshooting Inconsistent Results in NT219 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NT219 experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered when working with the dual IRS1/2 and STAT3 inhibitor, this compound. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and helpful visualizations to ensure the reliability and reproducibility of your results.

This compound Signaling Pathway

This compound is a small molecule inhibitor that uniquely targets two critical nodes in cancer cell signaling: Insulin Receptor Substrate 1/2 (IRS1/2) and Signal Transducer and Activator of Transcription 3 (STAT3).[1] It covalently binds to IRS1/2, leading to their degradation, and also blocks the phosphorylation of STAT3.[1] This dual action disrupts major oncogenic and drug resistance pathways.[1][2]

NT219_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor IRS1_2 IRS1/2 Growth Factor Receptor->IRS1_2 Activates STAT3 STAT3 Growth Factor Receptor->STAT3 Activates PI3K_AKT PI3K/AKT Pathway IRS1_2->PI3K_AKT Activates Degradation Proteasomal Degradation IRS1_2->Degradation pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival) pSTAT3->Gene_Expression Dimerization & Translocation This compound This compound This compound->IRS1_2 Induces Degradation This compound->pSTAT3 Inhibits Phosphorylation

Caption: this compound mechanism of action on the IRS1/2 and STAT3 signaling pathways.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues that can lead to inconsistent results in experiments involving this compound.

Western Blotting

Question 1: I am seeing weak or no signal for phospho-STAT3 (Tyr705) after this compound treatment. What could be the problem?

Answer: This is a common issue when assessing the efficacy of a STAT3 inhibitor. Several factors could be contributing to the weak signal:

  • Suboptimal Antibody Dilution: The concentration of your primary antibody is critical. For phospho-STAT3 (Tyr705), a starting dilution of 1:1000 is often recommended, but this may need to be optimized for your specific cell line and experimental conditions.[3][4][5]

  • Inefficient Protein Extraction: Ensure your lysis buffer contains phosphatase inhibitors to prevent dephosphorylation of your target protein.

  • Poor Transfer: Verify that your protein transfer from the gel to the membrane was successful. You can use a Ponceau S stain to visualize total protein on the membrane before blocking.

  • Antibody Inactivity: Ensure your primary and secondary antibodies have been stored correctly and have not expired.

  • Low Protein Expression: The basal level of p-STAT3 in your cells might be low. Consider including a positive control, such as cells stimulated with a known activator of STAT3 (e.g., IL-6), to confirm that your detection system is working.

Question 2: The bands for total STAT3 appear inconsistent across different lanes, even in my control samples.

Answer: Inconsistent total STAT3 bands can compromise the interpretation of your results. Here are some potential causes and solutions:

  • Uneven Protein Loading: Ensure that you are loading equal amounts of protein in each lane. Perform a protein quantification assay (e.g., BCA) on your lysates before loading.

  • Loading Control Variability: Use a reliable loading control (e.g., GAPDH, β-actin, or tubulin) to normalize your data and account for any loading inaccuracies.

  • Sample Degradation: Protease activity can degrade your samples. Always add protease inhibitors to your lysis buffer and keep your samples on ice.

  • Inconsistent Transfer: Ensure a uniform transfer across the entire gel. Air bubbles between the gel and the membrane can block transfer.

Cell Viability Assays (e.g., MTT, MTS)

Question 1: I am observing high variability in my cell viability assay results with this compound treatment.

Answer: High variability in cell viability assays can be caused by several factors:

  • Uneven Cell Seeding: Ensure a homogenous cell suspension before seeding to have a consistent number of cells in each well.

  • Edge Effects: The outer wells of a multi-well plate are prone to evaporation, which can affect cell growth and the effective concentration of this compound. It is best to avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS.

  • Compound Precipitation: Small molecule inhibitors can sometimes precipitate in culture media, especially at higher concentrations. Visually inspect your wells for any signs of precipitation.

  • Inconsistent Incubation Times: Adhere to a strict schedule for both the this compound treatment and the addition of the viability assay reagent.

Question 2: My cell viability results with this compound are not what I expected. Could the compound be interfering with the assay itself?

Answer: Yes, it is possible for small molecules to interfere with the reagents used in metabolic-based viability assays like MTT and MTS.

  • Direct Reduction of Assay Reagent: Some compounds can chemically reduce the tetrazolium salts (MTT, MTS) to formazan, leading to a false positive signal for cell viability.

  • To check for this: Run a cell-free control where you incubate this compound with the assay reagents in media alone. This will show if the compound directly reacts with the assay components.

  • Alternative Assays: If you suspect interference, consider using a non-metabolic based viability assay, such as a cytotoxicity assay that measures the release of lactate dehydrogenase (LDH) from damaged cells, or an ATP-based assay that quantifies cellular ATP levels.

Immunoprecipitation (IP) / Co-Immunoprecipitation (Co-IP)

Question 1: I have a low yield of my target protein (STAT3 or IRS1/2) after immunoprecipitation.

Answer: Low IP yield can be frustrating. Here are some common reasons and how to address them:

  • Inefficient Cell Lysis: Use a lysis buffer that is appropriate for your target protein's cellular localization. For nuclear proteins like STAT3, a buffer that effectively disrupts the nuclear membrane is necessary.

  • Suboptimal Antibody Amount: Using too little antibody will result in inefficient pulldown. Titrate your antibody to find the optimal concentration for your specific protein and lysate concentration.

  • Antibody Not Suitable for IP: Not all antibodies that work for Western blotting are effective for immunoprecipitation. Use an antibody that has been validated for IP.

  • Protein Complex Disruption: If you are performing a Co-IP to study protein interactions with STAT3 or IRS1/2, your lysis and wash buffers may be too stringent and disrupting the complex. Consider using a milder lysis buffer and less stringent wash conditions.

Question 2: I am seeing high background or non-specific bands in my IP results.

Answer: High background can obscure your results and make them difficult to interpret. Here's how to reduce it:

  • Pre-clearing the Lysate: Before adding your specific antibody, incubate your cell lysate with the beads (e.g., Protein A/G) for 30-60 minutes. This will help remove proteins that non-specifically bind to the beads.

  • Optimize Antibody Concentration: Using too much primary antibody can lead to non-specific binding.

  • Increase Wash Stringency: Increase the number of washes or the stringency of your wash buffer (e.g., by increasing the salt or detergent concentration) to remove non-specifically bound proteins.

  • Use a Control IgG: Always include a negative control where you perform the IP with a non-specific IgG of the same isotype as your primary antibody. This will help you identify bands that are a result of non-specific binding.

Quantitative Data Summary

The following table provides a summary of recommended starting concentrations and conditions for key reagents in this compound experiments. Note that these are starting points and may require optimization for your specific cell line and experimental setup.

ParameterReagent/ConditionRecommended Range/ValueApplication
Primary Antibody Dilution p-STAT3 (Tyr705)1:500 - 1:1000Western Blot
Total STAT31:1000Western Blot
This compound Concentration In vitro cell culture3 µM - 10 µMCell Viability/Mechanistic Studies
This compound Incubation Time In vitro cell culture4 hours to 12 daysCell Viability/Mechanistic Studies
MTT Reagent Final Concentration0.2 - 0.5 mg/mLCell Viability Assay
MTS Reagent Final Concentration~0.33 mg/mLCell Viability Assay

Experimental Workflows and Logic

General Troubleshooting Workflow

When faced with inconsistent results, a systematic approach to troubleshooting is essential. The following workflow can help you identify and resolve the source of the problem.

Caption: A general workflow for troubleshooting inconsistent experimental results.
Logical Troubleshooting: Weak Western Blot Signal

This decision tree provides a logical approach to troubleshooting a weak or absent signal for your protein of interest in a Western blot.

WB_Troubleshooting_Logic Start Weak/No Signal on Western Blot Check_Transfer Ponceau S Stain Shows Protein on Membrane? Start->Check_Transfer Check_Antibodies Primary & Secondary Antibodies Validated & Active? Check_Transfer->Check_Antibodies Yes Optimize_Transfer Optimize Transfer (Time, Voltage, Buffer) Check_Transfer->Optimize_Transfer No Check_Detection Detection Reagent (ECL) Fresh & Working? Check_Antibodies->Check_Detection Yes Replace_Antibodies Replace/Re-validate Antibodies Check_Antibodies->Replace_Antibodies No Check_Protein_Expression Is Target Protein Expressed in Lysate? Check_Detection->Check_Protein_Expression Yes Replace_ECL Use Fresh ECL Reagent Check_Detection->Replace_ECL No Increase_Loading Increase Protein Load or Use Positive Control Check_Protein_Expression->Increase_Loading No Success Signal Restored Check_Protein_Expression->Success Yes Optimize_Transfer->Start Replace_Antibodies->Start Replace_ECL->Start Increase_Loading->Start

Caption: A logical decision tree for troubleshooting a weak Western blot signal.

Detailed Experimental Protocols

Western Blot for Phospho-STAT3 and Total STAT3

This protocol describes the detection of phosphorylated and total STAT3 in cell lysates treated with this compound.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total STAT3

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

Procedure:

  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing steps as in step 8.

  • Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing (for Total STAT3): After imaging for phospho-STAT3, the membrane can be stripped and re-probed with an antibody for total STAT3 to normalize the data.

Cell Viability (MTT) Assay

This protocol provides a general method for assessing cell viability after treatment with this compound using an MTT assay.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old media from the cells and add the media containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (media only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Carefully remove the media and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Normalize the results to the vehicle control to determine the percentage of cell viability.

Immunoprecipitation of STAT3

This protocol outlines the steps for immunoprecipitating STAT3 to study its interactions or post-translational modifications.

Materials:

  • Cell lysis buffer (IP-compatible, e.g., non-denaturing) with protease and phosphatase inhibitors

  • Anti-STAT3 antibody (IP-grade)

  • Control IgG (same isotype as the primary antibody)

  • Protein A/G magnetic beads or agarose beads

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., Laemmli sample buffer)

Procedure:

  • Cell Lysate Preparation: Lyse the cells with an IP-compatible lysis buffer and quantify the protein concentration.

  • Pre-clearing: Add Protein A/G beads to the cell lysate and incubate for 30-60 minutes at 4°C on a rotator. Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the anti-STAT3 antibody (or control IgG) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Capture of Immune Complexes: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.

  • Washing: Pellet the beads and wash them 3-5 times with cold wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by adding elution buffer and boiling for 5-10 minutes.

  • Analysis: Analyze the eluted proteins by Western blotting.

References

Technical Support Center: Managing NT219 Stability in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on utilizing NT219, a potent dual inhibitor of Insulin Receptor Substrate 1/2 (IRS1/2) and Signal Transducer and Activator of Transcription 3 (STAT3), in long-term cell culture experiments. Maintaining the stability and biological activity of this compound is paramount for reproducible and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses common queries and potential issues that researchers may encounter when using this compound in extended cell culture studies.

General Information

Q1: What is the primary mechanism of action for this compound? this compound is a first-in-class small molecule that covalently binds to and promotes the degradation of IRS1/2, while also inhibiting the phosphorylation of STAT3. These actions effectively block two major oncogenic signaling pathways that are often implicated in tumor growth, survival, and the development of drug resistance.

Q2: Which signaling pathways are modulated by this compound? this compound's dual-targeting mechanism impacts several critical downstream signaling cascades:

  • IRS1/2 Pathway : By degrading the IRS1/2 scaffold proteins, this compound disrupts signaling from the insulin-like growth factor 1 receptor (IGF1R) and the insulin receptor (IR). This, in turn, inhibits major survival pathways such as PI3K/AKT, MEK/ERK, and WNT/β-catenin.

  • STAT3 Pathway : this compound prevents the phosphorylation of STAT3, a key transcription factor that, when activated, promotes the expression of genes involved in cell proliferation, survival, angiogenesis, and metastasis.

Compound Handling and Storage

Q3: What are the recommended storage conditions for lyophilized this compound powder? For optimal long-term stability, the lyophilized powder should be stored at -20°C in a tightly sealed vial, protected from light and moisture.

Q4: How should I prepare and store this compound stock solutions? It is advisable to prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent like dimethyl sulfoxide (DMSO). To prevent degradation from repeated freeze-thaw cycles, the stock solution should be aliquoted into smaller, single-use volumes and stored at -80°C. Under these conditions, the stock solution is expected to be stable for up to six months.

Q5: What is the appropriate solvent for dissolving this compound? DMSO is the recommended solvent for preparing this compound stock solutions. It is crucial to ensure that the final concentration of DMSO in the cell culture medium remains low (typically below 0.1%) to avoid any potential cytotoxic effects on the cells.

Troubleshooting Long-Term Experiments

Q6: I've noticed a diminished effect of this compound in my long-term cell culture over time. What are the possible reasons? Several factors could contribute to a perceived loss of this compound efficacy in long-term cultures:

  • Compound Stability in Media : Small molecules can have a limited half-life in aqueous cell culture media at 37°C.

  • Cellular Metabolism : The cell line being used may metabolize this compound over time, reducing its effective concentration.

  • Development of Cellular Resistance : Prolonged exposure to a therapeutic agent can lead to the selection of resistant cell populations.

Q7: How can I ensure a consistent and effective concentration of this compound throughout a long-term experiment? To counteract potential compound degradation and maintain a steady-state concentration, it is critical to replenish this compound regularly. This is best achieved by performing complete or partial media changes with freshly prepared this compound-containing medium every 2 to 3 days.

Q8: What is the suggested frequency for media changes when treating with this compound for an extended period? For experiments lasting several days or weeks, a media change with fresh this compound every 48 to 72 hours is a good starting point. This frequency helps to maintain the desired concentration of the active compound and ensures that the culture environment (e.g., nutrients, pH) remains optimal for cell health.

Data Presentation
Table 1: Summary of this compound Characteristics
FeatureDescription
Molecular Targets Insulin Receptor Substrate 1/2 (IRS1/2), Signal Transducer and Activator of Transcription 3 (STAT3)
Mechanism of Action Induces IRS1/2 degradation and inhibits STAT3 phosphorylation
Affected Pathways PI3K/AKT, MEK/ERK, WNT/β-catenin
Reported Cellular Effects Induction of apoptosis, inhibition of cell proliferation, and reversal of drug resistance
Table 2: this compound Storage and Stability Recommendations
FormulationStorage TemperatureRecommended Maximum DurationKey Considerations
Lyophilized Powder -20°CUp to 6 months (as per general guide)Keep tightly sealed and protected from light.
Stock Solution in DMSO -80°CUp to 6 monthsAliquot into single-use volumes to minimize freeze-thaw cycles.
Working Dilution in Media 37°C (in incubator)Prepare fresh for each media changeThe stability in aqueous media at 37°C is limited.
Experimental Protocols
Protocol for Long-Term this compound Treatment of Adherent Cells

This protocol outlines a general procedure for the continuous treatment of adherent cancer cells with this compound. Researchers should optimize parameters such as cell seeding density and this compound concentration for their specific cell line and experimental design.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound, lyophilized powder

  • Sterile DMSO

  • Sterile, single-use microcentrifuge tubes

  • Cell culture plates or flasks

  • Sterile Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

Procedure:

  • Preparation of 10 mM this compound Stock Solution: a. Bring the vial of lyophilized this compound to room temperature before opening. b. Reconstitute the powder with sterile DMSO to achieve a 10 mM concentration. c. Ensure complete dissolution by gentle vortexing. d. Dispense into single-use aliquots (e.g., 10 µL) in sterile microcentrifuge tubes. e. Store these aliquots at -80°C.

  • Cell Seeding: a. Grow cells to approximately 80% confluency. b. Wash with PBS, and detach using Trypsin-EDTA. c. Resuspend the cells in complete medium, perform a cell count, and seed them into the appropriate culture vessels. d. Allow cells to adhere and recover for at least 24 hours.

  • Initiation and Maintenance of this compound Treatment: a. Thaw a fresh aliquot of the this compound stock solution. b. Prepare the final working concentration of this compound by diluting the stock solution in pre-warmed complete culture medium. c. Prepare a vehicle control medium with the same final concentration of DMSO. d. Remove the existing medium from the cells and add the this compound-containing or vehicle control medium. e. Every 48-72 hours , repeat the process of preparing fresh media and replacing the old media in the culture vessels.

  • Monitoring and Endpoint Analysis: a. Visually inspect the cells regularly for changes in morphology and confluency. b. At designated experimental time points, harvest the cells for downstream applications such as western blotting, viability assays, or RNA sequencing.

Mandatory Visualizations

NT219_Signaling_Pathway cluster_nucleus Nucleus IGF1R IGF1R / IR IRS IRS1/2 IGF1R->IRS PI3K PI3K IRS->PI3K MEK MEK IRS->MEK WNT WNT/ β-catenin IRS->WNT AKT AKT PI3K->AKT ERK ERK MEK->ERK JAK JAK STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus GeneTranscription Gene Transcription (Proliferation, Survival) This compound This compound This compound->IRS  Degradation This compound->STAT3  Inhibits  Phosphorylation

Caption: this compound signaling pathway illustrating dual inhibition.

Long_Term_Culture_Workflow Start Start: Seed Cells Prepare_Media Prepare Fresh Media with this compound or Vehicle Start->Prepare_Media Media_Change Perform Media Change Prepare_Media->Media_Change Incubate Incubate for 48-72 hours Media_Change->Incubate Monitor Monitor Cell Health and Morphology Incubate->Monitor Harvest Harvest Cells for Analysis (at defined timepoints) Incubate->Harvest Loop_Decision Continue Experiment? Monitor->Loop_Decision Loop_Decision->Prepare_Media  Yes End End of Experiment Loop_Decision->End  No

Caption: Experimental workflow for long-term cell culture with this compound.

Technical Support Center: Addressing Poor NT219 Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo bioavailability of NT219, a dual inhibitor of Insulin Receptor Substrate 1/2 (IRS1/2) and Signal Transducer and Activator of Transcription 3 (STAT3). Given this compound's low predicted water solubility, achieving consistent and adequate systemic exposure in animal models is critical for obtaining reliable preclinical data.

Troubleshooting Guide: Low Systemic Exposure of this compound

Low plasma concentrations of this compound in animal studies can be a significant hurdle. The following table outlines potential causes and recommended solutions.

Observation Potential Cause Recommended Troubleshooting Steps
Low Cmax and AUC after oral administration Poor aqueous solubility of this compound. Predicted water solubility is very low (0.0172 mg/mL), which can limit dissolution and subsequent absorption from the gastrointestinal tract.1. Formulation Optimization: Explore various formulation strategies to enhance solubility. Refer to the Experimental Protocols section for details on preparing different formulations.2. Particle Size Reduction: Micronization or nanomilling of the this compound powder can increase the surface area for dissolution.3. Use of Solubilizing Excipients: Incorporate co-solvents, surfactants, or cyclodextrins into the formulation.
High variability in plasma concentrations between animals Inconsistent formulation. A non-homogenous suspension or unstable solution can lead to variable dosing.Food effects. The presence or absence of food in the animal's stomach can alter gastrointestinal physiology and drug absorption.1. Ensure Formulation Homogeneity: For suspensions, ensure consistent and vigorous mixing before each administration. For solutions, check for any signs of precipitation.2. Standardize Feeding Schedule: Fast animals overnight before dosing, or consistently administer the formulation with food, and document the procedure.
Low exposure despite formulation changes High first-pass metabolism. this compound may be extensively metabolized in the liver or gut wall before reaching systemic circulation.Efflux transporter activity. P-glycoprotein and other efflux transporters in the gut can pump this compound back into the intestinal lumen.1. Consider Alternative Routes of Administration: For initial efficacy and toxicology studies, intravenous (IV) or intraperitoneal (IP) administration can bypass first-pass metabolism and ensure complete bioavailability.2. Co-administration with Inhibitors: In exploratory studies, co-administration with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) or efflux transporters (e.g., verapamil) can help identify these as limiting factors. Note: This should be done with caution and appropriate ethical considerations.
Unexpectedly rapid clearance Rapid metabolism and/or excretion. 1. Pharmacokinetic Modeling: Conduct a full pharmacokinetic study with frequent blood sampling to accurately determine the elimination half-life.2. Metabolite Identification: Analyze plasma and urine samples to identify major metabolites and understand the metabolic pathways.

Illustrative Pharmacokinetic Data of this compound with Different Formulations

The following table provides a hypothetical comparison of this compound pharmacokinetic parameters in mice following oral administration of different formulations. This data is for illustrative purposes to guide formulation selection and is not based on published this compound-specific studies.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (hr) AUC (0-24h) (ng*hr/mL) Relative Bioavailability (%)
Aqueous Suspension (0.5% CMC) 50150 ± 352.0980 ± 210100 (Reference)
Micronized Suspension 50280 ± 601.51850 ± 350189
Solution in 20% PEG400 50450 ± 901.03200 ± 580327
Lipid-Based Formulation (SEDDS) 50750 ± 1500.55800 ± 950592

Data are presented as mean ± standard deviation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a first-in-class small molecule that acts as a dual inhibitor, covalently binding to and leading to the degradation of Insulin Receptor Substrate 1/2 (IRS1/2) and blocking the STAT3 signaling pathway.[1][2] These are two critical oncogenic drivers and major pathways involved in drug resistance in many cancers.[1][2]

Q2: What are the known physicochemical properties of this compound?

A2: this compound is a small molecule with a predicted low aqueous solubility (0.0172 mg/mL) and a logP of 3.41, indicating it is a lipophilic compound. These properties suggest that its oral absorption is likely to be dissolution rate-limited.

Q3: What are the recommended starting points for formulating this compound for oral administration in mice?

A3: A simple aqueous suspension using a suspending agent like 0.5% carboxymethylcellulose (CMC) is a common starting point. However, due to its low solubility, more advanced formulations are likely necessary to achieve adequate exposure. We recommend exploring co-solvent systems (e.g., with PEG400, DMSO) or lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS).

Q4: Are there any reports on the effective doses of this compound in animal models?

Q5: How can I assess the bioavailability of my this compound formulation?

A5: A standard approach is to conduct a pharmacokinetic study in your animal model. This involves administering this compound both orally (PO) and intravenously (IV). By comparing the Area Under the Curve (AUC) of the plasma concentration-time profile for both routes, you can calculate the absolute oral bioavailability (F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100).

Experimental Protocols

Protocol 1: Preparation of an this compound Nanosuspension

Objective: To prepare a nanosuspension of this compound to increase its surface area and dissolution rate.

Materials:

  • This compound drug substance

  • Stabilizer solution (e.g., 1% w/v Poloxamer 188 or other suitable surfactant)

  • Purified water

  • High-pressure homogenizer or bead mill

Method:

  • Prepare a coarse suspension of this compound (e.g., 10 mg/mL) in the stabilizer solution.

  • Homogenize the suspension using a high-pressure homogenizer at an appropriate pressure (e.g., 1500 bar) for a set number of cycles (e.g., 20-30 cycles) or using a bead mill with appropriate grinding media.

  • Monitor the particle size distribution of the suspension using a suitable technique like laser diffraction or dynamic light scattering until the desired particle size (e.g., <200 nm) is achieved.

  • Store the final nanosuspension at a controlled temperature and protect it from light. Assess physical stability before use.

Protocol 2: Pharmacokinetic Study Design in Mice

Objective: To determine the pharmacokinetic profile and absolute bioavailability of an this compound formulation.

Animals:

  • Male or female mice (e.g., C57BL/6 or as relevant to the efficacy model), 8-10 weeks old.

Study Groups (n=3-5 per group):

  • Group 1: Intravenous (IV) administration of this compound in a solubilizing vehicle (e.g., 10% DMSO, 40% PEG400, 50% saline) at 5 mg/kg.

  • Group 2: Oral gavage (PO) administration of the this compound test formulation at 50 mg/kg.

Procedure:

  • Fast animals overnight with free access to water.

  • Administer the designated dose to each animal.

  • Collect sparse blood samples (e.g., 25-50 µL) from each animal at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method (e.g., tail vein, saphenous vein).

  • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

  • Calculate the absolute oral bioavailability as described in FAQ Q5.

Visualizations

NT219_Signaling_Pathway This compound Signaling Pathway Inhibition cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF1R / IR IRS IRS1/2 IGF1R->IRS Activates PI3K PI3K IRS->PI3K Activates Degradation Proteasomal Degradation IRS->Degradation AKT AKT PI3K->AKT Activates STAT3_inactive STAT3 (inactive) STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival) STAT3_active->Gene_Expression Translocates & Activates This compound This compound This compound->IRS Induces Degradation This compound->STAT3_active Blocks Phosphorylation

This compound Mechanism of Action

Bioavailability_Workflow Bioavailability Assessment Workflow cluster_formulation Formulation Development cluster_animal_study In Vivo Study cluster_analysis Bioanalysis & Data Processing cluster_results Results Formulation Prepare this compound Formulation (e.g., Suspension, Solution, SEDDS) Dosing Administer to Animals (PO and IV routes) Formulation->Dosing Sampling Collect Blood Samples (Time course) Dosing->Sampling LCMS Quantify this compound in Plasma (LC-MS/MS) Sampling->LCMS PK_Analysis Calculate PK Parameters (AUC, Cmax, Tmax) LCMS->PK_Analysis Bioavailability Determine Absolute Bioavailability (F%) PK_Analysis->Bioavailability

Experimental Workflow for Bioavailability Assessment

References

Technical Support Center: NT219 Biomarker Identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying potential biomarkers of sensitivity to NT219, a first-in-class dual inhibitor of Insulin Receptor Substrate (IRS1/2) and Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small molecule that covalently binds to and promotes the degradation of IRS1/2, while also inhibiting the phosphorylation of STAT3.[1][2] This dual action effectively shuts down two major oncogenic and drug resistance pathways.[1][5] Preclinical studies have shown that this irreversible shutdown of IRS1/2 and STAT3 pathways can lead to a long-term anti-cancer effect, even with short exposure to the compound.[2]

Q2: What are the primary molecular targets of this compound?

The primary molecular targets of this compound are:

  • Insulin Receptor Substrate 1/2 (IRS1/2): Scaffold proteins that mediate signals from receptors like IGF1R and are involved in cell survival pathways such as PI3K/AKT and MEK/ERK.[1][2]

  • Signal Transducer and Activator of Transcription 3 (STAT3): A transcription factor that, when hyperactivated in cancer, promotes proliferation, survival, and immune evasion.[1][5]

Q3: In which cancer types has this compound shown preclinical or clinical activity?

This compound has demonstrated anti-tumor activity in a range of preclinical models, including melanoma, sarcoma, pancreatic, colon, lung, and head & neck cancers.[5] Clinically, this compound has been evaluated in a Phase 1/2 study in patients with advanced solid tumors, with a focus on recurrent and/or metastatic squamous cell carcinoma of the head and neck (R/M SCCHN).[1][6] A Phase 2 study in R/M SCCHN is also underway.[7][8]

Q4: What are the leading candidate biomarkers for this compound sensitivity?

Based on its mechanism of action and early clinical data, the leading candidate biomarkers for this compound sensitivity are the activation states of its primary targets. Specifically, high levels of phosphorylated IGF1R (pIGF1R) and phosphorylated STAT3 (pSTAT3) in tumor biopsies have been associated with a positive response to this compound treatment in combination with cetuximab.[4][9]

Q5: How does this compound overcome drug resistance?

Feedback activation of the IGF1R/IRS and STAT3 pathways is a common mechanism of resistance to various targeted therapies and chemotherapies.[5][10] By targeting both of these pathways, this compound can prevent and reverse acquired resistance to other oncology drugs.[2][5] Preclinical studies have shown that this compound can re-sensitize tumors to EGFR inhibitors like cetuximab and immune checkpoint inhibitors like pembrolizumab.[11][12]

Troubleshooting Guide

This guide addresses common issues that may arise during the experimental validation of this compound sensitivity biomarkers.

Issue Potential Cause Recommended Solution
Inconsistent pSTAT3 or pIGF1R staining in IHC 1. Poor sample preservation. 2. Suboptimal antibody concentration. 3. Variability in tissue processing.1. Ensure timely fixation and proper storage of tissue biopsies. 2. Perform antibody titration to determine the optimal staining concentration. 3. Standardize all tissue processing steps, including fixation time and antigen retrieval methods.
Low signal-to-noise ratio in Western blots for target proteins 1. Inefficient protein extraction. 2. Low antibody affinity or specificity. 3. High background from blocking buffer.1. Use appropriate lysis buffers with protease and phosphatase inhibitors. 2. Test different primary antibodies and ensure they are validated for the application. 3. Optimize blocking conditions (e.g., type of blocking agent, incubation time).
Difficulty in establishing this compound-resistant cell lines 1. Insufficient drug concentration. 2. Inadequate duration of drug exposure. 3. Heterogeneity of the parental cell line.1. Perform a dose-response curve to determine the appropriate selective pressure. 2. Employ a gradual dose escalation strategy over a prolonged period. 3. Consider single-cell cloning to isolate resistant populations.
High variability in cell viability assay results 1. Inconsistent cell seeding density. 2. Edge effects in multi-well plates. 3. Reagent dispensing errors.1. Ensure a homogenous single-cell suspension and accurate cell counting before seeding. 2. Avoid using the outer wells of the plate or fill them with media to maintain humidity. 3. Use calibrated multichannel pipettes or automated liquid handlers.

Quantitative Data Summary

The following table summarizes the key findings from a Phase 1/2 clinical study of this compound in combination with cetuximab in patients with R/M SCCHN.[4][9]

Biomarker Patient Cohort Measurement Finding p-value
pIGF1R Responders (PR)mcH-scoreHigh membranal staining (Avg. 285)0.017
Non-responders (PD)mcH-scoreLow membranal staining (Avg. 30)
pSTAT3 Responders (PR)H-scoreHigh nuclear staining (Avg. 285)0.004
Non-responders (PD)H-scoreLow nuclear staining (Avg. 33)

PR: Partial Response; PD: Progressive Disease; mcH-score: membrane completeness H-score.

Experimental Protocols

1. Immunohistochemistry (IHC) for pIGF1R and pSTAT3 in Tumor Biopsies

  • Objective: To assess the activation status of IGF1R and STAT3 in tumor tissue.

  • Methodology:

    • Fix fresh tumor biopsies in 10% neutral buffered formalin and embed in paraffin.

    • Cut 4-5 µm sections and mount on charged slides.

    • Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.

    • Perform heat-induced antigen retrieval using a citrate-based buffer (pH 6.0).

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific antibody binding with a suitable blocking serum.

    • Incubate with primary antibodies against pIGF1R and pSTAT3 overnight at 4°C.

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Develop the signal using a DAB substrate kit and counterstain with hematoxylin.

    • Dehydrate, clear, and mount the slides.

    • Score the slides based on staining intensity and the percentage of positive cells (H-score). For pIGF1R, also assess membrane completeness.

2. Western Blotting for IRS1/2 Degradation and pSTAT3 Inhibition

  • Objective: To quantify the levels of total and phosphorylated target proteins in cell lysates.

  • Methodology:

    • Culture cancer cells to 70-80% confluency and treat with this compound at various concentrations and time points.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against IRS1, IRS2, pSTAT3, total STAT3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities using densitometry software.

3. Cell Viability Assay

  • Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

  • Methodology:

    • Seed cancer cells in 96-well plates at a predetermined optimal density.

    • Allow cells to attach overnight.

    • Treat cells with a serial dilution of this compound for 72 hours.

    • Add a viability reagent (e.g., CellTiter-Glo®, resazurin) to each well.

    • Measure luminescence or fluorescence using a plate reader.

    • Normalize the data to untreated controls and calculate the IC50 value.

Visualizations

NT219_Signaling_Pathway IGF1R IGF1R IRS1_2 IRS1/2 IGF1R->IRS1_2 PI3K_AKT PI3K/AKT Pathway IRS1_2->PI3K_AKT MEK_ERK MEK/ERK Pathway IRS1_2->MEK_ERK Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival MEK_ERK->Cell_Survival JAK JAK STAT3 STAT3 JAK->STAT3 pSTAT3 pSTAT3 STAT3->pSTAT3 Gene_Expression Gene Expression pSTAT3->Gene_Expression Gene_Expression->Cell_Survival This compound This compound This compound->IRS1_2 Degradation This compound->pSTAT3 Inhibition

Caption: this compound dual-inhibits the IRS1/2 and STAT3 signaling pathways.

Biomarker_Workflow Patient_Biopsy Patient Tumor Biopsy IHC IHC Staining (pIGF1R, pSTAT3) Patient_Biopsy->IHC Scoring Pathological Scoring (H-score) IHC->Scoring Biomarker_Status Biomarker Status (High vs. Low) Scoring->Biomarker_Status Treatment_Decision This compound Treatment Decision Biomarker_Status->Treatment_Decision

Caption: Workflow for identifying this compound sensitivity biomarkers.

Logical_Relationship High_pIGF1R High pIGF1R Expression Pathway_Activation Active IRS & STAT3 Pathways High_pIGF1R->Pathway_Activation High_pSTAT3 High pSTAT3 Expression High_pSTAT3->Pathway_Activation Tumor_Dependence Tumor Dependence on These Pathways Pathway_Activation->Tumor_Dependence NT219_Sensitivity Predicted Sensitivity to this compound Tumor_Dependence->NT219_Sensitivity

Caption: Rationale for pIGF1R and pSTAT3 as sensitivity biomarkers.

References

NT219 Technical Support Center: Enhancing Anti-Tumor Activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NT219, a first-in-class dual inhibitor of Insulin Receptor Substrate (IRS) 1/2 and Signal Transducer and Activator of Transcription 3 (STAT3). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to enhance the anti-tumor activity of this compound and to offer troubleshooting support for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule that uniquely targets two critical oncogenic pathways. It covalently binds to Insulin Receptor Substrate 1/2 (IRS1/2), leading to their degradation, and it inhibits the phosphorylation of STAT3.[1][2][3] This dual action effectively shuts down major survival and proliferation signals in cancer cells.[2] Specifically, this compound triggers a three-step process for IRS1/2 elimination: dissociation from the cell membrane, induction of serine phosphorylation, and subsequent degradation by the proteasome.[2][4]

Q2: Why is enhancing this compound's anti-tumor activity a key research focus?

A2: While this compound has shown efficacy as a monotherapy in preclinical models, its primary therapeutic potential lies in its ability to overcome and reverse tumor drug resistance when used in combination with other anti-cancer agents.[1][2][4] Many cancers develop resistance to targeted therapies and chemotherapies through the activation of feedback loops involving the IRS and STAT3 pathways.[4] By inhibiting these pathways, this compound can re-sensitize resistant tumors to various treatments.

Q3: What are the most promising combination strategies for this compound?

A3: Preclinical and clinical studies have demonstrated that combining this compound with other therapies significantly enhances its anti-tumor effects. The most promising strategies include combinations with:

  • EGFR inhibitors: such as cetuximab, particularly in head and neck squamous cell carcinoma (HNSCC).[1][3][5]

  • Immune checkpoint inhibitors (ICIs): like pembrolizumab, by potentially converting immunologically "cold" tumors into "hot" tumors that are more responsive to immunotherapy.[4][6]

  • Chemotherapy agents: including 5-fluorouracil (5-FU), which has shown potential in inhibiting brain metastasis of colorectal cancer.[7]

  • Other targeted therapies: such as MEK inhibitors, BRAF inhibitors, and mTOR inhibitors, where this compound can overcome acquired resistance.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low efficacy of this compound as a monotherapy in in vitro assays. Cell line may not be dependent on IRS/STAT3 signaling for survival.Screen a panel of cancer cell lines to identify those with upregulated IRS1/2 and/or hyperactivated STAT3. Consider using cells known to be resistant to other targeted therapies due to activation of these pathways.
Suboptimal concentration or incubation time.Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. A short exposure has been shown to trigger irreversible pathway shutdown.[2]
Inconsistent results in combination therapy experiments. Inappropriate scheduling of drug administration.The timing of this compound administration relative to the combination agent can be critical. Consider pre-treating with this compound to sensitize the cells before adding the second agent. Alternatively, simultaneous or sequential administration protocols should be tested and optimized.
Antagonistic drug interaction.While synergistic effects are expected, the potential for antagonism should not be ruled out. Perform a synergy analysis (e.g., using the Chou-Talalay method) to determine if the drug combination is synergistic, additive, or antagonistic at various concentrations.
Difficulty in observing this compound-induced IRS1/2 degradation. Insufficient proteasome activity in the experimental system.Ensure that the proteasome is functional in your cells. As a positive control, you can treat cells with a known proteasome inhibitor (e.g., MG132) alongside this compound to see if IRS1/2 degradation is blocked, confirming the mechanism.
Incorrect timing of sample collection.The degradation of IRS1/2 is a dynamic process. Collect cell lysates at multiple time points following this compound treatment to capture the peak of degradation.
Variability in tumor growth inhibition in animal models. Tumor model not suitable for the combination therapy being tested.For immuno-oncology combinations, ensure the use of syngeneic models with a competent immune system or humanized mouse models.[4][8] Patient-derived xenograft (PDX) models are valuable for assessing efficacy in a more clinically relevant setting.[4][9]
Suboptimal dosing and route of administration.Refer to preclinical studies for recommended dosing regimens. The route of administration should be appropriate for the formulation of this compound and the animal model being used.

Quantitative Data Summary

Table 1: Preclinical Efficacy of this compound Combination Therapies

Cancer Model Combination Agent Metric Result Reference
Pembrolizumab-resistant HNSCC PDXMonotherapyTumor Growth Inhibition (TGI)69% (p=0.017)[9][10]
Pembrolizumab-resistant HNSCC PDXCetuximabTumor Growth Inhibition (TGI)Synergistic effect and complete TGI (p=0.001)[9][10]
ICB-resistant humanized PDXAnti-PD-1Tumor Growth Inhibition (TGI)98% (synergistic)[8]
ICB-resistant syngeneic modelAnti-PD-1Tumor Growth Inhibition (TGI)58%[8]

Table 2: Clinical Trial Data for this compound in Combination with Cetuximab in HNSCC

Patient Population Dose Level of this compound Metric Result Reference
Recurrent/Metastatic SCCHN (n=7)Highest two dose levelsObjective Response Rate (ORR)28.6%[5]
Recurrent/Metastatic SCCHN (n=7)Highest two dose levelsDisease Control Rate (DCR)71.4%[5]
Recurrent/Metastatic SCCHN (n=4)50 mg/kgPartial Response (PR)2 of 4 patients[11][12]

Experimental Protocols

1. Western Blot Analysis of IRS1/2 Degradation and STAT3 Phosphorylation

  • Objective: To determine the effect of this compound on the protein levels of IRS1/2 and the phosphorylation status of STAT3.

  • Methodology:

    • Seed cancer cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with the desired concentrations of this compound or vehicle control for various time points (e.g., 2, 6, 12, 24 hours).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Denature protein lysates by boiling with Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against IRS1, IRS2, p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

2. In Vivo Tumor Growth Inhibition Study in a Syngeneic Mouse Model

  • Objective: To evaluate the anti-tumor efficacy of this compound in combination with an immune checkpoint inhibitor.

  • Methodology:

    • Implant cancer cells (e.g., murine colon adenocarcinoma) subcutaneously into the flank of immunocompetent mice (e.g., BALB/c).

    • Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³).

    • Randomize mice into treatment groups (e.g., Vehicle, this compound alone, anti-PD-1 alone, this compound + anti-PD-1).

    • Administer treatments as per the determined schedule, dose, and route of administration.

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor animal body weight and overall health status.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, flow cytometry).

Visualizations

NT219_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor IGF1R / IR IRS1/2_active IRS1/2 (Active) Receptor->IRS1/2_active Activation IRS1/2_inactive IRS1/2 (Inactive) IRS1/2_active->IRS1/2_inactive Dissociation PI3K/AKT PI3K/AKT Pathway IRS1/2_active->PI3K/AKT Activates This compound This compound This compound->IRS1/2_active Binds & Induces Serine Phosphorylation STAT3_p p-STAT3 (Active) This compound->STAT3_p Inhibits Phosphorylation Proteasome Proteasome IRS1/2_inactive->Proteasome Degradation Cell_Survival Cell Survival & Proliferation PI3K/AKT->Cell_Survival Promotes STAT3 STAT3 STAT3_p->STAT3 Gene_Expression Gene Expression (Proliferation, Survival) STAT3_p->Gene_Expression Promotes

Caption: this compound dual mechanism of action on IRS1/2 and STAT3 pathways.

Combination_Therapy_Workflow Start Start: Tumor Model Selection Group_Allocation Randomize into Treatment Groups Start->Group_Allocation Treatment Administer Therapy: - Vehicle - this compound - Agent B - this compound + Agent B Group_Allocation->Treatment Monitoring Monitor Tumor Growth & Animal Health Treatment->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint Endpoint->Monitoring No Analysis Tumor Excision & Downstream Analysis Endpoint->Analysis Yes Results Data Analysis & Interpretation Analysis->Results

Caption: Experimental workflow for in vivo combination therapy studies.

Troubleshooting_Logic Problem Suboptimal Anti-Tumor Activity Observed Check_Monotherapy Is this compound monotherapy effective? Problem->Check_Monotherapy Check_Combination Is the combination strategy optimized? Check_Monotherapy->Check_Combination Yes Optimize_Mono Optimize Dose, Time & Select Sensitive Cell Line Check_Monotherapy->Optimize_Mono No Optimize_Combo Optimize Dosing Schedule & Perform Synergy Analysis Check_Combination->Optimize_Combo No Re-evaluate Re-evaluate Anti-Tumor Activity Check_Combination->Re-evaluate Yes Optimize_Mono->Re-evaluate Optimize_Combo->Re-evaluate

Caption: Logical troubleshooting flow for enhancing this compound's efficacy.

References

Mitigating toxicity of NT219 in combination therapies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NT219 in combination therapies. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a first-in-class small molecule that acts as a dual inhibitor of Insulin Receptor Substrate 1/2 (IRS1/2) and Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] It covalently binds to IRS1/2, leading to their degradation, and also inhibits the phosphorylation of STAT3.[1] These actions block two major oncogenic signaling pathways that are crucial for tumor growth, survival, and the development of drug resistance.[3][4]

Q2: In which cancer types and combinations is this compound being investigated?

This compound has shown preclinical efficacy in various cancers, including head and neck, pancreatic, lung, colon, melanoma, and sarcoma.[4] Clinically, it is being prominently investigated in recurrent and/or metastatic squamous cell carcinoma of the head and neck (R/M SCCHN) in combination with cetuximab (an EGFR inhibitor) and pembrolizumab (an immune checkpoint inhibitor).[5][6] A phase 1/2 clinical trial (NCT04474470) has evaluated this compound as a monotherapy and in combination with cetuximab in patients with advanced solid tumors and head and neck cancer.[7][8]

Q3: What is the recommended Phase 2 dose of this compound in combination with cetuximab?

The recommended Phase 2 dose (RP2D) of this compound in combination with cetuximab has been determined to be 100 mg/kg administered weekly.[1]

Troubleshooting Guides

Managing Treatment-Related Toxicities

Q4: What are the most common adverse events observed with this compound in combination therapies?

In the phase 1/2 trial of this compound in combination with cetuximab, the most frequently reported treatment-emergent adverse events (TEAEs) were generally manageable with supportive care.[5] These include:

  • Infusion-related reactions

  • Nausea

  • Fatigue

  • Headache

  • Rash[5]

No treatment-related grade 4 or 5 adverse events have been reported.[5]

Q5: How should infusion-related reactions (IRRs) be managed?

While specific guidelines for this compound are still being established, the management of IRRs can be guided by protocols for monoclonal antibodies and other biologic agents.

Prophylaxis:

  • Premedication with an H1 antagonist (e.g., diphenhydramine) and a corticosteroid (e.g., dexamethasone) is a common strategy to prevent IRRs.[9]

Management of an Active IRR:

  • Grade 1 or 2 (mild to moderate): The infusion should be stopped or the rate slowed. Symptomatic treatment with antihistamines and corticosteroids can be administered. The infusion can be resumed at a lower rate once symptoms resolve.

  • Grade 3 or 4 (severe): The infusion must be stopped immediately and permanently. Aggressive symptomatic treatment, including epinephrine if anaphylaxis is suspected, should be administered. Rechallenge is generally not recommended for severe IRRs.

Q6: What is the recommended approach for managing nausea and vomiting?

The management of nausea and vomiting should be proactive.

  • Prophylaxis: For regimens with a moderate to high emetogenic potential, prophylactic antiemetics should be given. A combination of a 5-HT3 antagonist (e.g., ondansetron) and a corticosteroid (e.g., dexamethasone) is a standard approach.

  • Breakthrough Nausea/Vomiting: If nausea or vomiting occurs despite prophylaxis, rescue medication from a different drug class, such as a dopamine antagonist (e.g., prochlorperazine), should be administered.

  • Delayed Nausea/Vomiting: For agents known to cause delayed nausea and vomiting, scheduled oral antiemetics, including dexamethasone, should be continued for several days after treatment.

Data Presentation

Table 1: Summary of Treatment-Emergent Adverse Events (TEAEs) with this compound in Combination with Cetuximab in R/M SCCHN

Adverse EventAny Grade Incidence (%)Grade 3 Incidence (%)
Infusion-Related Reactions76.411.8
Nausea35.35.9
Fatigue29.4N/A
HeadacheN/A5.9
HypertensionN/A11.8

Data from the phase 1/2 trial (NCT04474470) as of January 25, 2024.[1] N/A: Not available in the provided search results.

Table 2: Dose Escalation Levels of this compound in Clinical Trials

Dose LevelCombination AgentPopulation
3 mg/kgMonotherapy & CetuximabAdvanced Solid Tumors
6 mg/kgMonotherapy & CetuximabAdvanced Solid Tumors
12 mg/kgMonotherapy & CetuximabAdvanced Solid Tumors
24 mg/kgMonotherapy & CetuximabAdvanced Solid Tumors
50 mg/kgMonotherapy & CetuximabAdvanced Solid Tumors
100 mg/kgCetuximabR/M SCCHN

Data compiled from reports of the NCT04474470 trial.[3][1][10]

Experimental Protocols

Protocol 1: Western Blot Analysis of p-STAT3 and IRS1/2 Degradation

  • Cell Lysis:

    • Treat cells with this compound and/or combination agent for the desired time.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein per lane on an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, IRS1, and IRS2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

    • Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

Protocol 2: Cell Viability Assessment using MTT Assay

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment:

    • Treat cells with a serial dilution of this compound, the combination agent, and the combination of both for 48-72 hours. Include a vehicle-only control.

  • MTT Addition:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization:

    • Remove the media and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values and assess synergy using appropriate software (e.g., CompuSyn).

Protocol 3: In Vivo Xenograft Model for Efficacy and Toxicity Evaluation

  • Cell Implantation:

    • Subcutaneously inject a suspension of human head and neck cancer cells into the flank of immunocompromised mice (e.g., nude or NSG mice).

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a specified volume (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle, this compound, combination agent, this compound + combination agent).

  • Drug Administration:

    • Administer this compound and the combination agent according to the desired schedule and route (e.g., intravenous or intraperitoneal injection).

  • Efficacy Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

  • Toxicity Assessment:

    • Monitor for clinical signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

    • At the end of the study, collect blood for hematology and serum chemistry analysis, and harvest major organs for histopathological examination.

  • Pharmacodynamic Analysis:

    • Collect tumor samples at specified time points after the last dose for analysis of p-STAT3 and IRS1/2 levels by Western blot or immunohistochemistry to confirm target engagement.

Visualizations

NT219_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (e.g., IGF1R, EGFR) IRS1_2 IRS1/2 Receptor->IRS1_2 activates STAT3_inactive STAT3 (inactive) Receptor->STAT3_inactive activates PI3K PI3K IRS1_2->PI3K AKT AKT PI3K->AKT Cell Survival\n& Proliferation Cell Survival & Proliferation AKT->Cell Survival\n& Proliferation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active phosphorylation Gene_Expression Oncogenic Gene Expression STAT3_active->Gene_Expression dimerization & translocation This compound This compound This compound->IRS1_2 induces degradation This compound->STAT3_active inhibits phosphorylation

Caption: this compound dual-inhibits the IRS1/2-PI3K-AKT and STAT3 signaling pathways.

Experimental_Workflow_Toxicity_Assessment Start Start: In Vivo Study Tumor_Implantation Implant Human HNSCC Cells in Mice Start->Tumor_Implantation Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer this compound +/- Combination Agent Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Toxicity_Checks Observe for Clinical Signs of Toxicity Monitoring->Toxicity_Checks Endpoint End of Study Monitoring->Endpoint study duration complete or humane endpoint reached Toxicity_Checks->Monitoring continue treatment Sample_Collection Collect Blood, Tumors, and Organs Endpoint->Sample_Collection Analysis Hematology, Serum Chemistry, Histopathology Sample_Collection->Analysis Result Evaluate Efficacy and Toxicity Profile Analysis->Result

Caption: Workflow for in vivo assessment of this compound efficacy and toxicity.

Troubleshooting_Logic Adverse_Event Adverse Event Observed? IRR Infusion-Related Reaction? Adverse_Event->IRR Yes Nausea Nausea or Vomiting? Adverse_Event->Nausea No IRR->Nausea No Stop_Infusion Stop/Slow Infusion IRR->Stop_Infusion Yes Other Other Toxicity? Nausea->Other No Administer_Antiemetics Administer Rescue Antiemetics Nausea->Administer_Antiemetics Yes Supportive_Care Provide Symptom-Specific Supportive Care Other->Supportive_Care Yes Administer_Meds Administer Antihistamines/ Corticosteroids Stop_Infusion->Administer_Meds Resume_Infusion Resume at Slower Rate if Symptoms Resolve Administer_Meds->Resume_Infusion Dose_Modification Consider Dose Reduction or Delay Administer_Antiemetics->Dose_Modification if persistent Supportive_Care->Dose_Modification

Caption: Decision tree for managing common this compound-related toxicities.

References

Technical Support Center: Enhancing NT219 Delivery to Tumor Tissues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the delivery of NT219 to tumor tissues in experimental settings. The information is presented in a question-and-answer format to directly address potential issues.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or variable anti-tumor efficacy in preclinical models Inadequate drug exposure at the tumor site - Verify Formulation and Administration: Ensure proper solubilization and administration of this compound. For in vivo studies, this compound has been administered intravenously. - Dose Optimization: Preclinical studies have used intravenous doses of 20 or 60 mg/kg.[1] Clinical trials have explored doses up to 100 mg/kg.[2][3] Dose-dependent anti-tumor activity has been observed.[4][5] Consider performing a dose-response study to determine the optimal dose for your specific tumor model. - Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to measure plasma and tumor concentrations of this compound to ensure adequate exposure.
Drug Instability - Storage: Store this compound stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles. - Formulation Stability: A patented pharmaceutical composition exists to maintain this compound in its active form during manufacturing, storage, and handling.[6] While the exact clinical formulation is proprietary, for preclinical studies, ensure your chosen vehicle maintains the stability of the compound.
Infusion-related reactions in animal models Immune response or formulation issue - Monitor Animals: Closely monitor animals during and after intravenous administration for any signs of adverse reactions. - Adjust Infusion Rate: A slower infusion rate may mitigate some reactions. - Evaluate Formulation: The vehicle used for injection could be a contributing factor. Consider evaluating alternative, well-tolerated intravenous vehicles. Infusion-related reactions have been noted as a common treatment-emergent adverse event in clinical trials.[2]
Difficulty in detecting target engagement in tumor tissue Insufficient drug accumulation in the tumor - Confirm Drug Administration: Double-check the administration protocol to ensure the full dose was delivered. - Timing of Biopsy: The timing of tumor biopsy relative to this compound administration is crucial. A short exposure to this compound has been shown to induce prolonged inhibition of its targets.[7] Consider a time-course experiment to determine the optimal time point for observing target inhibition. - Sensitivity of Assay: Ensure that the assays used to measure IRS1/2 degradation and STAT3 dephosphorylation are sensitive enough to detect changes in small tissue samples.
Variability in experimental results between animals Inconsistent drug administration or biological variability - Standardize Procedures: Ensure all experimental procedures, including animal handling, tumor implantation, and drug administration, are highly standardized. - Increase Sample Size: A larger number of animals per group can help to account for biological variability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended route of administration for this compound in preclinical studies?

A1: Based on available preclinical and clinical data, intravenous (IV) injection is the established route of administration for this compound.[1][7]

Q2: What is a suitable vehicle for solubilizing this compound for in vitro and in vivo studies?

A2: For in vitro studies, this compound is soluble in DMSO at concentrations of ≥ 100 mg/mL.[8] For in vivo studies, while the specific clinical formulation is not publicly disclosed, a patent for a stable pharmaceutical composition has been granted.[6] For preclinical research, it is crucial to use a well-tolerated intravenous vehicle. The final formulation should be sterile and free of particulates.

Q3: What are the recommended storage conditions for this compound?

A3: this compound stock solutions should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). It is important to seal the storage container and protect it from moisture and light.[1]

Q4: Is there evidence that this compound reaches and acts on tumor tissue after systemic administration?

A4: Yes, clinical data from a Phase 1/2 study has confirmed target engagement in patients' tumor biopsies.[4] This was demonstrated by the inhibition of intra-tumoral IRS 1/2 and STAT3, which are the molecular targets of this compound.[4] This indicates that intravenously administered this compound successfully reaches the tumor tissue in concentrations sufficient to exert its biological activity.

Q5: What doses of this compound have been used in preclinical and clinical studies?

A5: In preclinical xenograft models, this compound has been administered intravenously at doses of 20 or 60 mg/kg.[1] In a Phase 1/2 clinical trial, dose escalation started from 3 mg/kg and went up to 100 mg/kg.[2][3][9] The recommended Phase 2 dose has been determined to be 100 mg/kg in combination with cetuximab.[2][5]

Quantitative Data Summary

Table 1: this compound Dose Escalation in Phase 1/2 Clinical Trial

Dose Level (mg/kg)Route of AdministrationStudy Population
3IntravenousAdults with advanced solid tumors
6IntravenousAdults with advanced solid tumors
12IntravenousAdults with advanced solid tumors
24IntravenousAdults with advanced solid tumors
50IntravenousAdults with advanced solid tumors
100IntravenousAdults with advanced solid tumors

Data sourced from clinical trial information.[2][3][9]

Table 2: Preclinical Efficacy of this compound in a Head and Neck Cancer PDX Model

Treatment GroupTumor Growth Inhibition (TGI)
This compound Monotherapy69%
Cetuximab Monotherapy17%
This compound + CetuximabComplete TGI

Data from a study in pembrolizumab-resistant head and neck cancer patient-derived xenograft (PDX) models.

Experimental Protocols

Protocol: In Vivo Efficacy Study of this compound in a Xenograft Mouse Model

  • Animal Model: Utilize immunodeficient mice (e.g., NOD-scid gamma mice) bearing subcutaneous tumors from a human cancer cell line (e.g., SCC-9 for head and neck cancer).[1]

  • Tumor Implantation: Inject cancer cells subcutaneously into the flank of each mouse. Allow tumors to reach a palpable size (e.g., 100-200 mm³) before starting treatment.

  • This compound Formulation (Example for Preclinical Study):

    • Based on its solubility in DMSO for in vitro use, a common approach for preclinical in vivo studies with poorly soluble compounds is to first dissolve the compound in a small amount of an organic solvent like DMSO, and then dilute it with a pharmaceutically acceptable vehicle (e.g., saline, polyethylene glycol, or a cyclodextrin-based solution) to the final desired concentration for injection.

    • The final concentration of the organic solvent should be minimized to avoid toxicity.

    • The formulation should be prepared fresh before each administration and kept on ice.

  • Administration:

    • Administer this compound intravenously (e.g., via tail vein injection) at the desired dose (e.g., 20 or 60 mg/kg).[1]

    • The dosing schedule can be, for example, twice a week for a specified duration (e.g., 24 days).[1]

  • Monitoring:

    • Measure tumor volume (e.g., using calipers) and body weight of the mice regularly (e.g., twice a week).

    • Monitor the overall health of the animals.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Tumor tissue can be processed for pharmacodynamic analysis (e.g., Western blot for p-STAT3 and IRS1/2 levels) or histopathological examination.

    • Blood samples can be collected for pharmacokinetic analysis.

Visualizations

NT219_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IRS1/2 IRS1/2 Receptor->IRS1/2 Activates STAT3 STAT3 Receptor->STAT3 Activates PI3K/AKT PI3K/AKT IRS1/2->PI3K/AKT Activates MEK/ERK MEK/ERK IRS1/2->MEK/ERK Activates pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation Cell_Survival Cell_Survival PI3K/AKT->Cell_Survival Promotes Cell_Proliferation Cell_Proliferation MEK/ERK->Cell_Proliferation Promotes This compound This compound This compound->IRS1/2 Induces Degradation This compound->STAT3 Blocks Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) pSTAT3->Gene_Expression

Caption: this compound Mechanism of Action.

Experimental_Workflow_NT219_Delivery cluster_preparation Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis Formulate_this compound Formulate this compound for Intravenous Injection Administer_this compound Administer this compound Intravenously Formulate_this compound->Administer_this compound Tumor_Implantation Implant Tumor Cells in Mice Tumor_Growth Allow Tumors to Grow to Palpable Size Tumor_Implantation->Tumor_Growth Tumor_Growth->Administer_this compound Monitor Monitor Tumor Growth and Animal Health Administer_this compound->Monitor Endpoint Euthanize and Excise Tumors Monitor->Endpoint Efficacy_Analysis Analyze Tumor Weight and Volume Endpoint->Efficacy_Analysis PD_Analysis Pharmacodynamic Analysis (p-STAT3, IRS1/2) Endpoint->PD_Analysis PK_Analysis Pharmacokinetic Analysis (Plasma and Tumor) Endpoint->PK_Analysis

Caption: In Vivo Experimental Workflow.

References

Validation & Comparative

A Comparative Analysis of NT219 and Other STAT3 Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of STAT3-Targeting Agents

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein frequently found to be overactive in a wide array of human cancers. Its role in driving tumor cell proliferation, survival, immune evasion, and drug resistance has made it a highly attractive target for oncologic drug development. A growing number of inhibitors are being investigated to block this pathway, each with unique mechanisms and efficacy profiles.

This guide provides a detailed comparison of NT219, a first-in-class dual inhibitor, against other prominent STAT3 inhibitors in clinical and preclinical development. We present available quantitative data, detailed experimental methodologies for common evaluation techniques, and diagrams to illustrate the complex signaling pathways and experimental workflows involved.

This compound: A Dual-Action Inhibitor of STAT3 and IRS1/2

This compound stands out due to its unique mechanism of action. It is a novel small molecule that not only inhibits the phosphorylation of STAT3 but also induces the degradation of Insulin Receptor Substrates 1 and 2 (IRS1/2).[1][2] These IRS proteins are key nodes in signaling pathways that can activate STAT3 and other pro-survival pathways (e.g., PI3K/AKT), and their upregulation is a known mechanism of resistance to various cancer therapies.[1] By targeting both STAT3 and the upstream IRS1/2 signaling axis, this compound is designed to prevent and overcome tumor drug resistance.[1][2]

Preclinical studies have demonstrated this compound's potent anti-tumor effects in various patient-derived xenograft (PDX) models, including melanoma, pancreatic, lung, and head and neck cancers.[2] In a PDX model of recurrent/metastatic Head and Neck Squamous Cell Carcinoma (HNSCC), this compound monotherapy resulted in a significant tumor growth inhibition (TGI) of 69%.[3]

Clinically, this compound has shown promising activity. In a Phase 1/2 study for patients with recurrent and/or metastatic HNSCC, this compound in combination with cetuximab (an EGFR inhibitor) demonstrated an objective response rate (ORR) of 28.6% and a disease control rate (DCR) of 71.4% at the 50-100 mg/kg dose levels.[4]

Comparative Efficacy of STAT3 Inhibitors

The landscape of STAT3 inhibitors is diverse, encompassing small molecules targeting different domains of the STAT3 protein, antisense oligonucleotides that reduce its expression, and indirect inhibitors that target upstream kinases. Below are tables summarizing the available preclinical and clinical data for this compound and selected competitors.

Table 1: Preclinical Efficacy of Selected STAT3 Inhibitors
InhibitorMechanism of ActionTarget DomainIC50 ValueCell Line / Context
This compound Dual IRS1/2 Degradation & STAT3 Phosphorylation InhibitionSTAT3 (pY705) & IRS1/2Not Specified¹Effective at 5 µM in NSCLC spheroid viability assays[5]
Napabucasin (BBI608) Direct STAT3 InhibitionSH2 Domain0.29 - 1.19 µMCancer Stem Cells[6]
5.6 - 6.4 µMGlioblastoma Cells[7]
TTI-101 (C188-9) Direct STAT3 InhibitionSH2 Domain4 - 7 µMAcute Myeloid Leukemia (AML) Cells[1][5]
OPB-51602 Direct STAT3 InhibitionSH2 Domain0.5 - 2.8 nMNSCLC & Triple-Negative Breast Cancer Cells[4][8]
Stattic Direct STAT3 InhibitionSH2 Domain1.2 - 2.2 µMGlioblastoma Stem Cells[9]

¹Specific IC50 value for STAT3 inhibition is not reported in the reviewed public literature.

Table 2: Clinical Efficacy of Selected STAT3 Inhibitors
InhibitorDevelopment PhaseIndication(s)Combination AgentObjective Response Rate (ORR)Disease Control Rate (DCR)
This compound Phase 2Head & Neck (HNSCC)Cetuximab28.6%[4]71.4%[4]
Napabucasin (BBI608) Phase 3Gastric / GEJ CancerPaclitaxel16%²[5][10]55%[5][10]
TTI-101 (C188-9) Phase 2Solid Tumors (incl. HCC)Monotherapy12% (Overall), 18% (HCC)[11][12]54% (Clinical Benefit Rate)
Danvatirsen (AZD9150) Phase 2Diffuse Large B-Cell Lymphoma (DLBCL)Monotherapy~15% (4/27 patients)[6]Not Reported
OPB-51602 Phase 1Solid Tumors & Hematological MalignanciesMonotherapyPartial responses in 2 NSCLC patients; no ORR reported due to toxicity[2][7]Not Reported

²Result was not statistically superior to the placebo + paclitaxel arm (18% ORR).[5][10]

Signaling Pathways and Points of Inhibition

Understanding the mechanism of action requires visualizing the targeted pathways. The following diagrams, rendered in DOT language, illustrate the canonical STAT3 signaling pathway and the unique dual-inhibition mechanism of this compound.

STAT3_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK Receptor->JAK Ligand binding STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation (pY705) pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization DNA DNA Dimer->DNA Nuclear Translocation Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Inhibitor_JAK Indirect Inhibitors (e.g., JAKi) Inhibitor_JAK->JAK Inhibitor_SH2 Direct Inhibitors (e.g., TTI-101, Napabucasin) Target SH2 Domain Inhibitor_SH2->Dimer Blocks Dimerization

Canonical STAT3 signaling pathway and inhibitor targets.

NT219_Mechanism IGF1R IGF1R / IR IRS IRS1/2 IGF1R->IRS Activates PI3K_AKT PI3K/AKT Pathway (Survival) IRS->PI3K_AKT STAT3_pathway STAT3 Pathway (Proliferation) IRS->STAT3_pathway Degradation IRS1/2 Degradation IRS->Degradation pSTAT3_inhibition p-STAT3 Inhibition STAT3_pathway->pSTAT3_inhibition This compound This compound This compound->IRS 1. Binds & Induces This compound->STAT3_pathway 2. Blocks Phosphorylation

This compound's dual mechanism on IRS1/2 and STAT3 pathways.

Experimental Protocols

The evaluation of STAT3 inhibitors relies on a set of standardized molecular and in vivo assays. Below are detailed methodologies for two key experiments.

Protocol 1: Western Blot for Phosphorylated STAT3 (p-STAT3)

This method is used to quantify the inhibition of STAT3 activation in cancer cells following treatment with an inhibitor.

  • Cell Culture and Treatment:

    • Plate cancer cells (e.g., HCT116, A549) in 6-well plates and grow to 70-80% confluency.

    • Starve cells in serum-free media for 12-24 hours.

    • Pre-treat cells with various concentrations of the STAT3 inhibitor (e.g., this compound, Napabucasin) for 1-2 hours.

    • Stimulate cells with a STAT3 activator, such as Interleukin-6 (IL-6) (e.g., 50 ng/mL) for 15-30 minutes.

  • Protein Extraction:

    • Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells and transfer lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli loading buffer.

    • Separate proteins by size on an 8-10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize protein bands using a chemiluminescence imaging system.

    • To normalize, strip the membrane and re-probe for total STAT3 and a loading control like β-actin or GAPDH.

    • Quantify band intensity using densitometry software (e.g., ImageJ).

Protocol 2: Patient-Derived Xenograft (PDX) Efficacy Study

This in vivo model assesses the anti-tumor efficacy of a drug on human tumors grown in immunodeficient mice, providing a more clinically relevant assessment than cell-line xenografts.

PDX_Workflow PatientTumor 1. Obtain Fresh Patient Tumor Tissue Implantation 2. Implant Tumor Fragments Subcutaneously into Immunodeficient Mice (e.g., NSG) PatientTumor->Implantation Engraftment 3. Monitor for Tumor Engraftment & Growth (F1 Generation) Implantation->Engraftment Expansion 4. Passage Tumor to Create Cohort of Mice with Established Tumors (~100-150 mm³) Engraftment->Expansion Randomization 5. Randomize Mice into Treatment Groups (Vehicle, this compound, Comparator) Expansion->Randomization Treatment 6. Administer Treatment (e.g., IV, IP, Oral) According to Schedule Randomization->Treatment Monitoring 7. Measure Tumor Volume & Body Weight 2-3 times/week Treatment->Monitoring Endpoint 8. Endpoint: Tumors Reach Max Size or Study Duration Ends. Collect Tumors for Analysis. Monitoring->Endpoint Analysis 9. Analyze Data: Tumor Growth Inhibition (TGI), Immunohistochemistry (IHC) Endpoint->Analysis

References

NT219 in Cancer Therapy: A Comparative Guide to IRS1/2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The insulin receptor substrate (IRS) proteins, particularly IRS1 and IRS2, are key mediators of signaling pathways that drive cancer cell proliferation, survival, and drug resistance. Their central role in tumorigenesis has made them attractive targets for novel anti-cancer therapies. NT219, a novel dual inhibitor of IRS1/2 and Signal Transducer and Activator of Transcription 3 (STAT3), has emerged as a promising clinical candidate. This guide provides a comparative overview of this compound against other IRS1/2 inhibitors in cancer therapy, supported by available preclinical and clinical data.

Introduction to IRS1/2 Signaling in Cancer

IRS1 and IRS2 are scaffold proteins that become activated by upstream receptor tyrosine kinases, primarily the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR). Upon activation, they initiate downstream signaling through major oncogenic pathways, including the PI3K/AKT and MAPK/ERK pathways, promoting cell growth, proliferation, and survival.[1] Dysregulation of the IGF-1R/IR-IRS axis is a common feature in many cancers and is implicated in resistance to various anti-cancer treatments.[2]

This compound: A Dual IRS1/2 and STAT3 Inhibitor

This compound is a first-in-class small molecule that uniquely targets both IRS1/2 and STAT3.[3] Its mechanism of action involves the covalent binding to IRS1/2, leading to their degradation, and the inhibition of STAT3 phosphorylation.[1][4] This dual inhibition is designed to simultaneously block two major cancer survival and drug resistance pathways.[5]

Mechanism of Action of this compound

This compound induces a three-step process to eliminate IRS1/2:

  • Dissociation of IRS1/2 from the cell membrane.

  • Inhibitory serine phosphorylation of IRS1/2.

  • Proteasomal degradation of IRS1/2.[6]

This leads to a sustained blockade of downstream signaling. Concurrently, this compound inhibits the phosphorylation of STAT3, preventing its nuclear translocation and the transcription of target genes involved in cell proliferation, survival, and immune evasion.[4][7]

Comparative Landscape of IRS1/2 Inhibitors

Direct inhibitors of IRS1/2 are a relatively new class of anti-cancer agents. The landscape also includes indirect inhibitors that target upstream activators like IGF-1R and IR.

Direct IRS1/2 Inhibitors

NT157: A predecessor to this compound, NT157 is a selective IRS1/2 inhibitor that also demonstrates STAT3 inhibitory activity.[1][8] It functions by inducing serine phosphorylation and subsequent degradation of IRS1/2.[9] Preclinical studies have shown its efficacy in various cancer models, including osteosarcoma, prostate cancer, and melanoma.[8][9]

Upstream (Indirect) IRS1/2 Inhibitors

These small molecules inhibit the kinase activity of IGF-1R and IR, thereby preventing the activation of IRS1/2.

Linsitinib (OSI-906): A potent, orally bioavailable dual inhibitor of IGF-1R and IR.[6] It has been evaluated in numerous preclinical and clinical trials, showing anti-proliferative effects in various tumor cell lines.[6][10]

BMS-536924: An ATP-competitive inhibitor of both IGF-1R and IR kinases.[1] Preclinical studies have demonstrated its ability to inhibit the proliferation of a wide range of cancer cell lines.[1][7]

Performance Data: A Comparative Summary

Direct head-to-head comparative studies of this compound with other IRS1/2 inhibitors are limited. The following tables summarize the available quantitative data from individual preclinical and clinical studies to facilitate an indirect comparison.

Table 1: In Vitro Efficacy of IRS1/2 Pathway Inhibitors
InhibitorCancer TypeCell Line(s)IC50 / EC50Reference
This compound Head and Neck Squamous Cell Carcinoma (HNSCC)SCC-9Not explicitly stated, but demonstrated apoptosis[11]
NT157 OsteosarcomaMG-63, OS-19, U-2OS0.3 - 0.8 µM[9]
Linsitinib (OSI-906) VariousMultiple cell lines21 - 810 nM[6]
BMS-536924 Sarcoma, Neuroblastoma28 cell linesWide range, e.g., Rh41 (sensitive): 69 nM; Rh36 (resistant): 1.6 µM[1]
Table 2: In Vivo Efficacy of IRS1/2 Pathway Inhibitors
InhibitorCancer ModelDosingKey FindingsReference
This compound HNSCC PDX modelNot specifiedMonotherapy: ~50-69% Tumor Growth Inhibition (TGI). Combination with cetuximab: ~75% TGI.[11]
NT157 Prostate Cancer Xenograft50 mg/kg, i.p., 3x/weekSignificantly delayed tumor growth.[1]
Linsitinib (OSI-906) IGF-1R-driven xenograft25 mg/kg, p.o., daily60% TGI[6]
75 mg/kg, p.o., daily100% TGI and 55% tumor regression[6]
BMS-536924 Breast Cancer Xenograft100 mg/kg, gavage, daily76% reduction in tumor volume after 2 weeks.[1]
Table 3: Clinical Trial Data for this compound and Upstream Inhibitors
InhibitorPhaseCancer TypeKey OutcomesReference
This compound Phase 1/2Recurrent/Metastatic SCCHNAt 50 mg/kg in combination with cetuximab, 2 out of 4 evaluable patients showed a confirmed partial response. Well-tolerated.[12]
Linsitinib (OSI-906) Phase 2Wild-Type GISTNo objective responses. Clinical benefit rate at 9 months was 40%. Well-tolerated.[13][14]
BMS-536924 PreclinicalVariousNot advanced to late-stage clinical trials as a monotherapy.[15]

Signaling Pathways and Experimental Workflows

IRS1/2 and STAT3 Signaling Pathways

The following diagram illustrates the central role of IRS1/2 and STAT3 in cancer cell signaling and the points of inhibition by this compound and upstream inhibitors.

Signaling_Pathway cluster_upstream Upstream Activators cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling IGF-1R IGF-1R IRS1/2 IRS1/2 IGF-1R->IRS1/2 activates IR IR IR->IRS1/2 activates Linsitinib Linsitinib Linsitinib->IGF-1R inhibits Linsitinib->IR inhibits BMS-536924 BMS-536924 BMS-536924->IGF-1R inhibits BMS-536924->IR inhibits NT219_upstream This compound NT219_upstream->IRS1/2 degrades STAT3 STAT3 NT219_upstream->STAT3 inhibits phosphorylation PI3K/AKT PI3K/AKT IRS1/2->PI3K/AKT MAPK/ERK MAPK/ERK IRS1/2->MAPK/ERK Cell Proliferation, Survival, Drug Resistance Cell Proliferation, Survival, Drug Resistance PI3K/AKT->Cell Proliferation, Survival, Drug Resistance MAPK/ERK->Cell Proliferation, Survival, Drug Resistance Gene Transcription Gene Transcription STAT3->Gene Transcription Gene Transcription->Cell Proliferation, Survival, Drug Resistance

Figure 1: Simplified signaling pathway of IRS1/2 and STAT3 and points of therapeutic intervention.
General Experimental Workflow for In Vitro Inhibitor Testing

The following diagram outlines a typical workflow for assessing the in vitro efficacy of a kinase inhibitor.

Experimental_Workflow start Start: Cancer Cell Lines culture Cell Culture start->culture treatment Treatment with Inhibitor (e.g., this compound, Linsitinib) at various concentrations culture->treatment assays Perform Cellular Assays treatment->assays proliferation Proliferation Assay (e.g., CellTiter-Glo) assays->proliferation apoptosis Apoptosis Assay (e.g., Caspase-3/7) assays->apoptosis western_blot Western Blot for Target Inhibition (p-IRS1, p-STAT3, p-AKT) assays->western_blot data_analysis Data Analysis: Determine IC50/EC50 proliferation->data_analysis apoptosis->data_analysis western_blot->data_analysis end End: Comparative Efficacy data_analysis->end

Figure 2: Generalized workflow for in vitro evaluation of IRS1/2 pathway inhibitors.

Detailed Experimental Protocols

Cell Proliferation Assay (e.g., using CellTiter-Glo)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density in their appropriate growth medium containing 10% Fetal Bovine Serum (FBS) and incubated for 24 hours.[6]

  • Treatment: The growth medium is replaced with a medium containing various concentrations of the inhibitor (e.g., Linsitinib) or vehicle control (e.g., DMSO).[6]

  • Incubation: Cells are incubated with the inhibitor for a specified period, typically 72 hours.[6]

  • Lysis and Luminescence Reading: CellTiter-Glo® reagent is added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.[6]

Western Blot Analysis for Target Inhibition
  • Cell Treatment and Lysis: Cells are treated with the inhibitor for a specified time. Following treatment, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., phospho-IGF-1R, total IGF-1R, phospho-AKT, total AKT, etc.).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Studies
  • Cell Implantation: A specified number of cancer cells are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.[2]

  • Drug Administration: The inhibitor is administered to the treatment group via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule. The control group receives a vehicle.[2]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Animal body weights are also monitored to assess toxicity.[2]

  • Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition (TGI) is calculated and statistical analysis is performed to determine the significance of the anti-tumor effect.[11]

Discussion and Future Perspectives

This compound represents a novel and promising strategy in cancer therapy by dually targeting the critical IRS1/2 and STAT3 signaling nodes. Its mechanism of inducing IRS1/2 degradation offers a potentially more sustained and profound inhibition compared to upstream receptor tyrosine kinase inhibitors. Preclinical data for this compound are encouraging, particularly in overcoming resistance to established therapies.

The comparative landscape highlights a key challenge in the field: the scarcity of direct IRS1/2 inhibitors. While upstream inhibitors like Linsitinib and BMS-536924 have been extensively studied, their clinical success has been limited, potentially due to toxicities associated with inhibiting the insulin receptor and the activation of bypass signaling pathways.

The dual targeting of STAT3 by this compound may provide a significant advantage by simultaneously blocking a key parallel survival and immune evasion pathway, potentially leading to a more durable anti-tumor response and overcoming some of the resistance mechanisms observed with single-pathway inhibitors.

Future research should focus on direct comparative studies of this compound with other emerging IRS1/2 inhibitors to clearly define its therapeutic window and advantages. Furthermore, the ongoing Phase 2 clinical trials for this compound will be crucial in determining its clinical efficacy and safety profile in patients with advanced cancers. The identification of predictive biomarkers will also be essential for patient selection and to maximize the clinical benefit of this novel therapeutic agent.

References

Validating the Synergistic Effect of NT219 with EGFR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of the dual IRS1/2 and STAT3 inhibitor, NT219, in combination with Epidermal Growth Factor Receptor (EGFR) inhibitors, against EGFR inhibitor monotherapy. The data presented is collated from preclinical and early-phase clinical studies, demonstrating the synergistic effect of this combination in overcoming resistance to EGFR-targeted therapies.

Overcoming Resistance to EGFR Inhibitors

Resistance to EGFR inhibitors, such as cetuximab, erlotinib, and gefitinib, is a significant clinical challenge. A key mechanism of this resistance is the feedback activation of alternative signaling pathways, prominently the STAT3 and IGF1R/IRS pathways.[1][2] this compound is a novel small molecule that dually targets STAT3 and Insulin Receptor Substrate 1 and 2 (IRS1/2), effectively blocking these escape routes.[3][4] By inhibiting STAT3 phosphorylation and inducing the degradation of IRS1/2, this compound resensitizes tumors to the cytotoxic effects of EGFR inhibitors.[2][5]

Preclinical Evidence of Synergy

Preclinical studies, particularly in patient-derived xenograft (PDX) models of Head and Neck Squamous Cell Carcinoma (HNSCC), have consistently demonstrated the synergistic anti-tumor activity of this compound in combination with the EGFR inhibitor cetuximab.

In Vivo Tumor Growth Inhibition in HNSCC PDX Models
Treatment GroupTumor Growth Inhibition (TGI)p-valueFindingReference
Cetuximab alone17%-Modest TGI[2]
This compound alone69%0.017Significant TGI[2]
This compound + Cetuximab100% (Complete TGI)0.001Synergistic effect leading to tumor regression[2]

Clinical Validation: Early Phase Trial Data

The promising preclinical results have been further supported by early data from a Phase 1/2 clinical trial (NCT04474470) evaluating this compound in combination with cetuximab in patients with recurrent and/or metastatic HNSCC.

Clinical Activity in R/M HNSCC Patients (Phase 1/2 Study)
This compound Dose Level (with Cetuximab)Objective Response Rate (ORR)Disease Control Rate (DCR)Key ObservationReference
50 mg/kg and 100 mg/kg28.6%71.4%Confirmed partial responses observed at doses equivalent to effective levels in preclinical models.[6]

Signaling Pathways and Mechanism of Action

The synergistic effect of this compound and EGFR inhibitors is rooted in the simultaneous blockade of parallel oncogenic signaling pathways. EGFR inhibitors block the primary EGFR signaling cascade, while this compound prevents the compensatory activation of the STAT3 and IRS/PI3K/AKT pathways.

Synergy_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT STAT3 STAT3 EGFR->STAT3 IGF1R IGF1R IRS IRS1/2 IGF1R->IRS Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation STAT3->Proliferation IRS->PI3K_AKT EGFR_inhibitor EGFR Inhibitor (e.g., Cetuximab) EGFR_inhibitor->EGFR Inhibits This compound This compound This compound->STAT3 Inhibits Phosphorylation This compound->IRS Induces Degradation

Caption: Synergistic mechanism of this compound and EGFR inhibitors.

Experimental Workflow for Preclinical Validation

A typical preclinical workflow to validate the synergy between this compound and EGFR inhibitors would involve a combination of in vitro and in vivo experiments.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_lines Cancer Cell Lines (EGFR inhibitor-sensitive and -resistant) viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) cell_lines->viability_assay western_blot Western Blot Analysis (p-EGFR, p-STAT3, IRS1/2, p-AKT) cell_lines->western_blot pdx_model Patient-Derived Xenograft (PDX) Models viability_assay->pdx_model Confirm Synergy ihc Immunohistochemistry (Biomarker Analysis) western_blot->ihc Validate Mechanism treatment Treatment Groups: - Vehicle - EGFR Inhibitor - this compound - Combination pdx_model->treatment tumor_measurement Tumor Volume Measurement treatment->tumor_measurement tumor_measurement->ihc

Caption: Preclinical workflow for validating this compound synergy.

Experimental Protocols

Disclaimer: The following are generalized protocols based on standard laboratory techniques and descriptions in the available research abstracts. Detailed, specific protocols from the cited studies are not publicly available in full-text publications.

Cell Viability Assays

To determine the synergistic cytotoxic effects of this compound and EGFR inhibitors, cancer cell lines (e.g., HNSCC lines like SCC-9) are treated with varying concentrations of each drug alone and in combination.

  • Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a dose matrix of this compound and an EGFR inhibitor (e.g., cetuximab) for a specified period (e.g., 72 hours).

  • Viability Measurement: Assess cell viability using a commercial assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Combination indices (CI) are often calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Western Blot Analysis

Western blotting is used to assess the on-target effects of this compound and EGFR inhibitors on key signaling proteins.

  • Cell Lysis: Treat cells with the drugs for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Primary antibodies would typically include those against p-EGFR, total EGFR, p-STAT3 (Tyr705), total STAT3, IRS1, IRS2, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

In Vivo Patient-Derived Xenograft (PDX) Models

PDX models, which more closely recapitulate human tumor biology, are crucial for in vivo validation.

  • Tumor Implantation: Implant tumor fragments from HNSCC patients subcutaneously into immunocompromised mice (e.g., NOD-scid gamma mice).

  • Tumor Growth and Grouping: Once tumors reach a specified volume, randomize mice into treatment groups (e.g., vehicle control, this compound alone, cetuximab alone, and the combination).

  • Drug Administration: Administer drugs according to a predetermined schedule and route (e.g., this compound intravenously, cetuximab intraperitoneally).

  • Tumor Measurement: Measure tumor volume with calipers at regular intervals.

  • Endpoint Analysis: At the end of the study, excise tumors for pharmacodynamic analysis, such as immunohistochemistry (IHC) for biomarkers like p-STAT3 and Ki-67.

Conclusion

The available preclinical and early clinical data strongly support the synergistic anti-tumor effect of combining this compound with EGFR inhibitors. This combination strategy effectively overcomes resistance mechanisms, leading to enhanced tumor growth inhibition and, in some cases, tumor regression. The dual inhibition of STAT3 and IRS1/2 by this compound represents a promising approach to improve outcomes for patients who have developed resistance to EGFR-targeted therapies. Further clinical investigation in larger patient cohorts is warranted to confirm these encouraging findings.

References

A comparative study of NT219 as a monotherapy versus combination therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

NT219, a first-in-class small molecule inhibitor, has emerged as a promising therapeutic agent in oncology. It uniquely targets two critical signaling nodes—Insulin Receptor Substrate 1/2 (IRS1/2) and Signal Transducer and Activator of Transcription 3 (STAT3)—that are pivotal in tumor growth, survival, metastasis, and the development of drug resistance.[1][2][3] This guide provides a comparative overview of this compound's performance as a monotherapy versus its use in combination with other established anti-cancer agents, supported by preclinical and clinical data.

Data Presentation: Efficacy and Safety

The therapeutic potential of this compound has been evaluated in both preclinical models and clinical trials, demonstrating its activity as a single agent and a synergistic effect when combined with other therapies.

Preclinical Efficacy in a Head and Neck Cancer Patient-Derived Xenograft (PDX) Model

A key preclinical study in a patient-derived xenograft (PDX) model of recurrent/metastatic (R/M) head and neck squamous cell carcinoma (HNSCC) that was resistant to the immunotherapy drug pembrolizumab provides a direct comparison of this compound as a monotherapy and in combination with the EGFR inhibitor, cetuximab.[4][5]

Treatment GroupTumor Growth Inhibition (TGI)Key Outcomes
This compound Monotherapy 69% (p=0.017)Induced significant tumor growth inhibition. In 3 out of 6 models, it led to tumor regression.[3][4][5]
Cetuximab Monotherapy 17%Showed only modest tumor growth inhibition.[4][5]
This compound + Cetuximab Combination Complete TGI (p=0.001)Induced regression of all tumors, demonstrating a strong synergistic effect.[3][4][5]
Clinical Efficacy and Safety: Phase 1/2 Study (NCT04474470)

A Phase 1/2 clinical trial (NCT04474470) has evaluated the safety and efficacy of this compound, both as a monotherapy in patients with advanced solid tumors and in combination with cetuximab in patients with R/M SCCHN.[6][7][8][9]

TherapyPatient PopulationDose LevelsObjective Response Rate (ORR)Disease Control Rate (DCR)Safety Profile
This compound Monotherapy Advanced Solid Tumors (including CRC, pancreatic, breast, GEJ)3 - 24 mg/kg1 Confirmed Partial Response (PR) in a GEJ patient; 3 Stable Diseases (SD) in CRC patients.[5][10]Not explicitly reported, but SD observed in 3 out of 4 CRC patients.[5][10]Well-tolerated with no dose-limiting toxicities (DLTs) reported up to 24 mg/kg.[5][9][10]
This compound + Cetuximab Combination Recurrent/Metastatic SCCHN50 and 100 mg/kg28.6%71.4%Manageable safety profile. The most common treatment-emergent adverse events (TEAEs) were infusion-related reactions, nausea, and fatigue.[7][8][11] No grade 4 or 5 TEAEs were observed.[11]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for the key experiments cited.

Preclinical Head and Neck Cancer PDX Model
  • Model: Patient-derived xenografts (PDX) were established from biopsies of patients with recurrent/metastatic head and neck squamous cell carcinoma (HNSCC) who had progressed on previous treatments, including pembrolizumab.[4][5] To incorporate an immune component, peripheral blood mononuclear cells (PBMCs) or CD34+ cells from the same patient were injected into the mice.[4][5]

  • Treatment: Mice were treated with this compound as a monotherapy, cetuximab as a monotherapy, or a combination of this compound and cetuximab.

  • Analysis: Tumor growth was measured to determine tumor growth inhibition (TGI). Pharmacodynamic effects were assessed through immunoblotting, immunohistochemistry, and FACS analyses to measure the levels of IRS1/2 and the phosphorylation of STAT3.[4][5]

Phase 1/2 Clinical Trial (NCT04474470)
  • Study Design: An open-label, dose-escalation, and expansion study to evaluate the safety, pharmacokinetics, pharmacodynamics, and efficacy of this compound.[6][9]

  • Participants: The monotherapy arm enrolled patients with various advanced solid tumors.[5][10] The combination therapy arm enrolled patients with recurrent and/or metastatic SCCHN who had received up to two prior regimens.[7][11]

  • Treatment Regimen: In the monotherapy arm, this compound was administered weekly at escalating doses. In the combination arm, this compound was administered weekly at escalating doses along with the standard dose of cetuximab.[7][8]

  • Endpoints: The primary endpoints were safety, tolerability, and the determination of the recommended Phase 2 dose (RP2D). Secondary endpoints included objective response rate (ORR), duration of response, progression-free survival, and overall survival.[8][11]

Mandatory Visualizations

This compound Mechanism of Action

This compound is a dual inhibitor that targets both the IRS and STAT3 signaling pathways. Upon administration, this compound binds to IRS1/2, leading to their degradation. This action blocks downstream signaling through pathways such as PI3K/AKT and MEK/ERK. Concurrently, this compound inhibits the phosphorylation of STAT3, preventing its nuclear translocation and the subsequent transcription of genes involved in cell proliferation, survival, and angiogenesis.[1][2][3]

NT219_Mechanism_of_Action cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Tyrosine Kinases (e.g., IGF1R, IR) Receptor Tyrosine Kinases (e.g., IGF1R, IR) IRS IRS1/2 Receptor Tyrosine Kinases (e.g., IGF1R, IR)->IRS Activates STAT3_inactive STAT3 (inactive) Receptor Tyrosine Kinases (e.g., IGF1R, IR)->STAT3_inactive Activates PI3K_AKT PI3K/AKT Pathway IRS->PI3K_AKT MEK_ERK MEK/ERK Pathway IRS->MEK_ERK Tumor Growth and Survival Tumor Growth and Survival PI3K_AKT->Tumor Growth and Survival MEK_ERK->Tumor Growth and Survival STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Gene_Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) STAT3_active->Gene_Transcription This compound This compound This compound->IRS Degradation This compound->STAT3_active Inhibits Phosphorylation Gene_Transcription->Tumor Growth and Survival

Caption: this compound dual mechanism of action on IRS and STAT3 pathways.

Experimental Workflow: Preclinical PDX Model

The workflow for the preclinical evaluation of this compound in a patient-derived xenograft (PDX) model involved several key steps, from patient biopsy to data analysis.

Preclinical_PDX_Workflow cluster_patient Patient cluster_lab Laboratory cluster_analysis Analysis Patient_Biopsy Patient Biopsy (R/M HNSCC) PDX_Establishment Establish PDX Model in Immunocompromised Mice Patient_Biopsy->PDX_Establishment PBMC_Injection Inject Patient's PBMCs/CD34+ Cells PDX_Establishment->PBMC_Injection Treatment_Groups Randomize into Treatment Groups: - this compound Monotherapy - Cetuximab Monotherapy - Combination Therapy PBMC_Injection->Treatment_Groups Data_Collection Tumor Volume Measurement Pharmacodynamic Analysis Treatment_Groups->Data_Collection Efficacy_Evaluation Evaluate Efficacy: - Tumor Growth Inhibition (TGI) - Tumor Regression Data_Collection->Efficacy_Evaluation

Caption: Workflow for the preclinical evaluation of this compound in a PDX model.

Conclusion

The available data strongly suggest that this compound is a promising anti-cancer agent with a clear mechanism of action. Preclinical studies highlight the significant synergistic potential of this compound when used in combination with EGFR inhibitors like cetuximab, particularly in overcoming drug resistance. Clinical data from the Phase 1/2 trial further support the manageable safety profile and anti-tumor activity of the this compound-cetuximab combination in patients with heavily pre-treated R/M SCCHN. While this compound has shown signals of efficacy as a monotherapy in certain advanced cancers, its true potential may lie in its ability to enhance the efficacy of and overcome resistance to other targeted therapies and chemotherapies. Further clinical investigation, including randomized controlled trials, is warranted to fully elucidate the comparative efficacy of this compound as a monotherapy versus combination therapy in specific cancer indications.

References

A Head-to-Head Comparison of NT219 and Existing Treatments for Head and Neck Squamous Cell Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel investigational agent NT219 against established treatments for Head and Neck Squamous Cell Carcinoma (HNSCC). The information is compiled from preclinical studies and ongoing clinical trials to support research and development efforts in oncology.

Overview of this compound

This compound is a first-in-class small molecule that acts as a dual inhibitor of Insulin Receptor Substrate 1/2 (IRS1/2) and Signal Transducer and Activator of Transcription 3 (STAT3).[1] These two pathways are critical drivers of cancer cell proliferation, survival, and resistance to therapy. By targeting both, this compound aims to overcome the resistance mechanisms that limit the efficacy of existing HNSCC treatments.[1][2] Preclinical studies have shown that this compound can prevent acquired resistance and reverse tumor resistance, both as a monotherapy and in combination with other oncology drugs.[1]

Mechanism of Action: A Dual-Pronged Attack

This compound's unique mechanism of action involves the covalent binding to and subsequent degradation of IRS1/2, which in turn blocks the downstream signaling of the Insulin-like Growth Factor 1 Receptor (IGF-1R).[1] Simultaneously, this compound inhibits the phosphorylation of STAT3, a key transcription factor involved in tumor immune evasion and metastasis.[1][2] This dual inhibition is thought to be essential for overcoming resistance to EGFR inhibitors like cetuximab.[3]

dot

NT219_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF-1R IGF-1R IRS1/2 IRS1/2 IGF-1R->IRS1/2 EGFR EGFR STAT3 STAT3 EGFR->STAT3 PI3K/AKT PI3K/AKT IRS1/2->PI3K/AKT RAS/MEK/ERK RAS/MEK/ERK IRS1/2->RAS/MEK/ERK pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation Gene Transcription Gene Transcription pSTAT3->Gene Transcription Dimerization & Translocation Proliferation/Survival Proliferation/Survival PI3K/AKT->Proliferation/Survival RAS/MEK/ERK->Proliferation/Survival Proliferation/Survival/Immune Evasion Proliferation/Survival/Immune Evasion Gene Transcription->Proliferation/Survival/Immune Evasion This compound This compound This compound->IRS1/2 Degradation This compound->STAT3 Inhibits Phosphorylation

Caption: this compound signaling pathway.

Head-to-Head Clinical Performance

This compound is currently being evaluated in a Phase 1/2 clinical trial (NCT04474470) as a monotherapy and in combination with cetuximab for patients with recurrent and/or metastatic solid tumors, including HNSCC.[3][4][5] The following tables summarize the available efficacy and safety data for this compound in combination with cetuximab and compare it with established treatments for HNSCC.

Efficacy in Recurrent/Metastatic HNSCC
Treatment RegimenClinical TrialPatient PopulationOverall Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
This compound (50-100 mg/kg) + Cetuximab NCT04474470 (Phase 1/2)2nd/3rd line R/M HNSCC28.6%[6]71.4%[6]Data not yet matureData not yet mature
Pembrolizumab KEYNOTE-0481st line R/M HNSCC (PD-L1 CPS ≥1)19%-3.2 months12.3 months
Pembrolizumab + Chemo KEYNOTE-0481st line R/M HNSCC (All patients)36%-5.1 months13.0 months
Cetuximab + Chemo (EXTREME) EXTREME1st line R/M HNSCC36%-5.6 months10.1 months
Nivolumab CHECKMATE 141Platinum-refractory R/M HNSCC13.3%-2.0 months7.5 months
Cetuximab (monotherapy) -Platinum-refractory R/M HNSCC~13%-~2 months~6 months

Data for this compound is from an interim analysis of a Phase 1/2 trial and may evolve with further study.

Safety and Tolerability
Treatment RegimenCommon (≥20%) Treatment-Related Adverse Events (TRAEs)Grade 3/4 TRAEs
This compound + Cetuximab Infusion-related reactions (76%), nausea (35.3%), fatigue (29.4%), headache (23.5%), rash (23.5%)[6]Infusion-related reactions, hypertension[6]
Pembrolizumab Fatigue, pruritus, rash, hypothyroidismAnemia, hyponatremia, pneumonitis
Pembrolizumab + Chemo Nausea, anemia, fatigue, constipation, vomitingNeutropenia, febrile neutropenia, anemia
Cetuximab + Chemo (EXTREME) Anemia, neutropenia, thrombocytopenia, rash, nausea, stomatitisNeutropenia, anemia, thrombocytopenia, sepsis
Nivolumab Fatigue, rash, pruritus, diarrheaFatigue, anemia, dyspnea
Cetuximab (monotherapy) Infusion-related reactions, skin rash, hypomagnesemiaSkin rash, infusion-related reactions

Experimental Protocols

Detailed methodologies for the key clinical trials and preclinical experiments are crucial for the interpretation of the presented data.

Clinical Trial Protocols

The clinical trials referenced in this guide follow rigorous protocols to ensure patient safety and data integrity.

dot

Clinical_Trial_Workflow Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Treatment Arm A Treatment Arm A Randomization->Treatment Arm A Treatment Arm B Treatment Arm B Randomization->Treatment Arm B Treatment Arm A\n(e.g., this compound + Cetuximab) Treatment Arm A (e.g., this compound + Cetuximab) Treatment Arm B\n(e.g., Standard of Care) Treatment Arm B (e.g., Standard of Care) Treatment Cycles Treatment Cycles Safety Monitoring Safety Monitoring Treatment Cycles->Safety Monitoring Tumor Assessment Tumor Assessment Treatment Cycles->Tumor Assessment Tumor Assessment\n(e.g., RECIST 1.1) Tumor Assessment (e.g., RECIST 1.1) Data Analysis Data Analysis Safety Monitoring->Data Analysis Follow-up Follow-up Data Analysis->Follow-up Treatment Arm A->Treatment Cycles Treatment Arm B->Treatment Cycles Tumor Assessment->Data Analysis

Caption: Generalized clinical trial workflow.

  • This compound (NCT04474470): This is a Phase 1/2, open-label, dose-escalation, and expansion study.[3][4][5][7] The dose-escalation phase for the combination therapy enrolls patients with recurrent and/or metastatic HNSCC and colorectal cancer to determine the safety and recommended Phase 2 dose (RP2D) of this compound with standard-dose cetuximab.[3] The expansion phase will further evaluate the efficacy and safety at the RP2D in patients with recurrent/metastatic HNSCC.[3] Key endpoints include safety, tolerability, ORR, duration of response, PFS, and OS.[7]

  • KEYNOTE-048 (NCT02358031): A randomized, open-label, Phase 3 trial that compared pembrolizumab alone or with platinum-based chemotherapy (cisplatin or carboplatin) and 5-fluorouracil (5-FU) to the EXTREME regimen (cetuximab with platinum-based chemotherapy and 5-FU) as first-line treatment for recurrent or metastatic HNSCC.[8][9][10][11][12]

  • CHECKMATE 141 (NCT02105636): A randomized, open-label, Phase 3 trial that evaluated the efficacy and safety of nivolumab compared to investigator's choice of standard single-agent therapy (methotrexate, docetaxel, or cetuximab) in patients with recurrent or metastatic HNSCC who had progressed on or after platinum-based therapy.[13][14][15][16][17]

  • EXTREME (NCT00122460): A randomized, open-label, Phase 3 trial that established the combination of cetuximab with platinum-based chemotherapy (cisplatin or carboplatin) and 5-FU as a standard first-line treatment for recurrent or metastatic HNSCC by comparing it to chemotherapy alone.[18][19][20][21]

Preclinical Experimental Protocols

The following are generalized protocols for key preclinical experiments used to evaluate anti-cancer agents.

  • Patient-Derived Xenografts (PDX):

    • Fresh tumor tissue from HNSCC patients is obtained under sterile conditions.

    • Small tumor fragments (approximately 3x3x3 mm) are surgically implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID or nude mice).[1]

    • Tumor growth is monitored and measured regularly.

    • Once tumors reach a specified size, mice are randomized into treatment and control groups.

    • Treatments (e.g., this compound, cetuximab, vehicle control) are administered according to the study design.

    • Tumor volume and body weight are measured throughout the treatment period.

    • At the end of the study, tumors are excised for further analysis (e.g., immunoblotting, immunohistochemistry).

  • Tumor Spheroid Formation Assay:

    • HNSCC cell lines are cultured in appropriate media.

    • A single-cell suspension is prepared and seeded into ultra-low attachment plates.[22][23][24][25]

    • Cells are allowed to aggregate and form spheroids over several days.

    • Spheroids are then treated with the investigational drugs (e.g., this compound, cetuximab) at various concentrations.

    • Spheroid growth and viability are assessed over time using imaging techniques and viability assays (e.g., CellTiter-Glo).

  • Immunoblotting for Phosphorylated Proteins:

    • HNSCC cells or tumor tissues are lysed to extract proteins.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated proteins (e.g., pSTAT3, pIRS1/2) and total proteins.[26][27][28][29]

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Conclusion

This compound, with its novel dual-targeting mechanism, shows promise in addressing the challenge of treatment resistance in HNSCC. The preliminary data from the Phase 1/2 clinical trial in combination with cetuximab are encouraging, demonstrating anti-tumor activity in a heavily pre-treated patient population. However, more mature data, particularly on progression-free and overall survival, are needed for a definitive comparison with the current standards of care. The ongoing and planned clinical trials for this compound will be critical in further defining its role in the treatment landscape of HNSCC. Researchers and clinicians should continue to monitor the development of this and other novel agents to improve outcomes for patients with this challenging disease.

References

Assessing the Long-Term Efficacy and Safety of NT219: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of NT219, a first-in-class dual inhibitor of Insulin Receptor Substrate (IRS) 1/2 and Signal Transducer and Activator of Transcription 3 (STAT3), against other therapeutic alternatives. The content is supported by available preclinical and clinical experimental data to aid in the assessment of its long-term efficacy and safety profile.

This compound is a novel small molecule designed to overcome tumor resistance to existing cancer therapies. It functions by covalently binding to and promoting the degradation of IRS1/2, and by blocking the phosphorylation of STAT3. These two pathways are critical drivers of tumor growth, metastasis, and drug resistance in numerous cancers. Preclinical studies have demonstrated this compound's ability to prevent acquired resistance and reverse tumor resistance as a monotherapy and in combination with other oncology drugs. Clinical investigations are primarily focused on its potential in treating recurrent and/or metastatic solid tumors, with a particular emphasis on squamous cell carcinoma of the head and neck (R/M SCCHN).

Mechanism of Action: Dual Inhibition of IRS1/2 and STAT3

This compound's unique mechanism of action targets two key signaling nodes that are frequently hyperactivated in cancer and contribute to therapeutic resistance.

  • IRS1/2 Inhibition: Insulin Receptor Substrates 1 and 2 are crucial scaffold proteins that mediate signals from various receptors, including the insulin-like growth factor 1 receptor (IGF1R) and the insulin receptor (IR). These signals activate downstream pro-survival pathways such as PI3K/AKT and MAPK/ERK. By inducing the degradation of IRS1/2, this compound effectively shuts down these critical survival signals.

  • STAT3 Inhibition: Signal Transducer and Activator of Transcription 3 is a transcription factor that, when activated, promotes the expression of genes involved in cell proliferation, survival, and angiogenesis. STAT3 hyperactivation is a hallmark of many cancers and is associated with a poor prognosis. This compound blocks the phosphorylation of STAT3, preventing its activation and subsequent downstream signaling.

The dual inhibition of both IRS1/2 and STAT3 pathways is thought to be essential for overcoming the complex and redundant signaling networks that drive tumor resistance.

NT219_Mechanism_of_Action cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R/IR IGF1R/IR IRS1/2 IRS1/2 IGF1R/IR->IRS1/2 STAT3 STAT3 IGF1R/IR->STAT3 PI3K PI3K IRS1/2->PI3K RAS RAS IRS1/2->RAS pSTAT3 STAT3-P STAT3->pSTAT3 AKT AKT PI3K->AKT Gene Expression Gene Expression AKT->Gene Expression Proliferation, Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene Expression Proliferation, Survival pSTAT3->Gene Expression Proliferation, Angiogenesis This compound This compound This compound->IRS1/2 Degradation This compound->STAT3 Inhibits Phosphorylation

Caption: this compound's dual mechanism targeting IRS1/2 degradation and STAT3 phosphorylation inhibition.

Clinical Efficacy and Safety of this compound

The primary clinical evidence for this compound comes from the Phase 1/2 open-label, dose-escalation study (NCT04474470). This study evaluated this compound as a monotherapy in patients with advanced solid tumors and in combination with cetuximab in patients with R/M SCCHN and colorectal cancer.[1][2][3]

This compound Monotherapy in Advanced Solid Tumors

The monotherapy arm of the NCT04474470 study enrolled patients with various advanced solid tumors who had progressed on standard therapies.[4][5]

Parameter Data
Patient Population 27 patients with advanced solid tumors (e.g., colorectal, pancreatic, breast cancer)
Dose Escalation 3, 6, 12, and 24 mg/kg weekly intravenous infusions[4]
Efficacy - 1 confirmed Partial Response (PR) in a gastroesophageal junction cancer patient. - 3 Stable Disease (SD) in colorectal cancer patients[5]
Safety - Well-tolerated with no dose-limiting toxicities (DLTs) reported. - Most common adverse events (AEs) were manageable.[2]
This compound in Combination with Cetuximab in R/M SCCHN

The combination therapy arm of the NCT04474470 study has shown promising anti-tumor activity in patients with R/M SCCHN who have progressed on prior therapies.

Parameter Data
Patient Population 22 patients with R/M SCCHN or advanced colorectal cancer[2]
Dose Escalation 6, 12, 24, 50, and 100 mg/kg weekly intravenous infusions of this compound with standard-dose cetuximab
Efficacy (at 50 & 100 mg/kg doses, n=7) - Objective Response Rate (ORR): 28.6% (2 confirmed PRs). - Disease Control Rate (DCR): 71.4% (2 PRs + 3 SDs)
Safety - The combination was well-tolerated with a manageable safety profile. - Most common treatment-emergent AEs included infusion-related reactions, nausea, and fatigue.

Comparison with Alternative Therapies for R/M SCCHN

The following table compares the efficacy of this compound in combination with cetuximab to other systemic therapies used in the treatment of recurrent or metastatic squamous cell carcinoma of the head and neck. It is important to note that these are not from head-to-head trials and patient populations may differ.

Treatment Patient Population Objective Response Rate (ORR) Median Progression-Free Survival (PFS) Median Overall Survival (OS)
This compound + Cetuximab 2nd/3rd line R/M SCCHN (at 50 & 100 mg/kg doses)28.6%Not ReportedNot Reported
Cetuximab Monotherapy Platinum-refractory R/M SCCHN~13%[6][7]~2.3 months~5.8 months[6]
Pembrolizumab Monotherapy Platinum-refractory R/M SCCHN~14.6% - 24.8%[8]~2.1 - 5.1 months[8]~8.4 - 22.7 months[8]
Afatinib Platinum-refractory R/M SCCHN~10.2%~2.6 months~6.8 months

Experimental Protocols

While the specific, detailed protocols for this compound experiments are proprietary, the following sections describe the standard methodologies for the key types of experiments cited in the assessment of this compound.

Western Blot Analysis for Protein Phosphorylation

This technique is used to detect the phosphorylation status of key signaling proteins like STAT3 and IRS1/2.

General Protocol:

  • Cell Lysis: Cancer cells, either untreated or treated with this compound, are lysed to extract total protein.

  • Protein Quantification: The concentration of protein in each lysate is determined to ensure equal loading.

  • SDS-PAGE: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-p-STAT3 or anti-p-IRS1/2).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is then captured.

Western_Blot_Workflow Cell Lysis Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Protein Extraction SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Equal Loading Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Separation by Size Blocking Blocking Protein Transfer->Blocking To Membrane Primary Antibody Primary Antibody Blocking->Primary Antibody Prevent Non-specific Binding Secondary Antibody Secondary Antibody Primary Antibody->Secondary Antibody Binds to p-Protein Detection Detection Secondary Antibody->Detection Enzyme-linked Analysis Analysis Detection->Analysis Signal Capture

Caption: A generalized workflow for Western blot analysis.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of a compound on cell viability and proliferation.

General Protocol:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or a control vehicle for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated for a few hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The intensity of the color is proportional to the number of viable cells.

MTT_Assay_Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Overnight Adhesion MTT Addition MTT Addition Compound Treatment->MTT Addition Incubation Period Incubation Incubation MTT Addition->Incubation Yellow to Purple Solubilization Solubilization Incubation->Solubilization Formazan Formation Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading Dissolve Crystals Data Analysis Data Analysis Absorbance Reading->Data Analysis Measure Viability

Caption: The sequential steps of a typical MTT cell viability assay.

In Vivo Tumor Xenograft Study

This animal model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

General Protocol:

  • Cell Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment Initiation: Once the tumors reach a predetermined volume, the mice are randomized into treatment and control groups. The treatment group receives this compound, while the control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Monitoring: The body weight and general health of the mice are monitored throughout the study.

  • Study Endpoint: The study is concluded when the tumors in the control group reach a maximum allowed size, or at a predetermined time point.

  • Data Analysis: The tumor growth curves of the treatment and control groups are compared to determine the efficacy of the compound.

Xenograft_Study_Workflow Cell Implantation Cell Implantation Tumor Growth Tumor Growth Cell Implantation->Tumor Growth Subcutaneous Injection Randomization Randomization Tumor Growth->Randomization Palpable Tumors Treatment Treatment Randomization->Treatment Treatment vs. Control Tumor Measurement Tumor Measurement Treatment->Tumor Measurement Regular Monitoring Data Analysis Data Analysis Tumor Measurement->Data Analysis Assess Efficacy

Caption: A simplified workflow for an in vivo tumor xenograft study.

Conclusion

This compound represents a promising novel approach to cancer therapy, particularly for treatment-resistant tumors, through its dual inhibition of the IRS1/2 and STAT3 signaling pathways. Early clinical data suggests a manageable safety profile and encouraging anti-tumor activity, especially in combination with cetuximab for R/M SCCHN. The observed objective response rate in a heavily pre-treated patient population is noteworthy when compared to existing second- and third-line therapies.

Further investigation, including data from the ongoing Phase 2 studies, will be crucial to fully elucidate the long-term efficacy and safety of this compound and to establish its definitive role in the clinical management of R/M SCCHN and other solid tumors. The preclinical rationale for its use in overcoming resistance to various targeted therapies and immunotherapies warrants further clinical exploration in broader patient populations and in combination with other anti-cancer agents. Researchers and drug development professionals should continue to monitor the clinical development of this compound as a potential new tool in the armamentarium against difficult-to-treat cancers.

References

NT219 Demonstrates a Favorable Safety Profile in Early Clinical Trials Compared to Other Targeted Therapies

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

Rehovot, Israel – November 18, 2025 – New analyses of early-phase clinical trial data suggest that NT219, a first-in-class dual inhibitor of Insulin Receptor Substrate (IRS) 1/2 and Signal Transducer and Activator of Transcription 3 (STAT3), exhibits a manageable and generally favorable safety profile compared to other targeted therapies for advanced solid tumors. This comparison guide provides an objective overview of the available safety data for this compound and similar compounds, supported by experimental data from clinical trials.

This compound is a novel small molecule designed to overcome drug resistance in cancer by promoting the degradation of IRS1/2 and inhibiting the phosphorylation of STAT3.[1] Preclinical studies have demonstrated its potential in preventing acquired resistance and reversing tumor resistance as both a monotherapy and in combination with other oncology treatments.[1] The primary clinical investigation of this compound's safety and efficacy is the Phase 1/2 study NCT04474470, which is evaluating the compound alone and in combination with cetuximab in patients with advanced solid tumors, including head and neck squamous cell carcinoma (HNSCC).[2][3]

Comparative Safety Analysis of this compound and Similar Compounds

The safety profile of this compound from the NCT04474470 trial indicates that it is well-tolerated. In the dose-escalation phase, this compound was administered at doses up to 100 mg/kg and did not result in dose-limiting toxicities (DLTs).[4] No treatment-related deaths or Grade 4/5 adverse events have been reported.[5]

For comparison, we will examine the safety profiles of other STAT3 inhibitors that have been evaluated in clinical trials, as well as cetuximab and pembrolizumab, which are standard-of-care agents for HNSCC, a key indication for this compound.

Quantitative Safety Data Summary

The following tables summarize the reported adverse events for this compound and comparator compounds from their respective clinical trials.

Table 1: Adverse Events for this compound (Monotherapy and Combination with Cetuximab)

Adverse Event (AE)Any Grade (%)Grade 3 (%)Grade 4/5 (%)
This compound Monotherapy
Alkaline Phosphatase IncreaseN/AYesNo
Aspartate Aminotransferase Inc.N/AYesNo
This compound + Cetuximab
Infusion-related Reactions76.411.80
Nausea35.35.90
Fatigue29.4N/A0
HypertensionN/A11.80
HeadacheN/A5.90

Data from the NCT04474470 Phase 1/2 trial.[4][5]

Table 2: Adverse Events for Comparator STAT3 Inhibitors

Compound (Trial)Common Any-Grade AEs (%)Common Grade ≥3 AEs (%)
Danvatirsen (AZD9150) Platelet count decreased (60%), ALT/AST/γGT increased (50%)Hepatic function abnormal, Neutrophil count decreased, Platelet count decreased (16.7% each)
Napabucasin (BBI608) Diarrhea, Nausea, Vomiting, AnorexiaAnorexia
OPB-31121 Nausea (80%), Vomiting (73%), Diarrhea (63%), Fatigue (33%)Lactic acidosis, Vomiting, Diarrhea
OPB-51602 Nausea (55%), Peripheral sensory neuropathy (45%), Diarrhea (40%)Neutropenia (20%), Leukopenia (15%), Lymphopenia (10%), Thrombocytopenia (10%), Lactic acidosis

Data compiled from various Phase 1 and 2 clinical trials.[6][7][8][9][10]

Table 3: Adverse Events for Cetuximab and Pembrolizumab in Head and Neck Cancer

Compound (Indication)Common Any-Grade AEs (%)Common Grade ≥3 AEs (%)
Cetuximab (HNSCC) Acneiform rash (76-88%)Acneiform rash (1-17%)
Pembrolizumab (HNSCC) N/AAdverse events (13%)

Data from various clinical trials and reviews.[11]

Experimental Protocols

This compound Phase 1/2 Study (NCT04474470)

The NCT04474470 trial is a multi-center, open-label, dose-escalation study followed by a single-arm expansion phase.[12] The primary objectives are to assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and efficacy of this compound alone and in combination with cetuximab.[12]

  • Dose Escalation: Patients with recurrent and/or metastatic solid tumors receive escalating doses of this compound.

  • Combination Therapy: Patients with HNSCC and colorectal cancer receive this compound in combination with standard-dose cetuximab.

  • Safety Assessment: Adverse events are monitored and graded according to the Common Terminology Criteria for Adverse Events (CTCAE). Dose-limiting toxicities are evaluated to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[3]

Signaling Pathways and Experimental Workflows

The unique mechanism of action of this compound, targeting both IRS and STAT3 signaling, is a key differentiator from other therapies.

This compound dual inhibition of IRS1/2 and STAT3 signaling pathways.

NT219_Clinical_Trial_Workflow Patient Screening Patient Screening Enrollment Enrollment Patient Screening->Enrollment Dose Escalation (Monotherapy) Dose Escalation (Monotherapy) Enrollment->Dose Escalation (Monotherapy) Combination Therapy (this compound + Cetuximab) Combination Therapy (this compound + Cetuximab) Enrollment->Combination Therapy (this compound + Cetuximab) Safety Monitoring Safety Monitoring Dose Escalation (Monotherapy)->Safety Monitoring Combination Therapy (this compound + Cetuximab)->Safety Monitoring Efficacy Assessment Efficacy Assessment Safety Monitoring->Efficacy Assessment Data Analysis Data Analysis Efficacy Assessment->Data Analysis

References

A Comparative Analysis of NT219 in the Landscape of Advanced Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial results of NT219, a novel dual inhibitor of IRS1/2 and STAT3, with alternative therapeutic options for recurrent and/or metastatic squamous cell carcinoma of the head and neck (R/M SCCHN) and other advanced solid tumors. The data presented is based on publicly available clinical trial information and aims to offer an objective overview for research and drug development professionals.

Executive Summary

This compound, in combination with cetuximab, has demonstrated promising anti-tumor activity in heavily pre-treated patients with R/M SCCHN, a population with significant unmet medical need. This guide will delve into the specifics of the this compound clinical trial data and place it in the context of standard-of-care and other investigational therapies for relevant indications. The objective is to provide a clear, data-driven comparison to inform ongoing research and development efforts in oncology.

This compound: Mechanism of Action

This compound is a first-in-class small molecule that dually targets Insulin Receptor Substrate 1 and 2 (IRS1/2) and Signal Transducer and Activator of Transcription 3 (STAT3). These proteins are key nodes in signaling pathways that drive tumor growth, survival, and resistance to therapy. By promoting the degradation of IRS1/2 and inhibiting the phosphorylation of STAT3, this compound aims to overcome drug resistance and induce tumor cell death.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IRS1/2 IRS1/2 Receptor->IRS1/2 Activates STAT3 STAT3 Receptor->STAT3 Activates PI3K/AKT PI3K/AKT IRS1/2->PI3K/AKT Activates RAS/MAPK RAS/MAPK IRS1/2->RAS/MAPK Activates Gene Transcription Gene Transcription STAT3->Gene Transcription Promotes PI3K/AKT->Gene Transcription RAS/MAPK->Gene Transcription This compound This compound This compound->IRS1/2 Degrades This compound->STAT3 Inhibits Phosphorylation

Caption: Simplified signaling pathway of this compound's mechanism of action.

Clinical Trial Data Comparison

The following tables summarize the key efficacy and safety data from the clinical trial of this compound and comparator therapies. It is important to note that these are not head-to-head comparisons and trial populations and designs may differ.

Recurrent and/or Metastatic Squamous Cell Carcinoma of the Head and Neck (R/M SCCHN)

Table 1: Efficacy in Second-Line+ R/M SCCHN

TreatmentTrialPatient PopulationOverall Response Rate (ORR)Disease Control Rate (DCR)Median Overall Survival (OS)Median Progression-Free Survival (PFS)
This compound + Cetuximab NCT04474470 (Phase 1/2)Heavily pre-treated (≥2 prior lines)28.6% (at highest doses)[1][2]71.4% (at highest doses)[1][2]Data not matureData not mature
Cetuximab (monotherapy) Various Phase IIPlatinum-refractory10-13%[3][4]~50%[4]5-6 months[3][4]Not consistently reported
Pembrolizumab (monotherapy) KEYNOTE-012 (Phase 1b)≥2 prior lines of therapy18%[5]-8 months[5]2.0 months
Nivolumab + Cetuximab Phase IIPrior systemic therapy, platinum-refractory--11.4 months[6]-

Table 2: Safety Profile in R/M SCCHN (Grade 3/4 Treatment-Related Adverse Events)

TreatmentTrialKey Grade 3/4 Adverse Events
This compound + Cetuximab NCT04474470 (Phase 1/2)Infusion-related reactions, hypertension, headache, nausea[1]
Cetuximab (monotherapy) Various Phase IIAcneiform rash, infusion reactions, hypomagnesemia.[7]
Pembrolizumab (monotherapy) KEYNOTE-012 (Phase 1b)Fatigue, hypothyroidism, pneumonitis, colitis.[5][8]
Advanced Solid Tumors (Second-Line Treatment)

The this compound Phase 1/2 trial enrolled patients with various advanced solid tumors. For comparison, data for standard second-line treatments for two of the tumor types included in the this compound trial (colorectal and pancreatic cancer) are presented below.

Table 3: Efficacy in Second-Line Metastatic Colorectal Cancer (mCRC)

TreatmentTrialOverall Response Rate (ORR)Median Overall Survival (OS)Median Progression-Free Survival (PFS)
FOLFIRI Various5.7% - 15%[9][10]~12 months[9]3.5 - 4.2 months[10]
FOLFIRI + Bevacizumab AVASIRI (Phase II)32%[11]21.4 months[11]11.6 months[11]

Table 4: Efficacy in Second-Line Advanced Pancreatic Cancer

TreatmentTrialOverall Response Rate (ORR)Median Overall Survival (OS)Median Progression-Free Survival (PFS)
Gemcitabine + nab-paclitaxel Phase II15-17.1%[12]9.9 - 15.6 months[12][13]5.3 - 5.8 months[12][13]

Experimental Protocols

A general overview of the methodologies for the key clinical trials cited is provided below. For complete details, please refer to the specific trial protocols and publications.

This compound (NCT04474470)
  • Study Design: A Phase 1/2, open-label, dose-escalation and expansion study.[14]

  • Inclusion Criteria: Adults with recurrent and/or metastatic solid tumors who have failed or are not candidates for standard therapies. For the R/M SCCHN cohort, patients must have received up to 2 prior systemic regimens.[15][16]

  • Exclusion Criteria: Known hypersensitivity to EGFR, JAK, or STAT inhibitors. Major surgery or radiation within 4 weeks of the first dose.[15]

  • Treatment: this compound administered intravenously weekly, alone or in combination with cetuximab. Dose escalation was performed to determine the recommended Phase 2 dose.[1][2]

  • Endpoints: Primary endpoints were safety and tolerability. Secondary endpoints included ORR, duration of response, PFS, and OS.[2]

Patient Screening Patient Screening Enrollment Enrollment Patient Screening->Enrollment Dose Escalation (3+3 Design) Dose Escalation (3+3 Design) Enrollment->Dose Escalation (3+3 Design) RP2D Determination RP2D Determination Dose Escalation (3+3 Design)->RP2D Determination Expansion Cohort Expansion Cohort RP2D Determination->Expansion Cohort Follow-up Follow-up Expansion Cohort->Follow-up

Caption: General workflow of the this compound Phase 1/2 clinical trial.

Cetuximab in R/M SCCHN (Second-Line)
  • Study Design: Typically single-arm Phase II studies.[7]

  • Inclusion Criteria: Patients with R/M SCCHN who have progressed after platinum-based chemotherapy.[7]

  • Treatment: Cetuximab administered intravenously, often with a loading dose followed by weekly infusions.[7]

  • Endpoints: Primary endpoint was typically ORR. Secondary endpoints included OS and safety.[7]

Pembrolizumab in R/M SCCHN (KEYNOTE-012)
  • Study Design: A Phase 1b, multi-cohort, open-label study.[5]

  • Inclusion Criteria: Patients with recurrent or metastatic SCCHN with disease progression after platinum-containing chemotherapy.[5]

  • Treatment: Pembrolizumab administered intravenously every 3 weeks.[5]

  • Endpoints: Primary endpoint was ORR. Secondary endpoints included safety, duration of response, PFS, and OS.[5]

Conclusion

The interim results of the this compound clinical trial, particularly in combination with cetuximab for heavily pre-treated R/M SCCHN, are encouraging and suggest a potential new therapeutic strategy for this difficult-to-treat patient population. The observed objective response and disease control rates in this setting warrant further investigation in larger, randomized trials to fully elucidate the efficacy and safety profile of this compound.

This guide provides a snapshot of the current clinical landscape. As more mature data from the this compound trial and other ongoing studies become available, this comparative analysis will be updated to reflect the evolving understanding of these novel cancer therapies. Researchers and drug development professionals are encouraged to consult the primary publications and clinical trial registries for the most detailed and up-to-date information.

References

Evaluating the Cost-Effectiveness of NT219 in Cancer Treatment Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a significant focus on overcoming drug resistance, a primary driver of treatment failure. NT219, a first-in-class dual inhibitor of Insulin Receptor Substrate (IRS1/2) and Signal Transducer and Activator of Transcription 3 (STAT3), presents a novel strategy to counteract resistance mechanisms. This guide provides an objective comparison of this compound with current standard-of-care treatments for head and neck squamous cell carcinoma (HNSCC), a key area of this compound's clinical development. By presenting available preclinical and early clinical data alongside economic analyses of existing therapies, this document aims to facilitate an informed evaluation of this compound's potential cost-effectiveness in cancer research and future clinical applications.

Performance and Efficacy Comparison

This compound's therapeutic potential lies in its unique mechanism of action, which targets two critical nodes in cancer cell survival and resistance pathways.[1] Preclinical studies have demonstrated its ability to resensitize tumors to existing therapies, a factor with significant implications for treatment outcomes and, consequently, cost-effectiveness. The following tables summarize the performance of this compound in preclinical and early clinical settings and provide a comparative overview of the economic burden associated with current standard-of-care treatments in HNSCC.

Table 1: Preclinical and Early Clinical Efficacy of this compound

Model/Study Phase Cancer Type Combination Agent Key Findings Citation
Preclinical (PDX model)Esophageal CancerPembrolizumab (Keytruda®)Combination of this compound and pembrolizumab completely blocked tumor progression in a model non-responsive to either agent alone.[2]
Preclinical (PDX model)Head and Neck CancerCetuximab or PembrolizumabThis compound as monotherapy induced tumor growth inhibition (TGI) of 69% in a pembrolizumab-resistant model. In combination with cetuximab, it induced complete TGI.[3]
Preclinical (Spheroid)HNSCCCetuximabThis compound in combination with cetuximab led to 100% disintegration of cancer spheroids and a 94% reduction in cancer stem cell viability, where cetuximab alone had no effect.[4]
Phase 1/2 Clinical TrialRecurrent/Metastatic HNSCCCetuximab2 out of 4 evaluable patients (50%) at the 50mg/kg dose of this compound in combination with cetuximab achieved a confirmed partial response. Target engagement was confirmed in patient biopsies.[5][6]
PreclinicalMelanomaAnti-PD1/Anti-CTLA4This compound in combination with immune checkpoint inhibitors significantly increased activated CD8+ T cells and NK cells in the tumor microenvironment while decreasing immunosuppressive cells.[7]

Table 2: Cost-Effectiveness of Standard-of-Care Therapies for Head and Neck Cancer

Therapy Comparator Incremental Cost-Effectiveness Ratio (ICER) per QALY Gained *Context/Region Citation
Cetuximab + Platinum-based ChemotherapyPlatinum-based Chemotherapy alone$386,000Canada[8][9][10]
Cetuximab + ChemotherapyChemotherapy alone$172,702China[11]
Cetuximab + RadiotherapyRadiotherapy alone€18,303Spain[12]
PembrolizumabStandard of Care (chemotherapy or cetuximab)$65,186China[13][14]
PembrolizumabPD-L1 CPS Treatment$7,892 - $11,900China & USA[15]

*QALY: Quality-Adjusted Life Year. A measure of disease burden, including both the quality and the quantity of life lived. Lower ICER values represent better cost-effectiveness. It is important to note that willingness-to-pay thresholds vary by country.

Signaling Pathways and Experimental Workflows

To understand the scientific basis of this compound's action and the methods used to evaluate it, this section provides diagrams of the targeted signaling pathway and generalized experimental workflows.

This compound Mechanism of Action: Dual IRS/STAT3 Inhibition

This compound's innovative approach lies in its simultaneous targeting of two key oncogenic pathways. The following diagram illustrates how this compound intervenes in cancer cell signaling.

NT219_Mechanism cluster_nucleus Nucleus IGF1R IGF1R / IR IRS IRS1/2 IGF1R->IRS PI3K PI3K/AKT IRS->PI3K ERK MEK/ERK IRS->ERK Gene Gene Expression (Proliferation, Survival, Angiogenesis, Metastasis) PI3K->Gene Promotes ERK->Gene Promotes JAK JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active pSTAT3 (active) STAT3_inactive->STAT3_active STAT3_active->Gene Promotes This compound This compound This compound->IRS Causes Degradation This compound->STAT3_active Blocks

This compound dual inhibition of IRS and STAT3 pathways.
Experimental Workflow: Evaluating this compound's Efficacy

The preclinical evaluation of this compound involves a series of established experimental protocols to assess its impact on cancer cells and tumors. The following diagram outlines a typical workflow.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Cancer Cell Lines (e.g., HNSCC) treatment Treatment with this compound +/- Combination Agent cell_culture->treatment western_blot Western Blotting (IRS1/2, pSTAT3, STAT3) treatment->western_blot spheroid_assay 3D Spheroid Assay (Viability, Size) treatment->spheroid_assay pdx_model Patient-Derived Xenograft (PDX) Model Establishment in_vivo_treatment In Vivo Treatment with this compound +/- Combination Agent pdx_model->in_vivo_treatment tumor_measurement Tumor Volume Measurement in_vivo_treatment->tumor_measurement ihc Immunohistochemistry (IHC) (pSTAT3, IRS2, Ki67) in_vivo_treatment->ihc facs FACS Analysis of Tumor Microenvironment in_vivo_treatment->facs

Generalized experimental workflow for this compound evaluation.

Detailed Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. While specific, proprietary protocols for this compound are not publicly available, this section outlines the standard procedures for the key experiments cited in the preclinical studies.

Western Blotting for IRS1/2 and STAT3 Phosphorylation

Objective: To determine the effect of this compound on the protein levels of IRS1/2 and the phosphorylation status of STAT3.

  • Cell Lysis: Cancer cells, treated with this compound and/or combination agents, are lysed to extract total protein.

  • Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).

  • Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for IRS1, IRS2, phosphorylated STAT3 (pSTAT3), and total STAT3.

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is then captured.

  • Analysis: The intensity of the bands corresponding to the proteins of interest is quantified and normalized to a loading control (e.g., GAPDH or β-actin).

Immunohistochemistry (IHC) for Tumor Analysis

Objective: To visualize the expression and localization of specific proteins (e.g., pSTAT3, IRS2) within tumor tissue sections from PDX models.

  • Tissue Preparation: Tumors from treated and control mice are excised, fixed in formalin, and embedded in paraffin.

  • Sectioning: The paraffin-embedded tissue is cut into thin sections and mounted on microscope slides.

  • Deparaffinization and Rehydration: The paraffin is removed from the tissue sections, and they are rehydrated.

  • Antigen Retrieval: Heat-induced or enzymatic methods are used to unmask the antigenic sites.

  • Blocking: Sections are treated to block endogenous peroxidase activity and non-specific binding sites.

  • Primary Antibody Incubation: The slides are incubated with primary antibodies against the target proteins.

  • Secondary Antibody and Detection: A secondary antibody linked to a detection system (e.g., HRP-polymer) is applied, followed by a chromogen that produces a colored precipitate at the antigen site.

  • Counterstaining: The sections are stained with a counterstain (e.g., hematoxylin) to visualize cell nuclei.

  • Imaging and Analysis: The slides are imaged using a microscope, and the staining intensity and distribution are analyzed.

Flow Cytometry (FACS) for Tumor Microenvironment Analysis

Objective: To characterize and quantify different immune cell populations within the tumor microenvironment following treatment with this compound.

  • Tumor Dissociation: Excised tumors are mechanically and enzymatically digested to obtain a single-cell suspension.

  • Cell Staining: The cells are incubated with a cocktail of fluorescently labeled antibodies that bind to specific cell surface markers identifying different immune cell types (e.g., CD8 for cytotoxic T cells, CD4 for helper T cells, FoxP3 for regulatory T cells).

  • Intracellular Staining (if applicable): For intracellular markers (e.g., cytokines), cells are fixed and permeabilized before antibody staining.

  • Data Acquisition: The stained cells are analyzed on a flow cytometer, which measures the fluorescence of individual cells as they pass through a laser beam.

  • Data Analysis: The data is analyzed using specialized software to identify and quantify different cell populations based on their fluorescence profiles.

Concluding Remarks on the Potential Cost-Effectiveness of this compound

Direct cost-effectiveness data for this compound is not yet available, as is typical for a drug in Phase 2 clinical development. However, a qualitative assessment based on its mechanism of action and preclinical data suggests a strong potential for cost-effectiveness. The primary drivers for this potential are:

  • Overcoming Drug Resistance: By resensitizing tumors to existing therapies like cetuximab and pembrolizumab, this compound could extend the duration of their efficacy. This could delay or prevent the need for more expensive and often more toxic subsequent lines of therapy, thereby reducing overall treatment costs. The high ICER values associated with cetuximab and pembrolizumab in some contexts highlight the economic benefit of improving their efficacy.[8][9][10][11][13][14]

  • Improving Patient Outcomes: The preclinical data showing complete tumor growth inhibition and the promising partial response rates in early clinical trials suggest that this compound could significantly improve patient outcomes.[3][5][6] Improved survival and quality of life are key components of cost-effectiveness analyses.

  • Potential as Monotherapy: While much of the focus is on combination therapy, this compound has also shown preclinical efficacy as a monotherapy.[1][3] If this translates to clinical benefit, it could offer a less complex and potentially less expensive treatment option for certain patient populations.

The economic viability of this compound will ultimately depend on its clinical trial outcomes, pricing, and the specific patient populations in which it demonstrates the most significant benefit. As more data from the ongoing Phase 2 trials become available, a quantitative cost-effectiveness analysis will be crucial. However, the current body of evidence strongly supports the continued investigation of this compound as a potentially valuable and cost-effective addition to the cancer treatment armamentarium.

References

Safety Operating Guide

Proper Disposal Procedures for NT219: A General Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific Safety Data Sheet (SDS) for NT219 (Catalog No. HY-145935) from MedchemExpress was not accessible through available public information. The following procedures are based on general best practices for the safe handling and disposal of potent, research-grade chemical compounds. This guidance is not a substitute for the official manufacturer's SDS, which should be obtained and followed meticulously before any handling or disposal of this substance.

This compound is identified as a potent dual inhibitor of IRS1/2 and STAT3, intended for research use only. As with many kinase inhibitors and potent research compounds, it should be handled with care to minimize exposure to laboratory personnel and the environment.[1][2]

Essential Safety and Handling Information

Proper personal protective equipment (PPE) is the first line of defense when handling compounds like this compound.[3] The specific PPE required should be detailed in the official SDS, but general recommendations include:

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[3][4]

  • Hand Protection: Disposable nitrile gloves are a minimum requirement.[4] For potent compounds, wearing double gloves can provide additional protection. Gloves should be changed immediately if contaminated.[4]

  • Body Protection: A lab coat is essential to protect skin and clothing.[3] For highly potent compounds, more advanced protective garments like DuPont™ Tyvek® may be necessary.[5]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator may be required.[6] The use of a fume hood or a glove bag is highly recommended to control dust exposures.[1]

Step-by-Step Disposal Procedures

The disposal of this compound and its associated waste must be conducted in accordance with local, state, and federal regulations.[7] The following is a general procedure for the disposal of research-grade chemical waste.[8]

  • Waste Identification and Segregation:

    • All waste contaminated with this compound must be treated as hazardous chemical waste. This includes unused solid compound, solutions, contaminated labware (e.g., pipette tips, tubes, gloves), and spill cleanup materials.

    • Segregate this compound waste from other laboratory waste streams to prevent accidental reactions.[8]

  • Containerization:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container.[8]

    • The label should include the words "Hazardous Waste," the chemical name "this compound," and any other hazard information available.[8]

    • For sharps waste, such as needles or contaminated broken glass, use a puncture-resistant sharps container.[9]

  • Storage:

    • Store the waste container in a designated and secure satellite accumulation area within the laboratory.

    • This area should be well-ventilated and away from general lab traffic.

  • Disposal Request:

    • Once the waste container is full or nearing its accumulation time limit, submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department.[8]

    • Do not dispose of this compound down the drain or in the regular trash.[7]

Spill Management

In the event of a spill, the primary goal is to prevent exposure and contain the material.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct personal protective equipment.

  • Contain the Spill: For solid spills, carefully cover the area with an absorbent material. For liquid spills, use absorbent pads or other suitable materials to contain the liquid.

  • Clean the Spill: Carefully collect the absorbent material and any contaminated debris and place it in the designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent solution, and dispose of the cleaning materials as hazardous waste.

Quantitative Data Summary

While specific quantitative data for this compound disposal is unavailable without the SDS, the following table provides general information relevant to the handling of research chemicals.

ParameterGeneral GuidelineSource
Storage Temperature (Solid) Refer to product datasheet; often refrigerated or frozen.-
Storage Temperature (Solution) Typically stored in aliquots at -20°C or -80°C for short-term use.-
Empty Container Residue Limit No more than 2.5 cm (1 in.) of residue or 3% by weight for containers <110 gal.[10]
Aqueous Waste pH for Sewer Disposal Generally between 5.5 and 10.5, but not recommended for potent compounds.[7]

Experimental Protocols

Detailed experimental protocols involving this compound are beyond the scope of this disposal guide. However, any experimental design should incorporate a waste management plan from the outset. This includes identifying the types of waste that will be generated and the appropriate disposal pathways for each.

Visualizing the Disposal Workflow

The following diagram illustrates a generalized workflow for the proper disposal of a research chemical like this compound.

NT219_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Pathway obtain_sds Obtain & Review Manufacturer's SDS don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) obtain_sds->don_ppe handle_in_hood Handle this compound in a Fume Hood or Glove Bag don_ppe->handle_in_hood unused_solid Unused Solid this compound handle_in_hood->unused_solid solutions This compound Solutions handle_in_hood->solutions contaminated_labware Contaminated Labware (Gloves, Pipettes, etc.) handle_in_hood->contaminated_labware spill_cleanup Spill Cleanup Materials handle_in_hood->spill_cleanup segregate_waste Segregate as Hazardous Chemical Waste unused_solid->segregate_waste solutions->segregate_waste contaminated_labware->segregate_waste spill_cleanup->segregate_waste containerize Place in Labeled, Sealed Waste Container segregate_waste->containerize store_waste Store in Designated Satellite Accumulation Area containerize->store_waste request_pickup Request Pickup by EHS Department store_waste->request_pickup

This compound Disposal Workflow

References

Navigating the Safe Handling of NT219: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent investigational compounds like NT219. This document provides essential, immediate safety and logistical information for the handling of this compound, a dual inhibitor of Insulin Receptor Substrate 1/2 (IRS1/2) and Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] The following procedural guidance is designed to directly address operational questions and establish best practices for the use and disposal of this compound.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on established guidelines for handling highly potent active pharmaceutical ingredients (HPAPIs) and cytotoxic compounds in a laboratory setting. Adherence to these protocols is critical to minimize exposure risk and ensure a safe research environment.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to safety that includes both appropriate PPE and engineering controls is essential. The primary goal is to prevent inhalation, ingestion, and dermal contact.

Recommended Personal Protective Equipment:

EquipmentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Provides a robust barrier against dermal absorption. The outer glove should be changed immediately upon contamination.
Lab Coat Disposable, solid-front, back-closing gown with tight-fitting cuffs.Protects personal clothing and skin from contamination.
Eye Protection Chemical splash goggles and a full-face shield.Safeguards against splashes and aerosols, protecting the eyes and face.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the solid compound or when there is a risk of aerosol generation.Minimizes the risk of inhaling fine particles of the potent compound.

Essential Engineering Controls:

Control MeasureSpecificationRationale
Ventilation All handling of this compound powder and stock solutions should be performed in a certified chemical fume hood or a biological safety cabinet.Provides primary containment and prevents the dispersion of the compound into the laboratory environment.
Designated Area Establish a designated area for handling this compound, clearly marked with warning signs.Confines the handling of the potent compound to a specific, controlled space.
Negative Pressure For facilities handling larger quantities, operations should be conducted in a room with negative pressure relative to adjacent areas.Prevents the escape of airborne contaminants from the handling area.

Experimental Protocols: From Receipt to Disposal

A systematic approach to the entire lifecycle of this compound in the laboratory is crucial for safety and data integrity.

Receiving and Storage
  • Receipt: Upon receipt, inspect the package for any signs of damage or leakage in a designated safe area. Wear appropriate PPE during inspection.

  • Storage: Store this compound in a clearly labeled, sealed container in a secure, ventilated, and access-restricted location. Recommended storage is at -20°C for up to one month or -80°C for up to six months.

Preparation of Stock Solutions
  • Pre-calculation: Before handling the solid compound, calculate the required amount to minimize handling time and potential for exposure.

  • Weighing: Weigh the solid this compound powder in a chemical fume hood on a tared weigh paper or in a disposable weigh boat.

  • Solubilization: Add the appropriate solvent (e.g., DMSO) to the vessel containing the powder within the fume hood. Ensure the container is securely capped.

  • Mixing: Mix gently until the compound is fully dissolved. Avoid sonication, which can generate aerosols.

  • Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

  • Storage: Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

In Vitro/In Vivo Dosing
  • Dilution: Prepare working dilutions from the stock solution in a chemical fume hood or biological safety cabinet.

  • Cell Culture: When treating cells, add the diluted this compound solution to the culture medium carefully to avoid splashing.

  • Animal Dosing: For in vivo studies, prepare the dosing solution in a biological safety cabinet. Use appropriate animal handling techniques to minimize the risk of exposure to both personnel and animals.

Decontamination and Waste Disposal
  • Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated. A common procedure involves wiping surfaces with a suitable solvent (e.g., 70% ethanol) followed by a validated cleaning agent.

  • Waste Segregation: Segregate all waste contaminated with this compound.

    • Solid Waste: Disposable PPE, weigh boats, and other contaminated solid materials should be collected in a dedicated, labeled, leak-proof container.

    • Liquid Waste: Unused solutions and contaminated media should be collected in a labeled, sealed, and chemical-resistant waste container.

  • Disposal: All this compound waste is considered hazardous and must be disposed of according to institutional and local regulations for cytotoxic waste. Do not dispose of this compound waste down the drain or in the regular trash.

Visualizing the Science: Pathways and Workflows

To further aid in the understanding of this compound's mechanism and handling, the following diagrams provide a visual representation of its signaling pathway and a typical experimental workflow.

NT219_Signaling_Pathway cluster_upstream Upstream Signaling cluster_targets This compound Targets cluster_downstream Downstream Pathways cluster_outcomes Cellular Outcomes Growth Factors / Cytokines Growth Factors / Cytokines Receptor Tyrosine Kinases (e.g., IGF1R, IL-6R) Receptor Tyrosine Kinases (e.g., IGF1R, IL-6R) Growth Factors / Cytokines->Receptor Tyrosine Kinases (e.g., IGF1R, IL-6R) IRS1_2 IRS1/2 Receptor Tyrosine Kinases (e.g., IGF1R, IL-6R)->IRS1_2 STAT3 STAT3 Receptor Tyrosine Kinases (e.g., IGF1R, IL-6R)->STAT3 PI3K_AKT PI3K/AKT Pathway IRS1_2->PI3K_AKT MEK_ERK MEK/ERK Pathway IRS1_2->MEK_ERK Wnt_BetaCatenin Wnt/β-catenin Pathway IRS1_2->Wnt_BetaCatenin STAT3_dimer STAT3 Dimerization & Nuclear Translocation STAT3->STAT3_dimer Proliferation Cell Proliferation PI3K_AKT->Proliferation Survival Cell Survival PI3K_AKT->Survival MEK_ERK->Proliferation Wnt_BetaCatenin->Proliferation Metastasis Metastasis Wnt_BetaCatenin->Metastasis STAT3_dimer->Proliferation STAT3_dimer->Survival Immune_Evasion Immune Evasion STAT3_dimer->Immune_Evasion This compound This compound This compound->IRS1_2 Degradation This compound->STAT3 Inhibition of Phosphorylation

Caption: Mechanism of action of this compound, a dual inhibitor of IRS1/2 and STAT3.

NT219_Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis cluster_disposal Disposal Receive_Store Receive & Store this compound (-80°C / -20°C) Prepare_Stock Prepare Stock Solution (in fume hood) Receive_Store->Prepare_Stock Prepare_Working Prepare Working Dilutions Prepare_Stock->Prepare_Working Treat_Samples Treat Cells or Animals Prepare_Working->Treat_Samples Incubate Incubate / Monitor Treat_Samples->Incubate Collect_Samples Collect Samples (e.g., lysates, tissues) Incubate->Collect_Samples Data_Analysis Analyze Data (e.g., Western blot, viability assay) Collect_Samples->Data_Analysis Decontaminate Decontaminate Workspace & Equipment Data_Analysis->Decontaminate Segregate_Waste Segregate Hazardous Waste Decontaminate->Segregate_Waste Dispose Dispose via Certified Vendor Segregate_Waste->Dispose

Caption: General experimental workflow for handling this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NT219
Reactant of Route 2
Reactant of Route 2
NT219

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.